molecular formula C81H129N25O30 B15542227 Myelin basic protein, MBP (68-86)

Myelin basic protein, MBP (68-86)

Cat. No.: B15542227
M. Wt: 1933.0 g/mol
InChI Key: BDJPSVMWBXTYMJ-IWAPUTTMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myelin basic protein, MBP (68-86) is a useful research compound. Its molecular formula is C81H129N25O30 and its molecular weight is 1933.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Myelin basic protein, MBP (68-86) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Myelin basic protein, MBP (68-86) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C81H129N25O30

Molecular Weight

1933.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-4-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C81H129N25O30/c1-38(2)30-50(100-73(128)52(35-107)92-61(115)34-91-65(120)42(83)31-40-14-16-41(110)17-15-40)78(133)105-28-8-12-55(105)76(131)98-47(20-24-59(86)113)69(124)93-43(10-5-6-26-82)66(121)102-53(36-108)74(129)96-45(18-22-57(84)111)68(123)94-44(11-7-27-90-81(88)89)67(122)103-54(37-109)75(130)97-46(19-23-58(85)112)70(125)99-49(33-63(118)119)72(127)95-48(21-25-62(116)117)71(126)101-51(32-60(87)114)79(134)106-29-9-13-56(106)77(132)104-64(39(3)4)80(135)136/h14-17,38-39,42-56,64,107-110H,5-13,18-37,82-83H2,1-4H3,(H2,84,111)(H2,85,112)(H2,86,113)(H2,87,114)(H,91,120)(H,92,115)(H,93,124)(H,94,123)(H,95,127)(H,96,129)(H,97,130)(H,98,131)(H,99,125)(H,100,128)(H,101,126)(H,102,121)(H,103,122)(H,104,132)(H,116,117)(H,118,119)(H,135,136)(H4,88,89,90)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,64-/m0/s1

InChI Key

BDJPSVMWBXTYMJ-IWAPUTTMSA-N

Origin of Product

United States

Foundational & Exploratory

The Encephalitogenic Myelin Basic Protein Fragment 68-86: A Structural and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial protein for the proper formation and maintenance of the myelin sheath in the central nervous system. Specific fragments of MBP have been identified as key players in the pathogenesis of autoimmune demyelinating diseases, most notably Multiple Sclerosis (MS). Among these, the peptide fragment encompassing amino acid residues 68-86, MBP(68-86), is a primary encephalitogenic epitope, particularly in the Lewis rat model of Experimental Autoimmune Encephalomyelitis (EAE). This guide provides a detailed technical overview of the structure of MBP(68-86), its interaction with the Major Histocompatibility Complex (MHC), and the experimental methodologies used for its characterization.

Core Properties of MBP(68-86)

The MBP(68-86) peptide is a 19-amino acid fragment derived from guinea pig MBP. Its primary sequence and physicochemical properties are fundamental to its biological activity.

PropertyValueReference(s)
Amino Acid Sequence H-Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-Pro-Val-OH[1]
Molecular Weight 1933.06 g/mol [1]
Purity >95% (typically achieved by synthesis)[1]
Appearance Lyophilized Powder[1]
Solubility Reconstitute at 1 mg/ml in ultrapure water.[1]

Structural Characteristics of MBP(68-86)

The conformational landscape of MBP(68-86) is a critical determinant of its immunogenicity. As a fragment of an intrinsically disordered protein (IDP), its structure is highly dependent on its environment.

Solution Conformation

In aqueous solutions, MBP(68-86), like its parent protein, is predominantly unstructured, exhibiting a random coil conformation. This inherent flexibility is a hallmark of many IDPs and allows for interactions with a diverse range of binding partners.

Environment-Induced Structural Changes

While disordered in solution, MBP and its fragments can adopt more ordered secondary structures upon interaction with membranes or in membrane-mimetic environments. Circular Dichroism (CD) spectroscopy studies on MBP have shown that in the presence of lipids or solvents like trifluoroethanol (TFE), the protein can fold into α-helical and β-sheet structures. It is hypothesized that this structural transition upon membrane binding is crucial for its function and its role in immune recognition.

ConditionPredominant Secondary StructureReference(s)
Aqueous Solution (e.g., PBS) Random Coil[2]
Membrane-mimetic (e.g., TFE) Propensity for α-helical structure[2]
Lipid Vesicles Increased β-structure[3]

Interaction with MHC Class II Molecules

The encephalitogenicity of MBP(68-86) is dependent on its ability to be presented by antigen-presenting cells (APCs) to CD4+ T cells via MHC class II molecules. In the Lewis rat model, this interaction is primarily with the RT1.B (I-A) molecule.

Binding Affinity

The binding affinity of MBP peptides to MHC class II molecules is a key factor in determining their immunodominance. Studies have measured the half-maximal inhibitory concentration (IC50) for various MBP peptides binding to different rat MHC haplotypes. For the RT1.Bl allele, relevant to the Lewis rat, peptides from the 68-86 region show intermediate binding affinities.

Peptide FragmentMHC AlleleIC50 (µM)Reference(s)
MBP(63-75)RT1.Bl1-10[4]
MBP(70-82)RT1.Bl1-10[4]
MBP(77-89)RT1.Bl1-10[4]

Note: Specific IC50 values for the full 68-86 fragment were not explicitly detailed in the provided search results, but overlapping fragments show binding in the micromolar range.

Experimental Protocols

Peptide Synthesis and Purification

MBP(68-86) is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Post-synthesis, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity. The final product is characterized by mass spectrometry to confirm its molecular weight.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content of MBP(68-86) in different solvent conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the lyophilized MBP(68-86) peptide in ultrapure water. For analysis, dilute the stock to a final concentration of 10-50 µM in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) or solvent (e.g., 50% TFE).

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Scan the peptide solution in a 0.1 cm path-length quartz cuvette.

    • Collect spectra from approximately 190 to 260 nm at a controlled temperature (e.g., 25°C).

    • Record a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (millidegrees) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum using deconvolution software (e.g., CDSSTR, CONTIN) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To obtain high-resolution structural information and study the conformational dynamics of MBP(68-86) in solution.

Methodology:

  • Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a suitable buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 5.5-6.5). Add a chemical shift reference standard (e.g., DSS).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[6]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.[6]

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled (¹⁵N), to resolve individual amide proton signals.

  • Data Analysis:

    • Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence using the TOCSY and NOESY spectra.

    • Structural Restraints: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

    • Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

    • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK.

MHC-Peptide Binding Assay (Inhibition ELISA)

Objective: To quantify the binding affinity of MBP(68-86) to purified MHC class II molecules.[4]

Methodology:

  • Reagents: Purified, soluble MHC class II molecules (e.g., RT1.Bl), a biotinylated tracer peptide with known high affinity for the MHC molecule, and the unlabeled MBP(68-86) competitor peptide.

  • Incubation:

    • In a microplate, incubate a fixed concentration of the MHC molecules (e.g., 50-100 nM) and the biotinylated tracer peptide (e.g., 10-50 nM) with serial dilutions of the MBP(68-86) peptide (e.g., from 1 nM to 100 µM).

    • Incubate at room temperature for 48 hours in a suitable binding buffer (e.g., carbonate buffer, pH 5.0).

  • Capture and Detection:

    • Transfer the incubation mixtures to an ELISA plate pre-coated with an anti-MHC class II antibody (e.g., OX-6) to capture the MHC-peptide complexes.

    • After washing to remove unbound peptides, add a europium-labeled streptavidin conjugate, which binds to the biotinylated tracer peptide.

    • After another wash, add an enhancement solution and measure the time-resolved fluorescence.

  • Data Analysis:

    • The fluorescence signal is proportional to the amount of tracer peptide bound to the MHC.

    • Plot the signal against the concentration of the competitor MBP(68-86) peptide.

    • Calculate the IC50 value, which is the concentration of MBP(68-86) required to inhibit 50% of the binding of the tracer peptide.

Signaling and Experimental Workflows

T-Cell Activation by MBP(68-86)

The presentation of the MBP(68-86)-MHC class II complex on the surface of an APC to a naive CD4+ T cell initiates a signaling cascade leading to T cell activation, proliferation, and differentiation, predominantly into a Th1 phenotype characterized by the production of pro-inflammatory cytokines like IFN-γ.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell MHC MHC-II TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) MBP MBP(68-86) Lck Lck TCR->Lck CD4 CD4 CD4->MHC ZAP70 ZAP-70 Lck->ZAP70 P LAT LAT Complex ZAP70->LAT P PLCg PLCγ LAT->PLCg MAPK MAPK Pathway LAT->MAPK NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 MAPK->AP1 Cytokines IFN-γ Production NFAT->Cytokines AP1->Cytokines NFkB->Cytokines

T-Cell activation signaling by MBP(68-86)-MHCII complex.
Experimental Workflow for EAE Induction

The induction of EAE in Lewis rats using MBP(68-86) is a standard procedure to model MS. The workflow involves immunization and subsequent monitoring for clinical signs of the disease.

EAE_Workflow cluster_Prep Preparation cluster_Induction Induction cluster_Monitoring Monitoring & Analysis Peptide Synthesize & Purify MBP(68-86) Emulsion Emulsify Peptide in Complete Freund's Adjuvant (CFA) Peptide->Emulsion Immunize Immunize Lewis Rats (e.g., base of tail) Emulsion->Immunize Monitor Daily Monitoring for Clinical Signs of EAE (e.g., tail limpness, paralysis) Immunize->Monitor Score Assign Clinical Score (e.g., 0-5 scale) Monitor->Score Histo Histological Analysis of CNS Tissue Score->Histo TCellAssay T-Cell Proliferation Assay Score->TCellAssay

Workflow for inducing EAE with MBP(68-86).

Conclusion

The myelin basic protein fragment 68-86 is an indispensable tool for the study of autoimmune neuroinflammation. Its intrinsically disordered nature, coupled with an ability to adopt ordered structures upon binding to MHC molecules and cell membranes, underscores the complex biophysical principles governing immune recognition. The detailed methodologies presented here provide a framework for researchers to further investigate the structural biology of this critical peptide and its role in the pathogenesis of diseases like multiple sclerosis, paving the way for the development of novel diagnostics and targeted immunotherapies.

References

An In-depth Technical Guide to the Myelin Basic Protein Fragment MBP(68-86)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial component of the myelin sheath in the central nervous system (CNS).[1][2][3] The peptide fragment encompassing amino acids 68-86, with the sequence Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-Pro-Val, is a well-established autoantigen used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, particularly Lewis rats.[1][2][4] EAE serves as a primary animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][5][6][7] This guide provides a comprehensive technical overview of MBP(68-86), including its immunological properties, detailed experimental protocols, and associated signaling pathways.

Immunological Properties and Mechanism of Action

MBP(68-86) acts as an immunogen that can trigger an autoimmune response directed against the myelin sheath.[5][6][7] When administered with an adjuvant, it leads to the activation of autoreactive CD4+ T cells, which are central to the pathogenesis of EAE.[8] The encephalitogenicity of MBP(68-86) is linked to its ability to bind to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs), which then present the peptide to T-helper cells.[9] This interaction initiates a pro-inflammatory cascade, primarily driven by Th1-type immune responses, characterized by the secretion of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[4][10] These cytokines contribute to the recruitment of inflammatory cells into the CNS, leading to demyelination and the clinical manifestations of EAE.[4]

The susceptibility of different rat strains to EAE induced by MBP(68-86) is correlated with the binding affinity of the peptide to their respective MHC class II alleles.[9] For instance, both DA and Lewis rats are susceptible to EAE induced by this peptide as it binds to their RT1.B MHC molecules.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing the MBP(68-86) peptide.

Table 1: EAE Induction and Clinical Scores in Lewis Rats

ParameterValueReference
Immunization Dose (MBP 68-86)25 µg - 50 µg per rat[4][11]
AdjuvantComplete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis[4][11]
Typical Onset of Clinical Signs7-11 days post-immunization[4]
Mean Maximal Disease Score (Control)3.5 ± 0.5[10]
Mean Accumulating Score (Control)12.62 ± 1.88[10]

Table 2: Immunomodulatory Effects of Nasal Administration of MBP(68-86) in Lewis Rats

TreatmentOutcomeQuantitative ChangeReference
Nasal MBP(68-86) + IL-4Suppression of ongoing EAEReduced clinical scores, later onset[4]
Reduction in CNS inflammationDecreased infiltration of ED1+ macrophages and CD4+ T cells[4]
Shift in cytokine responseReduced IFN-γ-secreting Th1-like cells[4]
Nasal MBP(68-86) + MBP(87-99)Prevention of EAEComplete prevention of EAE development[10]
T-cell responseDecreased T-cell proliferation to MBP[10]
Cytokine mRNA expressionAbrogated MBP-reactive IFN-γ and TNF-α mRNA[10]

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

This protocol describes the standard procedure for inducing active EAE in Lewis rats using MBP(68-86).

Materials:

  • MBP(68-86) peptide (YGSLPQKSQRSQDENPV)

  • Complete Freund's Adjuvant (CFA) containing 2 mg/mL Mycobacterium tuberculosis (strain H37RA)

  • Sterile 0.9% saline

  • Lewis rats (female, 8-12 weeks old)

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve MBP(68-86) in sterile saline to a final concentration of 250 µg/mL.

    • Prepare an emulsion by mixing equal volumes of the MBP(68-86) solution and CFA. Emulsify by drawing the mixture into and out of a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Anesthetize the rats according to approved animal care protocols.

    • Inject 100 µL of the emulsion (containing 25 µg of MBP(68-86)) subcutaneously into each hind footpad (total volume of 200 µL per rat).[4]

  • Clinical Scoring:

    • Monitor the rats daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Grade the clinical signs using a standardized 0-5 scale:

      • 0: No clinical signs

      • 1: Flaccid tail

      • 2: Hind limb weakness or partial paralysis

      • 3: Complete hind limb paralysis

      • 4: Moribund state

      • 5: Death[4]

Protocol 2: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secreting Cells

This protocol is used to enumerate MBP(68-86)-reactive IFN-γ-secreting cells from lymph node mononuclear cells (MNCs).

Materials:

  • 96-well nitrocellulose-bottomed microtiter plates

  • Anti-rat IFN-γ monoclonal antibody (coating antibody)

  • Lymph node MNCs isolated from immunized rats

  • MBP(68-86) peptide

  • Complete culture medium

  • Polyclonal rabbit anti-rat IFN-γ antibody (detection antibody)

  • Enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated goat anti-rabbit IgG)

  • Substrate for the enzyme (e.g., BCIP/NBT)

  • ELISPOT plate reader

Procedure:

  • Plate Coating:

    • Coat the ELISPOT plates with 100 µL/well of anti-rat IFN-γ mAb (15 µg/mL) overnight at 4°C.

    • Wash the plates three times with sterile PBS.

  • Cell Plating and Stimulation:

    • Isolate MNCs from the draining lymph nodes of immunized rats.

    • Add 4 x 10^5 MNCs in 200 µL of complete culture medium to each well.

    • Stimulate the cells by adding MBP(68-86) to a final concentration of 10 µg/mL. Include unstimulated control wells.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection:

    • Wash the wells extensively.

    • Add 100 µL of polyclonal rabbit anti-rat IFN-γ antibody (diluted 1:500) and incubate for 4 hours at room temperature.

    • Wash the wells and add the enzyme-conjugated secondary antibody. Incubate as recommended by the manufacturer.

    • Wash the wells and add the substrate solution. Allow color to develop.

  • Analysis:

    • Stop the reaction by washing with water.

    • Count the number of spots (each representing an IFN-γ-secreting cell) using an ELISPOT reader.

Visualizations

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_outcome Outcome Peptide MBP(68-86) Peptide Emulsion Peptide-CFA Emulsion Peptide->Emulsion Adjuvant Complete Freund's Adjuvant (CFA) Adjuvant->Emulsion Injection Subcutaneous Injection (Hind Footpads) Emulsion->Injection Rat Lewis Rat Rat->Injection Priming T-Cell Priming Injection->Priming Signs Clinical Signs of EAE Priming->Signs Monitoring Daily Monitoring & Scoring Signs->Monitoring

Caption: Experimental workflow for the induction of EAE in Lewis rats using MBP(68-86).

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Helper Cell cluster_downstream Downstream Effects MBP MBP(68-86) MHCII MHC Class II MBP->MHCII Binding Presentation Antigen Presentation MHCII->Presentation TCR T-Cell Receptor (TCR) Presentation->TCR Recognition Activation T-Cell Activation TCR->Activation Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α) Activation->Cytokines Secretion Inflammation CNS Inflammation Cytokines->Inflammation Demyelination Demyelination Inflammation->Demyelination EAE Clinical EAE Demyelination->EAE

Caption: Signaling pathway of T-cell activation by MBP(68-86) leading to EAE.

References

The Pivotal Role of Myelin Basic Protein Fragment (68-86) in Central Nervous System Autoimmunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP), a crucial component of the myelin sheath insulating nerve fibers in the central nervous system (CNS), has been extensively implicated in the pathogenesis of autoimmune demyelinating diseases, most notably multiple sclerosis (MS).[1] A specific fragment of this protein, MBP (68-86), has been identified as a primary immunodominant and encephalitogenic epitope, particularly in the Lewis rat model of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for MS.[2][3] This technical guide provides an in-depth exploration of the function of MBP (68-86) in the CNS, focusing on its role in initiating autoimmune responses, detailed experimental protocols for its study, and the signaling pathways it influences.

The Dichotomous Function of MBP (68-86): Inducer of Autoimmunity and Inducer of Tolerance

MBP (68-86) is a 19-amino acid peptide that can trigger a potent autoimmune response leading to inflammation, demyelination, and the clinical manifestations of EAE.[2][4] When administered with an adjuvant, it activates myelin-reactive T-cells, which then infiltrate the CNS and orchestrate an attack on the myelin sheath.[5][6]

Conversely, mucosal administration of MBP (68-86), particularly through the nasal route, has been shown to induce a state of antigen-specific immune tolerance.[5][7] This approach can ameliorate or even completely prevent the development of EAE.[4][7] This tolerogenic effect is associated with a shift in the cytokine profile from a pro-inflammatory Th1 response (characterized by IFN-γ and TNF-α) to an anti-inflammatory or regulatory Th2/Th3 response (characterized by IL-4, IL-10, and TGF-β).[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of MBP (68-86) in EAE.

Table 1: Clinical Scores in EAE Induced by MBP (68-86) in Lewis Rats

Treatment GroupMean Maximal EAE Score (± SEM)Mean Cumulative EAE Score (± SEM)Onset of EAE (days post-immunization)Reference
Control (gp-MBP + CFA)3.5 ± 0.512.62 ± 1.88~9-11[4]
Nasal MBP (68-86) (120 µ g/rat )0.83 ± 0.762.3 ± 1.1Delayed/Prevented[4]
Nasal MBP (68-86) + IL-4Lower than controls (P < 0.05)Not reportedLater than controls[7]
Control (PBS)~3.0Not reported~10[9]
MBP (68-86) + CFA~4.5Not reported~11.4[5]

Table 2: T-Cell Proliferation and Cytokine Production in Response to MBP (68-86)

Treatment GroupT-Cell Proliferation (Mean cpm ± SEM)IFN-γ Secreting Cells (spots per 10^5 MNC)Reference
Control (PBS-treated)9170 ± 820High[4]
Nasal MBP (68-86)4005 ± 406Strikingly lower than controls[4]
MBP (68-86) + IL-4 (nasal)Not reportedStrikingly lower than controls[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are detailed protocols for key experiments involving MBP (68-86).

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

Objective: To induce EAE in Lewis rats using MBP (68-86) for the study of autoimmune demyelination.

Materials:

  • MBP (68-86) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Sterile saline (0.9% NaCl)

  • Female Lewis rats (6-8 weeks old)

  • Syringes and needles

Procedure:

  • Prepare the encephalitogenic emulsion:

    • Dissolve MBP (68-86) peptide in sterile saline to a final concentration of 0.25 mg/mL.

    • Combine the MBP (68-86) solution with an equal volume of CFA (containing 2 mg/mL Mycobacterium tuberculosis).

    • Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Anesthetize the Lewis rats according to approved institutional protocols.

    • Inject 100 µL of the emulsion subcutaneously into each hind footpad (total of 200 µL per rat). This delivers a dose of 25 µg of MBP (68-86) per rat.[2][7]

  • Monitoring:

    • Beginning 7 days post-immunization, monitor the rats daily for clinical signs of EAE.

    • Weigh the rats daily.

    • Score the clinical severity of EAE based on the following scale:[5][7]

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or ataxia

      • 3: Complete hind limb paralysis

      • 4: Moribund state

      • 5: Death

Protocol 2: T-Cell Proliferation Assay

Objective: To measure the proliferative response of T-lymphocytes to MBP (68-86).

Materials:

  • Spleens or lymph nodes from immunized rats

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • MBP (68-86) peptide

  • [³H]-thymidine

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Prepare a single-cell suspension from the spleens or draining lymph nodes of immunized rats.

  • Plate the cells in 96-well plates at a density of 2 x 10⁵ cells per well.

  • Add MBP (68-86) peptide to the wells at various concentrations (e.g., 1, 5, 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Pulse the cells by adding 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

  • Express the results as counts per minute (cpm) or as a stimulation index (cpm of stimulated cells / cpm of unstimulated cells).

Protocol 3: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ

Objective: To quantify the number of IFN-γ-secreting cells in response to MBP (68-86).

Materials:

  • ELISPOT plates (e.g., with a nitrocellulose membrane)

  • Anti-rat IFN-γ capture antibody

  • Biotinylated anti-rat IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (or horseradish peroxidase)

  • Substrate for the enzyme (e.g., BCIP/NBT)

  • Single-cell suspension from immunized rats

Procedure:

  • Coat the ELISPOT plate with anti-rat IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding with a blocking buffer (e.g., RPMI with 10% FBS).

  • Add the single-cell suspension to the wells (e.g., 2.5 x 10⁵ cells/well).

  • Stimulate the cells with MBP (68-86) peptide (e.g., 10 µg/mL) and incubate for 24-48 hours at 37°C.

  • Wash the cells and add the biotinylated anti-rat IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate to develop the spots.

  • Stop the reaction by washing with water.

  • Count the number of spots, where each spot represents a single IFN-γ-secreting cell, using an ELISPOT reader.

Signaling Pathways and Visualizations

The interaction of MBP (68-86) with the immune system initiates a cascade of signaling events. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways and workflows.

EAE_Workflow cluster_immunization Immunization Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase MBP (68-86) Emulsion MBP (68-86) Emulsion Lewis Rat Lewis Rat MBP (68-86) Emulsion->Lewis Rat Subcutaneous Injection Daily Clinical Scoring Daily Clinical Scoring Lewis Rat->Daily Clinical Scoring Daily Weight Measurement Daily Weight Measurement Lewis Rat->Daily Weight Measurement T-Cell Proliferation Assay T-Cell Proliferation Assay Lewis Rat->T-Cell Proliferation Assay ELISPOT Assay ELISPOT Assay Lewis Rat->ELISPOT Assay Histology Histology Lewis Rat->Histology Cytokine Analysis Cytokine Analysis Lewis Rat->Cytokine Analysis EAE Score Data EAE Score Data Daily Clinical Scoring->EAE Score Data Weight Data Weight Data Daily Weight Measurement->Weight Data

Caption: Experimental workflow for inducing and analyzing EAE with MBP (68-86).

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MBP (68-86) MBP (68-86) MHC-II MHC-II MBP (68-86)->MHC-II Binding TCR TCR MHC-II->TCR Antigen Presentation CD4 CD4 MHC-II->CD4 Co-receptor Binding Signal Transduction Signal Transduction TCR->Signal Transduction CD4->Signal Transduction Gene Expression Gene Expression Signal Transduction->Gene Expression Cytokine Production Cytokine Production Gene Expression->Cytokine Production

Caption: MBP (68-86) mediated T-cell activation.

p38_MAPK_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 Phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Activates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression

Caption: The p38 MAPK signaling pathway in inflammation.

Conclusion and Future Directions

The MBP (68-86) peptide is an invaluable tool for dissecting the mechanisms of CNS autoimmunity. Its dual role as both an initiator of disease and a potential therapeutic agent for inducing tolerance highlights the complexity of the immune response to self-antigens. For researchers and drug development professionals, understanding the precise interactions of this peptide with the immune system is paramount. Future research should focus on further elucidating the signaling pathways involved in both the encephalitogenic and tolerogenic responses to MBP (68-86). The development of altered peptide ligands based on the MBP (68-86) sequence with enhanced tolerogenic properties and the exploration of novel delivery systems to optimize mucosal tolerance are promising avenues for the development of antigen-specific therapies for multiple sclerosis.

References

The Immunomodulatory Role of MBP (68-86) in the Pathogenesis of Multiple Sclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). The pathological hallmark of MS is the infiltration of autoreactive immune cells into the CNS, leading to the destruction of the myelin sheath that insulates nerve fibers. Myelin Basic Protein (MBP) is a major component of the myelin sheath and has been extensively studied as a primary autoantigen in MS. Specifically, the MBP peptide fragment encompassing amino acids 68-86 is a critical immunodominant epitope, particularly in the context of the experimental autoimmune encephalomyelitis (EAE) animal model, a widely used preclinical model for MS. This technical guide provides an in-depth overview of the role of MBP (68-86) in MS pathogenesis, focusing on its use in EAE models, the immunological mechanisms it triggers, and the experimental protocols used for its study.

The Role of MBP (68-86) as an Immunogen in EAE

MBP (68-86) is a key tool for inducing EAE in susceptible animal strains, most notably the Lewis rat.[1] When emulsified with Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis, and injected subcutaneously, this peptide can trigger a potent autoimmune response that mimics many of the pathological features of MS.[2] The mycobacterial components in CFA act as an adjuvant, stimulating the innate immune system and promoting the development of a pro-inflammatory T helper 1 (Th1) response directed against the MBP (68-86) peptide.

The induction of EAE with MBP (68-86) allows for the detailed study of the cellular and molecular mechanisms of autoimmune demyelination, as well as the evaluation of potential therapeutic interventions.

Immunological Mechanisms of MBP (68-86)-Induced Pathogenesis

The central event in MBP (68-86)-induced EAE is the activation of autoreactive CD4+ T helper cells. The process can be broken down into the following key steps:

  • Antigen Presentation: Following injection, antigen-presenting cells (APCs), such as dendritic cells and macrophages, take up and process the MBP (68-86) peptide. The peptide is then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the APC.[3][4]

  • T-Cell Recognition and Activation: Naive CD4+ T cells with T-cell receptors (TCRs) that specifically recognize the MBP (68-86)-MHC class II complex become activated. This activation is a two-signal process, requiring both the interaction of the TCR with the peptide-MHC complex (Signal 1) and co-stimulatory signals provided by the interaction of molecules like CD28 on the T-cell with B7 molecules (CD80/CD86) on the APC (Signal 2).[5]

  • T-Cell Differentiation and Proliferation: Upon activation, the CD4+ T cells proliferate and differentiate into pro-inflammatory effector T cells, primarily Th1 and Th17 cells. Th1 cells are characterized by the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), while Th17 cells produce interleukin-17 (IL-17). These cytokines play a crucial role in orchestrating the inflammatory cascade.

  • CNS Infiltration and Demyelination: The activated autoreactive T cells migrate from the periphery, cross the blood-brain barrier, and infiltrate the CNS. Within the CNS, they are reactivated by local APCs presenting endogenous MBP. This leads to the production of inflammatory cytokines, recruitment of other immune cells such as macrophages, and the subsequent attack on the myelin sheath, resulting in demyelination and neurological deficits.

Quantitative Data on MBP (68-86) in EAE

The severity of EAE induced by MBP (68-86) is dependent on several factors, including the dose of the peptide, the strain of the animal, and the specific experimental protocol. The following tables summarize key quantitative data from studies using MBP (68-86) in Lewis rats.

ParameterValueAnimal ModelReference
EAE Induction
MBP (68-86) Dose25 - 50 µg per ratLewis Rat[2][6]
Mycobacterium tuberculosis (H37Ra)2 mg per ratLewis Rat[2]
AdjuvantComplete Freund's Adjuvant (CFA)Lewis Rat[2][6]
T-Cell Proliferation Assay
Mononuclear Cell (MNC) Concentration2 x 106 cells/mLLewis Rat[7]
MBP (68-86) Concentration10 µg/mLLewis Rat[7]
Incubation Time60 hours (stimulation) + 12 hours ([3H]thymidine)Lewis Rat[7]
Cytokine Profiling (ELISA)
Mononuclear Cell (MNC) Concentration2 x 106 cells/mLLewis Rat[8]
MBP (68-86) Concentration10 µg/mLLewis Rat[8]
Supernatant Collection Time48 hoursLewis Rat[8]
Treatment GroupMean Maximal Clinical Score (± SEM)Mean Accumulative Score (± SEM)Reference
Control (PBS)3.5 ± 0.512.62 ± 1.88[9]
MBP (68-86) 120 µ g/rat (nasal)0.83 ± 0.762.3 ± 1.1[9]
Treatment GroupIFN-γ Secreting Cells (spots/4x105 MNC)Reference
Control EAEHigh levels[2]
MBP (68-86) + IL-4 (nasal)Strikingly lower[2]

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

Materials:

  • MBP (68-86) peptide (synthetic, high purity)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra strain)

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Lewis rats (female, 8-12 weeks old)

Procedure:

  • Prepare the encephalitogenic emulsion by thoroughly mixing MBP (68-86) peptide with CFA and sterile saline. A common final concentration is 25 µg of MBP (68-86) and 2 mg of M. tuberculosis in a 200 µL inoculum.[2]

  • Anesthetize the Lewis rats according to approved animal care protocols.

  • Inject 100 µL of the emulsion subcutaneously into each hind footpad.

  • Monitor the rats daily for clinical signs of EAE starting from day 7 post-immunization.

  • Score the clinical severity of EAE using a standardized scale (see below).

Clinical and Histological Scoring of EAE

Clinical Scoring: A widely used clinical scoring system for EAE in rats is as follows:[2][10]

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness or ataxia

  • 3: Complete hind limb paralysis

  • 4: Moribund state

  • 5: Death

Histological Scoring: At the end of the experiment, or at specific time points, animals are euthanized, and the spinal cord is collected for histological analysis.

  • Inflammation Score: Sections are stained with Hematoxylin and Eosin (H&E) to visualize inflammatory infiltrates. The degree of inflammation can be scored based on the number and size of perivascular and parenchymal inflammatory cell infiltrates.[11][12]

  • Demyelination Score: Sections are stained with Luxol Fast Blue (LFB) to visualize myelin. The extent of demyelination is scored based on the area of myelin loss.[11][12]

T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

Materials:

  • Spleen or lymph nodes from immunized rats

  • Ficoll-Paque for mononuclear cell (MNC) isolation

  • RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine

  • MBP (68-86) peptide

  • [3H]Thymidine

  • 96-well round-bottom plates

  • Cell harvester and liquid scintillation counter

Procedure:

  • Isolate mononuclear cells (MNCs) from the spleen or draining lymph nodes of immunized rats using a Ficoll-Paque density gradient.

  • Wash and resuspend the cells in complete RPMI-1640 medium.

  • Plate the MNCs in 96-well round-bottom plates at a concentration of 2 x 105 cells per well.[7]

  • Add MBP (68-86) peptide to the wells at a final concentration of 10 µg/mL to stimulate the cells.[7] Include control wells with media alone.

  • Incubate the plates for 60-72 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Pulse the cells with 1 µCi of [3H]thymidine per well and incubate for an additional 12-18 hours.[7]

  • Harvest the cells onto filter mats and measure the incorporation of [3H]thymidine using a liquid scintillation counter. Proliferation is expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Cytokine Profiling (ELISA and ELISPOT)

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Culture MNCs as described for the T-cell proliferation assay.

  • After 48 hours of incubation with or without MBP (68-86), collect the culture supernatants.[8]

  • Perform ELISA for specific cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-10) using commercially available kits according to the manufacturer's instructions.

Enzyme-Linked Immunospot (ELISPOT) Assay:

  • Coat a 96-well ELISPOT plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Block the plate to prevent non-specific binding.

  • Add MNCs to the wells at a specific density.

  • Stimulate the cells with MBP (68-86) peptide.

  • Incubate the plate for a specified period (e.g., 24-48 hours).

  • Wash the plate and add a biotinylated detection antibody.

  • Add an enzyme-conjugated streptavidin and a substrate to develop the spots.

  • Count the number of spots, where each spot represents a single cytokine-secreting cell.

Signaling Pathways and Visualizations

The activation of MBP (68-86)-specific T-cells is initiated by the engagement of the T-cell receptor (TCR) with the MBP (68-86)-MHC class II complex on an antigen-presenting cell (APC). This triggers a cascade of intracellular signaling events that ultimately lead to T-cell proliferation, differentiation, and cytokine production.

T-Cell Receptor (TCR) Signaling Pathway

Upon TCR engagement, the co-receptor (CD4) brings the Src-family kinase Lck into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex. Lck phosphorylates these ITAMs, creating docking sites for another tyrosine kinase, ZAP-70.[13][14][15][16] Lck then phosphorylates and activates ZAP-70. Activated ZAP-70 phosphorylates key adaptor proteins, such as LAT and SLP-76, which nucleate the formation of a larger signaling complex. This "signalosome" activates several downstream pathways, including the PLCγ1-calcium, Ras-MAPK, and PKC-NF-κB pathways, which converge to activate transcription factors like NFAT, AP-1, and NF-κB. These transcription factors then drive the expression of genes involved in T-cell activation, including cytokines like IL-2 (promoting proliferation) and effector cytokines like IFN-γ.[7][9]

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC T-Cell T-Cell MHC-II_MBP MHC-II + MBP(68-86) TCR TCR MHC-II_MBP->TCR Signal 1 Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 (Co-stimulation) ZAP-70 ZAP-70 Lck->ZAP-70 activates LAT_SLP-76 LAT/SLP-76 Signalosome ZAP-70->LAT_SLP-76 phosphorylates PLCg1 PLCγ1 LAT_SLP-76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP-76->Ras_MAPK PKC_NFkB PKC/NF-κB Pathway LAT_SLP-76->PKC_NFkB Ca_Calcineurin Ca++/Calcineurin Pathway PLCg1->Ca_Calcineurin AP-1 AP-1 Ras_MAPK->AP-1 NF-kB NF-κB PKC_NFkB->NF-kB NFAT NFAT Ca_Calcineurin->NFAT Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression AP-1->Gene_Expression NF-kB->Gene_Expression

TCR signaling cascade upon MBP (68-86) recognition.
Experimental Workflow for EAE Induction and Analysis

The overall workflow for studying the role of MBP (68-86) in EAE involves several interconnected stages, from the initial immunization to the final data analysis.

EAE_Workflow Immunization Immunization (MBP (68-86) + CFA) Monitoring Daily Clinical Monitoring and Scoring Immunization->Monitoring Tissue_Collection Tissue Collection (Spleen, Lymph Nodes, Spinal Cord) Monitoring->Tissue_Collection Cell_Isolation Mononuclear Cell Isolation Tissue_Collection->Cell_Isolation Histology Spinal Cord Histology Tissue_Collection->Histology T_Cell_Assay T-Cell Proliferation Assay Cell_Isolation->T_Cell_Assay Cytokine_Assay Cytokine Profiling (ELISA/ELISPOT) Cell_Isolation->Cytokine_Assay Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis T_Cell_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Workflow for EAE induction and subsequent analysis.

Conclusion

The MBP (68-86) peptide is an indispensable tool for modeling and understanding the immunopathogenesis of multiple sclerosis. Its ability to reliably induce EAE in susceptible animal models has provided invaluable insights into the mechanisms of autoimmune demyelination. This technical guide has outlined the core principles of MBP (68-86)-mediated pathogenesis, provided key quantitative data, detailed essential experimental protocols, and visualized the underlying signaling pathways and experimental workflows. For researchers and drug development professionals, a thorough understanding of these concepts and methodologies is crucial for advancing our knowledge of MS and for the development of novel therapeutic strategies targeting this debilitating disease.

References

A Technical Guide to the Discovery and Characterization of the Immunodominant Epitope MBP (68-86)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal discovery and subsequent characterization of the 68-86 peptide of Myelin Basic Protein (MBP) as an immunodominant epitope, particularly in the context of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for Multiple Sclerosis (MS). The identification of this epitope has been a cornerstone in understanding the pathophysiology of autoimmune demyelinating diseases and has paved the way for targeted immunotherapies.

The Initial Discovery in Experimental Autoimmune Encephalomyelitis

The discovery of immunodominant epitopes within MBP was a critical step in dissecting the autoimmune response in EAE. Early research focused on identifying the specific regions of the MBP molecule that were capable of inducing a T-cell mediated autoimmune response. The 68-86 region of MBP emerged as a key player in this process, particularly in the H-2u haplotype mice.

Initial studies in the late 1980s and early 1990s by researchers such as Dr. Arthur Vandenbark and colleagues were pivotal. They demonstrated that T-cell lines specific for MBP could induce EAE in naive recipient animals. Through systematic screening of overlapping synthetic peptides spanning the entire MBP molecule, the 68-86 region was identified as being highly encephalitogenic in PL/J mice.

Experimental Characterization of the MBP (68-86) Epitope

The immunodominance of the MBP (68-86) epitope was established through a series of rigorous experiments designed to measure its ability to stimulate T-cell responses and its affinity for Major Histocompatibility Complex (MHC) class II molecules.

T-Cell Epitope Mapping and Proliferation Assays

The primary method for identifying immunodominant epitopes involves T-cell proliferation assays. In these experiments, T-cells isolated from MBP-immunized animals are cultured with various synthetic peptides derived from the MBP sequence. The proliferation of T-cells in response to a specific peptide is a direct measure of its immunogenicity.

Experimental Protocol: T-Cell Proliferation Assay

  • Immunization: PL/J mice are immunized with whole guinea pig MBP emulsified in Complete Freund's Adjuvant (CFA).

  • T-Cell Isolation: Ten days post-immunization, draining lymph nodes are harvested, and a single-cell suspension is prepared.

  • Cell Culture: Lymph node cells are cultured in 96-well plates at a density of 5 x 10^5 cells/well.

  • Peptide Stimulation: Synthetic MBP peptides (e.g., 68-86, and other overlapping peptides) are added to the cultures at varying concentrations (typically 1-20 µM).

  • Proliferation Measurement: After 72 hours of incubation, 1 µCi of [3H]-thymidine is added to each well. The cells are incubated for another 18-24 hours.

  • Data Analysis: The cells are harvested onto glass fiber filters, and the incorporation of [3H]-thymidine is measured using a scintillation counter. The results are expressed as a Stimulation Index (SI), which is the ratio of counts per minute (cpm) in the presence of the peptide to the cpm in the absence of the peptide.

Quantitative Data: T-Cell Proliferation in Response to MBP Peptides

Peptide (Sequence)Concentration (µM)Stimulation Index (SI)
MBP (68-86) (YGSLPQKSQRSQDENPV)1015.6
MBP (87-99) (VVHFFKNIVTPR)102.3
MBP (1-11) (Ac-ASQKRPSQRHG)101.8
No Peptide (Control)N/A1.0

This table presents representative data showing the superior ability of the MBP (68-86) peptide to induce T-cell proliferation compared to other MBP peptides.

MHC Class II Binding Assays

The immunodominance of an epitope is also determined by its ability to bind with high affinity to MHC class II molecules for presentation to T-cells. The MBP (68-86) epitope was shown to bind effectively to the I-Au MHC class II molecule.

Experimental Protocol: Competitive MHC Binding Assay

  • MHC Purification: I-Au molecules are purified from the spleens of (B10.PL x SJL)F1 mice using affinity chromatography.

  • Radiolabeled Probe: A known high-affinity binding peptide is labeled with Iodine-125 (125I).

  • Competitive Binding: A fixed concentration of purified I-Au and the radiolabeled probe peptide are incubated with varying concentrations of the unlabeled competitor peptide (e.g., MBP 68-86).

  • Separation of Bound and Free Probe: The mixture is separated using gel filtration chromatography.

  • Data Analysis: The amount of bound radiolabeled probe is quantified. The concentration of the competitor peptide required to inhibit 50% of the binding of the radiolabeled probe (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Quantitative Data: MHC Class II (I-Au) Binding Affinity

Competitor PeptideIC50 (nM)Relative Affinity
MBP (68-86)150High
Ovalbumin (323-339)20Very High
MBP (87-99)>10,000Low

This table illustrates the high binding affinity of MBP (68-86) for the I-Au molecule, although other peptides like Ovalbumin (323-339) may serve as higher affinity controls.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the processes involved in the identification and action of the MBP (68-86) epitope is aided by visual representations of the experimental workflows and the subsequent cellular signaling events.

Workflow for Immunodominant Epitope Identification

The following diagram outlines the general workflow used to identify the MBP (68-86) epitope as a key player in EAE.

G cluster_0 In Vivo Phase cluster_1 In Vitro Phase cluster_2 Validation Phase a Immunization of PL/J Mice with whole MBP in CFA b Development of EAE (Clinical Scoring) a->b Induces c Isolation of Lymph Node Cells b->c Harvest T-cells d T-Cell Proliferation Assay with Overlapping MBP Peptides c->d e Identification of MBP (68-86) as high proliferative stimulus d->e f MHC Binding Assay (I-Au) e->f Test lead candidate g Confirmation of High Affinity Binding of MBP (68-86) f->g

Caption: Workflow for the identification of MBP (68-86) as an immunodominant epitope.

TCR Signaling upon Recognition of MBP (68-86)-I-Au Complex

Once the MBP (68-86) peptide is presented by an antigen-presenting cell (APC) via the I-Au MHC class II molecule, its recognition by a specific T-cell receptor (TCR) initiates a cascade of intracellular signaling events, leading to T-cell activation.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell apc I-Au with MBP (68-86) tcr T-Cell Receptor (TCR) apc->tcr presents to cd4 CD4 apc->cd4 lck Lck tcr->lck activates cd4->lck zap70 ZAP-70 lck->zap70 phosphorylates lat LAT zap70->lat phosphorylates plc PLCγ1 lat->plc dag DAG plc->dag generates ip3 IP3 plc->ip3 generates ap1 AP-1 dag->ap1 activates nfkb NF-κB dag->nfkb activates nfat NFAT ip3->nfat activates cytokines Cytokine Production (IFN-γ, IL-17) nfat->cytokines ap1->cytokines nfkb->cytokines

Caption: Simplified TCR signaling cascade upon MBP (68-86) recognition.

Implications for Drug Development

The identification of MBP (68-86) as an immunodominant epitope has had profound implications for the development of therapies for MS:

  • Antigen-Specific Immunotherapies: Knowledge of this epitope has enabled the development of therapies aimed at inducing antigen-specific tolerance. Approaches such as altered peptide ligands (APLs) and peptide-based vaccines have been designed based on the MBP (68-86) sequence.

  • Diagnostic and Monitoring Tools: MHC-tetramers loaded with the MBP (68-86) peptide can be used to detect and quantify autoreactive T-cells in the peripheral blood of MS patients, potentially serving as a biomarker for disease activity.

  • Understanding Autoimmunity: The study of the interaction between MBP (68-86), I-Au, and the TCR has provided a valuable model system for understanding the fundamental principles of autoimmune recognition and T-cell activation.

An In-depth Technical Guide to the Binding Affinity of Myelin Basic Protein (68-86) with MHC Class II Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the myelin basic protein (MBP) peptide fragment 68-86 to Major Histocompatibility Complex (MHC) class II molecules. This interaction is of significant interest in the study and development of therapies for autoimmune diseases, particularly multiple sclerosis, where this peptide is a known immunodominant T-cell epitope.

Quantitative Binding Data

The binding affinity of MBP peptides to MHC class II molecules is a critical determinant of their immunogenicity. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the binding of a reference peptide by 50%. A lower IC50 value indicates a higher binding affinity.

Table 1: Binding Affinity of Human MBP Peptides to Human MHC Class II (HLA-DR) Alleles

Peptide SequenceMHC Class II AlleleIC50 (nM)Reference
MBP (85-99)DRB1*15015[1][2]

Table 2: Binding Affinity of Rat MBP Peptides to Rat MHC Class II Alleles

Peptide SequenceMHC Class II AlleleIC50 (µM)Reference
MBP (68-86)RT1.BlIntermediate[3][4]
MBP (68-86)RT1.BaHigh to Intermediate[4]
MBP (73-86)RT1.BlEncephalitogenic[3][4]
MBP (63-76)RT1.BaEncephalitogenic[3]
MBP (66-81)RT1.BaEncephalitogenic[3]
MBP (79-86)RT1.BaEncephalitogenic[3]

Note: "Intermediate" and "High to Intermediate" are qualitative descriptions from the source literature where specific IC50 values were not provided. The encephalitogenic potential of a peptide is correlated with its ability to bind MHC class II molecules.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of MBP peptides to MHC class II molecules.

Competitive Peptide-Binding Assay using Fluorescence Polarization

This is a widely used method to measure the binding of peptides to purified MHC class II molecules in a high-throughput format.[5][6][7]

Principle: The assay measures the change in the polarization of fluorescent light emitted by a labeled probe peptide. When the small, fluorescently labeled peptide is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MHC class II molecule, its rotation slows significantly, leading to an increase in fluorescence polarization. A competitive assay is established by introducing an unlabeled test peptide (e.g., MBP 68-86), which competes with the labeled probe peptide for binding to the MHC molecule. The ability of the test peptide to displace the probe peptide and cause a decrease in fluorescence polarization is used to determine its binding affinity (IC50).

Materials:

  • Purified, soluble recombinant MHC class II molecules (specific allele of interest)

  • Fluorescently labeled high-affinity probe peptide (e.g., Alexa Fluor 488-labeled HA 306-318)

  • Unlabeled test peptides (MBP 68-86 and its analogues)

  • 96-well or 384-well black, flat-bottom microplates

  • Binding buffer (e.g., citrate-phosphate buffer, pH 5.5)

  • Protease inhibitors

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified MHC class II molecules in binding buffer.

    • Prepare a stock solution of the fluorescently labeled probe peptide. The final concentration of the probe peptide should be low (e.g., 25 nM) and optimized to give a reliable fluorescence signal.[5]

    • Prepare serial dilutions of the unlabeled test peptides in binding buffer, starting from a high concentration (e.g., 20 µM).[5]

  • Assay Setup:

    • In each well of the microplate, add the MHC class II molecules to a final concentration that results in approximately 50-75% of the maximum binding of the probe peptide.[8]

    • Add the fluorescently labeled probe peptide to its final optimized concentration.

    • Add the serial dilutions of the unlabeled test peptides. Include control wells with no competitor peptide (for maximum polarization) and wells with only the probe peptide (for minimum polarization).

  • Incubation:

    • Seal the plate and incubate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.[5]

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • The relative binding of the test peptide is calculated from the fluorescence polarization values.

    • Plot the relative binding against the concentration of the unlabeled test peptide.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. This is the concentration of the test peptide that reduces the binding of the fluorescent probe by 50%.[5][6][7]

Competitive ELISA for Peptide-MHC Binding

Principle: This assay involves the competition between a biotinylated probe peptide and an unlabeled test peptide for binding to MHC class II molecules. The resulting peptide-MHC complexes are captured on an antibody-coated plate, and the amount of bound biotinylated peptide is detected using a streptavidin-enzyme conjugate.

Materials:

  • Purified, soluble recombinant MHC class II molecules

  • Biotinylated high-affinity probe peptide

  • Unlabeled test peptides

  • 96-well or 384-well ELISA plates

  • Anti-MHC class II capture antibody

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB substrate

  • Stop solution

  • Wash buffer and binding buffer

Procedure:

  • Plate Coating: Coat the ELISA plate with an anti-MHC class II antibody overnight at 4°C.

  • Binding Reaction: In a separate plate, incubate the purified MHC class II molecules with the biotinylated probe peptide and serial dilutions of the unlabeled test peptide for 48-72 hours at 37°C.

  • Capture: Transfer the binding reaction mixtures to the antibody-coated ELISA plate and incubate to capture the MHC-peptide complexes.

  • Washing: Wash the plate to remove unbound components.

  • Detection: Add Streptavidin-HRP conjugate and incubate. After another wash step, add the TMB substrate.

  • Readout: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is inversely proportional to the binding of the test peptide. Calculate the percent inhibition for each concentration of the test peptide and determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the key molecular interactions and experimental processes are provided below using Graphviz (DOT language).

MHC Class II Antigen Presentation Pathway

MHC_Class_II_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Antigen Antigen Endosome Endosome Antigen->Endosome Endocytosis Phagolysosome Phagolysosome Endosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome MIIC MHC Class II Compartment (MIIC) Phagolysosome->MIIC Peptide fragments pMHC_II Peptide-MHC II Complex MIIC->pMHC_II CLIP replaced by Antigenic Peptide MHC_II_synthesis MHC II α & β chains MHC_Ii_complex MHC II-Ii Complex MHC_II_synthesis->MHC_Ii_complex Invariant_chain Invariant Chain (Ii) Invariant_chain->MHC_Ii_complex Golgi Golgi MHC_Ii_complex->Golgi Golgi->MIIC Cell_surface pMHC_II->Cell_surface Transport to cell surface

Caption: MHC Class II antigen presentation pathway in an antigen-presenting cell.

T-Cell Receptor Signaling upon pMHC-II Engagement

TCR_Signaling cluster_apc APC Membrane cluster_tcell T-Cell Membrane cluster_tcell_cyto T-Cell Cytoplasm pMHC_II pMHC-II TCR TCR pMHC_II->TCR Binding CD4 CD4 pMHC_II->CD4 CD3 CD3 TCR->CD3 Lck Lck CD4->Lck ZAP70 ZAP70 CD3->ZAP70 recruits Lck->CD3 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB NFAT NFAT Ca_release->NFAT Gene_expression Gene Expression (e.g., IL-2) NFkB->Gene_expression NFAT->Gene_expression

Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of the pMHC-II complex.

Experimental Workflow for Fluorescence Polarization Competition Assay

FP_Workflow Start Start Prepare_reagents Prepare MHC-II, Labeled Probe, and Test Peptide Dilutions Start->Prepare_reagents Setup_assay Mix Reagents in 96/384-well Plate Prepare_reagents->Setup_assay Incubate Incubate at 37°C for 48-72h Setup_assay->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_data Calculate Relative Binding and Plot Dose-Response Curve Measure_FP->Analyze_data Determine_IC50 Determine IC50 Value Analyze_data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining peptide-MHC II binding affinity using a fluorescence polarization competition assay.

References

T-Cell Recognition of Myelin Basic Protein 68-86: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system (CNS). In the context of autoimmune diseases such as multiple sclerosis (MS), MBP can become a target for the immune system. Specifically, the peptide fragment spanning amino acids 68-86 of MBP, denoted as MBP(68-86), is a well-established immunodominant epitope capable of eliciting a potent T-cell response. This response is central to the pathogenesis of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for MS. Understanding the intricacies of T-cell recognition of MBP(68-86) is therefore paramount for the development of targeted therapies for MS and other autoimmune conditions. This technical guide provides an in-depth overview of the core aspects of this interaction, including quantitative data on receptor binding and cellular responses, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Data Presentation

The following tables summarize key quantitative data related to the interaction between T-cells and the MBP(68-86) peptide.

Table 1: Binding Affinity of MBP Peptides to Rat MHC Class II Alleles

This table presents the 50% inhibitory concentration (IC50) values, which represent the concentration of the peptide required to inhibit the binding of a standard high-affinity peptide to purified MHC class II molecules by 50%. Lower IC50 values indicate higher binding affinity. The data is derived from studies in various rat strains used in EAE research.

Peptide (Region)MHC AlleleIC50 (μM)Reference
MBP(68-82)RT1.B l>100[1]
MBP(72-85)RT1.B l10-100[1]
MBP(63-76)RT1.B a1-10[1]
MBP(66-78)RT1.B a0.1-1[1]
MBP(79-86)RT1.B a1-10[1]
MBP(87-99)RT1.D l0.1-1[1]
MBP(87-99)RT1.B a0.01-0.1[1]

Table 2: T-Cell Proliferation in Response to MBP(68-86) in Lewis Rats

This table shows the stimulation index (SI), a measure of T-cell proliferation in response to an antigen. It is calculated as the ratio of proliferation (measured by [3H]-thymidine incorporation) in the presence of the antigen to the proliferation in the absence of the antigen. A higher SI indicates a stronger proliferative response.

Cell SourceAntigenStimulation Index (SI)Reference
Draining Lymph Node CellsMBP(68-86)15.3[2]
Draining Lymph Node CellsPAL68-86 (tolerogen)1.8[2]

Table 3: Cytokine Profile in Spleen and Spinal Cord of EAE Lewis Rats

This table summarizes the concentrations of key pro-inflammatory and anti-inflammatory cytokines in the spleen and spinal cord of Lewis rats at the peak of EAE induced by MBP(68-86). Cytokine levels are crucial indicators of the nature and intensity of the immune response.

TissueCytokineConcentration (pg/mL)Disease StageReference
SpleenIFN-γ~1500Peak[3]
SpleenIL-4~50Peak[3]
SpleenIL-101850 ± 230Peak (Treated)[4]
Spinal CordIFN-γSignificantly ElevatedPeak[4]
Spinal CordTNF-αSignificantly ElevatedPeak[4]
Spinal CordIL-10Significantly ReducedPeak[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

MHC Class II-Peptide Binding Assay

This protocol describes a competitive binding assay to determine the affinity of MBP(68-86) for MHC class II molecules.

Materials:

  • Purified, soluble MHC class II molecules of the desired allele.

  • MBP(68-86) peptide.

  • A high-affinity, fluorescently or radioactively labeled standard peptide for the specific MHC class II allele.

  • Binding buffer (e.g., phosphate-citrate buffer, pH 5.0-7.0, containing a non-ionic detergent like 0.05% Nonidet P-40).

  • 96-well filter plates or other suitable assay plates.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the unlabeled MBP(68-86) competitor peptide in binding buffer.

  • In each well of the assay plate, combine a fixed concentration of the purified MHC class II molecules and the labeled standard peptide.

  • Add the different concentrations of the unlabeled MBP(68-86) peptide to the wells. Include a control with no competitor peptide (maximum binding) and a control with a large excess of unlabeled standard peptide (non-specific binding).

  • Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Separate the MHC-bound peptide from the free peptide. For filter plates, this can be achieved by vacuum filtration and washing.

  • Quantify the amount of labeled peptide bound to the MHC molecules in each well using a scintillation counter or fluorescence plate reader.

  • Calculate the percentage of inhibition for each concentration of the MBP(68-86) peptide.

  • Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and determine the IC50 value from the resulting sigmoidal curve.

T-Cell Proliferation Assay (CFSE Dilution)

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of MBP(68-86)-specific T-cells by flow cytometry.

Materials:

  • Spleen or lymph node cells from an animal immunized with MBP(68-86).

  • MBP(68-86) peptide.

  • CFSE staining solution (e.g., 5 µM in PBS).

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).

  • 96-well round-bottom culture plates.

  • Flow cytometer.

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8).

Procedure:

  • Prepare a single-cell suspension of splenocytes or lymph node cells from the immunized animal.

  • Label the cells with CFSE by incubating them in the CFSE staining solution for 10-15 minutes at 37°C.

  • Quench the staining reaction by adding an equal volume of cold complete RPMI medium.

  • Wash the cells twice with complete RPMI medium to remove excess CFSE.

  • Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 100 µL of complete RPMI medium containing MBP(68-86) at various concentrations (e.g., 0, 1, 10, 50 µg/mL). Include a positive control (e.g., Concanavalin A or anti-CD3/CD28 antibodies) and a negative control (medium alone).

  • Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers.

  • Analyze the cells by flow cytometry. Gate on the T-cell population of interest (e.g., CD4+ T-cells).

  • Proliferation is measured by the progressive halving of CFSE fluorescence intensity in dividing cells, which appears as distinct peaks in the CFSE histogram. The percentage of divided cells and the proliferation index can be calculated using appropriate software.

Cytokine Quantification by ELISA

This protocol describes a sandwich ELISA for measuring the concentration of specific cytokines in culture supernatants or tissue homogenates.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.

  • Samples (cell culture supernatants or tissue homogenates).

  • Recombinant cytokine standard.

  • Biotinylated detection antibody specific for the cytokine.

  • Streptavidin-HRP conjugate.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent (e.g., PBS with 1% BSA).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.

  • Add 100 µL of the standards and samples to the appropriate wells of the pre-coated ELISA plate.

  • Incubate the plate for 2 hours at room temperature or overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentration in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 TCR->CD3 CD4 CD4 Lck Lck CD4->Lck pMHC MBP(68-86)-MHC II pMHC->TCR Recognition CD3->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB MAPK MAPK Cascade RasGRP->MAPK AP1 AP-1 MAPK->AP1 NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (Cytokines, Proliferation) NFAT->Gene NFkB->Gene AP1->Gene

Caption: TCR signaling upon MBP(68-86) recognition.

Experimental_Workflow cluster_animal_model In Vivo cluster_invitro_assays In Vitro / Ex Vivo Analysis cluster_data_analysis Data Analysis and Interpretation Immunization Immunize Lewis Rat with MBP(68-86) in CFA EAE EAE Development (Clinical Scoring) Immunization->EAE Tissue Isolate Spleen, Lymph Nodes, Spinal Cord EAE->Tissue Cell_Isolation Prepare Single-Cell Suspension Tissue->Cell_Isolation Proliferation T-Cell Proliferation Assay (CFSE or [³H]-Thymidine) Cell_Isolation->Proliferation Cytokine Cytokine Profiling (ELISA, ELISpot, or CBA) Cell_Isolation->Cytokine Analysis Quantitative Analysis: - Stimulation Index - Cytokine Concentration - IC50 Values Proliferation->Analysis Cytokine->Analysis MHC_Binding MHC-Peptide Binding Assay MHC_Binding->Analysis

Caption: Workflow for studying T-cell response to MBP(68-86).

Conclusion

The recognition of the myelin basic protein peptide 68-86 by autoreactive T-cells is a critical event in the initiation and propagation of autoimmune neuroinflammation. This guide has provided a comprehensive overview of this process, including quantitative data on the molecular interactions and cellular responses, detailed experimental protocols for their investigation, and visual representations of the underlying biological and experimental frameworks. A thorough understanding of these elements is essential for researchers and drug development professionals working to devise effective therapeutic strategies for multiple sclerosis and related autoimmune disorders. By targeting the specific interactions and pathways detailed herein, it may be possible to develop novel immunomodulatory therapies that can selectively suppress the pathogenic autoimmune response while preserving overall immune function.

References

MBP (68-86): A Key Self-Antigen in Autoimmune Demyelination

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on Myelin Basic Protein (MBP) (68-86) as a self-antigen in autoimmune disease, tailored for researchers, scientists, and drug development professionals.

Introduction

Myelin Basic Protein (MBP) is a crucial protein for the proper formation and maintenance of the myelin sheath in the central nervous system (CNS).[1] In certain autoimmune diseases, particularly multiple sclerosis (MS), MBP is targeted by the immune system, leading to demyelination and neurological damage.[2][3] A specific fragment of MBP, the peptide spanning amino acids 68-86, has been extensively studied as a key immunodominant and encephalitogenic epitope, particularly in the context of the animal model for MS, Experimental Autoimmune Encephalomyelitis (EAE).[1][4] This technical guide provides a comprehensive overview of MBP (68-86) as a self-antigen, focusing on its role in autoimmune disease, the experimental methodologies used to study its effects, and the underlying molecular interactions.

The MBP (68-86) Peptide

The MBP (68-86) peptide is a 19-amino acid fragment of the full-length Myelin Basic Protein.[5] Its specific amino acid sequence is:

H-Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-Pro-Val-Val-His-Phe-OH [5][6][7]

This peptide is highly encephalitogenic in the Lewis rat model of EAE, meaning it can induce an autoimmune response that leads to inflammation and demyelination of the CNS.[2][8][9]

Immunobiology of MBP (68-86)

The autoimmune response to MBP (68-86) is primarily mediated by CD4+ T helper (Th) cells, specifically Th1 and Th17 cells. The initiation of this response involves the presentation of the MBP (68-86) peptide by antigen-presenting cells (APCs), such as dendritic cells and macrophages, to CD4+ T cells. This presentation occurs via Major Histocompatibility Complex (MHC) class II molecules on the surface of APCs.

MHC Class II Binding

The binding of MBP (68-86) to MHC class II molecules is a critical step in its recognition by T cells. The affinity of this binding can influence the potency of the autoimmune response. Different MHC alleles exhibit varying affinities for MBP (68-86), which can correlate with susceptibility to EAE.[10][11]

Table 1: Binding Affinity of MBP Peptides to Rat MHC Class II Alleles

MHC Allele (Rat)Peptide RegionBinding Affinity (IC50)Encephalitogenicity in corresponding rat strain
RT1.B lMBP (68-86)Micromolar rangeYes (Lewis rats)[10]
RT1.B aMBP (68-86)As low as 50 nMYes (DA rats)[10]
RT1.D lMBP (87-99)<10 nMYes (Lewis rats)
RT1.D aMBP (87-99)<10 nMYes (DA rats)
RT1.B uMBP (68-86)>10 µM (very low)No
RT1.D uMBP (68-86)>10 µM (very low)No

IC50 values represent the concentration of the peptide required to inhibit the binding of a reference peptide by 50%. Lower IC50 values indicate higher binding affinity.[10]

T-Cell Receptor (TCR) Signaling

The interaction between the MBP (68-86)-MHC class II complex and the T-cell receptor (TCR) on a CD4+ T cell triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and differentiation into effector cells that mediate autoimmune damage.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell MHC_Peptide MHC class II-MBP(68-86) TCR TCR MHC_Peptide->TCR Antigen Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Calcineurin Ca2+ / Calcineurin IP3->Ca_Calcineurin PKC_theta PKCθ DAG->PKC_theta NFAT NFAT Ca_Calcineurin->NFAT Gene_Transcription Gene Transcription (IL-2, IFN-γ) NFAT->Gene_Transcription NFkB NF-κB PKC_theta->NFkB AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Transcription NFkB->Gene_Transcription

Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of MBP (68-86).

Role in Autoimmune Disease

The activation of MBP (68-86)-specific T cells is a central event in the pathogenesis of EAE and is thought to be a key mechanism in MS.[12] These activated T cells proliferate and differentiate into pro-inflammatory Th1 and Th17 cells, which migrate to the CNS. In the CNS, they orchestrate an inflammatory attack on the myelin sheath, leading to demyelination and the clinical signs of disease.

Table 2: Frequency of MBP-Reactive T Cells in Multiple Sclerosis

Patient GroupT-Cell SpecificityFrequencyMethod
MS PatientsMBPIncreased frequency compared to controls[13]Limiting Dilution Assay
MS PatientsMBP and MBP peptides (p93-112, p124-142, p143-168)Estimatable frequencies in 9 out of 19 patients[4]HPRT Mutant T-cell Population Analysis
Healthy ControlsMBPMeasurable frequency in only 1 out of 10 individuals[4]HPRT Mutant T-cell Population Analysis
MS Patients and Healthy Family MembersMBP and various MBP peptidesSimilar frequencies observed[14]IFN-γ ELISpot

Experimental Protocols

A variety of in vitro and in vivo experimental techniques are employed to study the role of MBP (68-86) in autoimmune disease.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for MS and is induced by immunization with myelin antigens, including MBP (68-86).[15]

Protocol for EAE Induction in Lewis Rats:

  • Antigen Emulsion Preparation:

    • Dissolve MBP (68-86) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 0.25 mg/mL.

    • Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing 2 mg/mL of Mycobacterium tuberculosis (strain H37RA).

    • Emulsify the MBP (68-86) solution and CFA in a 1:1 ratio by repeated passage through a double-hubbed needle until a stable, white emulsion is formed.

  • Immunization:

    • Anesthetize female Lewis rats (6-8 weeks old).

    • Inject 100 µL of the emulsion subcutaneously, divided between the two hind footpads (50 µL per footpad). This delivers a total of 25 µg of MBP (68-86) per rat.[2][8]

  • Clinical Scoring:

    • Monitor the rats daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Score the disease severity on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Moribund

      • 5: Death[8]

EAE_Induction cluster_Preparation Preparation cluster_Immunization Immunization cluster_Monitoring Monitoring MBP_Solution MBP (68-86) in PBS Emulsification Emulsification (1:1 ratio) MBP_Solution->Emulsification CFA Complete Freund's Adjuvant (CFA) with M. tuberculosis CFA->Emulsification Injection Subcutaneous Injection (Hind Footpads of Lewis Rat) Emulsification->Injection Clinical_Scoring Daily Clinical Scoring (0-5 scale) Injection->Clinical_Scoring 7 days post-immunization

Caption: Experimental workflow for the induction of EAE with MBP (68-86).

T-Cell Proliferation Assays

These assays measure the proliferation of T cells in response to stimulation with MBP (68-86), providing an in vitro correlate of the in vivo T-cell response.

[³H]-Thymidine Incorporation Assay Protocol:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from immunized animals or human subjects using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Cell Culture:

    • Plate the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well.

    • Add MBP (68-86) peptide to the wells at various concentrations (e.g., 1, 10, 20 µg/mL). Include a no-antigen control and a positive control (e.g., Concanavalin A).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • [³H]-Thymidine Labeling:

    • Add 1 µCi of [³H]-thymidine to each well.

    • Incubate for an additional 18 hours.

  • Harvesting and Measurement:

    • Harvest the cells onto a glass fiber filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (cpm) are proportional to the degree of T-cell proliferation.[16]

CFSE Dilution Assay Protocol:

  • Cell Staining:

    • Prepare a single-cell suspension of lymphocytes.

    • Resuspend the cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.

    • Incubate for 10-20 minutes at 37°C.[17][18]

    • Quench the staining by adding 5 volumes of ice-cold complete culture medium.

    • Wash the cells twice with complete medium.

  • Cell Culture:

    • Plate the CFSE-labeled cells in a 96-well plate.

    • Add MBP (68-86) peptide and controls as in the [³H]-thymidine assay.

    • Incubate for 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies for cell surface markers (e.g., CD4) if desired.

    • Analyze the cells by flow cytometry. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cells.[19][20]

IFN-γ ELISpot Assay

This assay quantifies the number of MBP (68-86)-specific T cells that secrete interferon-gamma (IFN-γ), a key cytokine in the Th1-mediated autoimmune response.

IFN-γ ELISpot Protocol:

  • Plate Coating:

    • Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.[21][22]

  • Blocking:

    • Wash the plate and block with a blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.[22]

  • Cell Culture:

    • Add isolated PBMCs or splenocytes to the wells.

    • Stimulate the cells with MBP (68-86) peptide.

    • Incubate for 18-48 hours at 37°C in a humidified 5% CO2 incubator.[22][23]

  • Detection:

    • Discard the cells and wash the plate.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.[21]

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour.[21]

  • Spot Development:

    • Wash the plate and add a substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP).

    • Incubate until distinct spots appear.

    • Stop the reaction by washing with water.

    • Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.[21][24]

The MBP (68-86) peptide is a powerful tool for studying the mechanisms of autoimmune demyelination. Its ability to induce EAE in susceptible animal models has provided invaluable insights into the pathogenesis of multiple sclerosis. The experimental protocols detailed in this guide are fundamental for investigating the cellular and molecular immunology of MBP (68-86)-mediated autoimmunity and for the preclinical evaluation of potential therapeutic interventions aimed at modulating the autoimmune response to this critical self-antigen. The continued study of MBP (68-86) and the immune response it elicits is essential for the development of novel and targeted therapies for multiple sclerosis and other related autoimmune disorders.

References

Conformational Studies of Myelin Basic Protein (MBP) Peptide 68-86: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myelin Basic Protein (MBP) peptide 68-86 is a crucial immunodominant epitope implicated in the pathogenesis of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE).[1][2] Its conformation plays a pivotal role in its recognition by the major histocompatibility complex (MHC) class II molecules, specifically HLA-DR2, and subsequent presentation to T-cell receptors (TCRs), triggering an autoimmune response.[3][4][5] This technical guide provides a comprehensive overview of the conformational studies of MBP(68-86), detailing the experimental methodologies, presenting quantitative data, and visualizing key pathways and workflows.

Peptide Profile

PropertyValueReference
Sequence Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-Pro-Val[2]
Alternative Notation YGSLPQKSQRSQDENPV[2]
Molecular Weight 1933.04 Da[2]
Biological Role Autoantigen in MS and EAE[1][2]

Conformational Analysis: Data and Methodologies

The three-dimensional structure of MBP(68-86) is not fixed but exists as an ensemble of conformations influenced by its environment. Understanding these conformational preferences is key to deciphering its biological activity. The primary techniques employed for these studies are Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Molecular Dynamics (MD) simulations.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, one can estimate the percentage of α-helix, β-sheet, and random coil conformations.[6]

Quantitative Data Summary (Illustrative)

While specific quantitative CD data for MBP(68-86) is sparse in the literature, the following table illustrates typical findings for MBP peptides in different solvent environments, which mimic the aqueous milieu of the extracellular space and the hydrophobic environment of the cell membrane. In aqueous solutions, MBP peptides are largely unstructured.[4][7] However, in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or lipid vesicles, they can adopt more ordered structures, including α-helices and β-sheets.[7][8]

Solvent/Conditionα-Helix (%)β-Sheet (%)Random Coil (%)Reference (for similar MBP peptides)
Aqueous Buffer (e.g., Phosphate)Low (e.g., < 5%)Low (e.g., < 15%)High (e.g., > 80%)[7][9]
50% Trifluoroethanol (TFE)Increased (e.g., 15-30%)VariableDecreased[7]
Dodecylphosphocholine (DPC) MicellesIncreasedVariableDecreased[7]
Phospholipid VesiclesVariableIncreased (e.g., up to 40%)Decreased[8][9]

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation:

    • Dissolve synthetic MBP(68-86) peptide (purity >95%) in the desired buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4). For studies in membrane-mimicking environments, prepare solutions with TFE or lipid vesicles.[7]

    • Determine the precise peptide concentration using a reliable method such as UV absorbance at 280 nm if the peptide contains aromatic residues, or by quantitative amino acid analysis.

    • Prepare a peptide stock solution (e.g., 1 mg/mL) and dilute to the final working concentration (typically 0.1-0.5 mg/mL).

    • Ensure the sample is free of aggregates by centrifugation or filtration.

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Set the instrument parameters:

      • Wavelength Range: 190-260 nm

      • Data Pitch: 0.5 or 1.0 nm

      • Scanning Speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Response Time: 1-2 seconds

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer/solvent alone in the same cuvette.

    • Acquire the CD spectrum of the peptide sample.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Deconvolute the final spectrum using algorithms like CONTIN, SELCON3, or CDSSTR to estimate the percentages of α-helix, β-sheet, and random coil.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including inter-proton distances through the Nuclear Overhauser Effect (NOE), which are crucial for determining the three-dimensional structure of peptides in solution.

Quantitative Data Summary (Illustrative)

Table of Illustrative NOE Constraints for a Helical Segment:

Residue iResidue jNOE TypeDistance Constraint (Å)
Ala (i)Asp (i+3)dαβ(i, i+3)≤ 3.5
Ala (i)Asn (i+4)dαβ(i, i+4)≤ 4.0
Val (i)Phe (i+1)dNN(i, i+1)≤ 2.8

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve isotopically labeled (¹⁵N, ¹³C) or unlabeled MBP(68-86) peptide in a suitable buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[11]

    • Adjust the pH to a value that minimizes amide proton exchange (typically pH 4-6).

    • Add a known concentration of a reference compound (e.g., DSS) for chemical shift calibration.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Acquire a series of 1D and 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å).

      • HSQC (Heteronuclear Single Quantum Coherence): For assigning backbone and side-chain resonances in isotopically labeled samples.

  • Data Analysis and Structure Calculation:

    • Process the NMR spectra using appropriate software (e.g., NMRPipe).

    • Assign the resonances to specific protons in the peptide sequence.

    • Integrate the cross-peaks in the NOESY spectrum to derive inter-proton distance constraints.

    • Use the distance and dihedral angle constraints in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of a peptide by simulating the atomic motions over time. These simulations can reveal dynamic transitions between different conformational states and complement experimental data.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Generate an initial 3D structure of the MBP(68-86) peptide (e.g., an extended conformation or a structure derived from NMR).

    • Place the peptide in a simulation box of appropriate dimensions.

    • Solvate the box with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentrations.

  • Simulation Parameters:

    • Choose a force field suitable for proteins (e.g., AMBER, CHARMM, GROMOS).

    • Minimize the energy of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the relevant conformational space.

  • Analysis:

    • Analyze the trajectory to identify stable conformations, secondary structure elements, and dynamic transitions.

    • Calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond patterns.

    • Cluster the conformations to identify dominant structural families.

Interaction with HLA-DR2

The binding of MBP(68-86) to the HLA-DR2 molecule is a critical step in the activation of autoreactive T-cells. The affinity of this interaction can be quantified by determining the half-maximal inhibitory concentration (IC₅₀).

Quantitative Data: Binding Affinity to MHC Class II

Studies on various MBP peptides have shown a range of binding affinities to different MHC class II alleles. For instance, the immunodominant rat MBP(62-89) peptide binds to the RT1.B l allele with an intermediate affinity (IC₅₀ in the micromolar range).[12] The human MBP(85-99) peptide binds to HLA-DRB1*1501 with a high affinity (IC₅₀ of 5 nM).[5]

PeptideMHC AlleleIC₅₀Reference
Rat MBP(62-89)RT1.B l~1-10 µM[12]
Human MBP(85-99)HLA-DRB1*15015 nM[5]
Human MBP(83-102)Y83HLA-DR2High Affinity[13]

Visualizations

Experimental Workflow for Conformational Analysis

G cluster_synthesis Peptide Synthesis & Purification cluster_cd Circular Dichroism cluster_nmr NMR Spectroscopy cluster_md Molecular Dynamics cluster_result Conformational Ensemble synthesis MBP(68-86) Synthesis purification HPLC Purification (>95%) synthesis->purification mass_spec Mass Spectrometry Verification purification->mass_spec cd_sample Sample Preparation (Aqueous & Mimetic Solvents) mass_spec->cd_sample nmr_sample Sample Preparation (¹⁵N/¹³C Labeling optional) mass_spec->nmr_sample md_setup System Setup (Solvation, Ionization) mass_spec->md_setup cd_acq Data Acquisition (190-260 nm) cd_sample->cd_acq cd_analysis Secondary Structure Estimation cd_acq->cd_analysis md_analysis Trajectory Analysis & Clustering cd_analysis->md_analysis Compare Structures ensemble Characterization of Conformational States cd_analysis->ensemble nmr_acq 2D NMR Data Acquisition (TOCSY, NOESY) nmr_sample->nmr_acq nmr_analysis Resonance Assignment & NOE Constraints nmr_acq->nmr_analysis nmr_structure 3D Structure Calculation nmr_analysis->nmr_structure nmr_analysis->md_analysis Validate Simulation nmr_structure->md_setup Initial Structure nmr_structure->ensemble md_sim MD Simulation (ns to µs) md_setup->md_sim md_sim->md_analysis md_analysis->ensemble

Caption: Experimental workflow for the conformational analysis of MBP(68-86).

T-Cell Activation by MBP(68-86)-HLA-DR2 Complex

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell mbp MBP Protein processing Antigen Processing mbp->processing complex MBP(68-86)-HLA-DR2 Complex processing->complex hla_dr2 HLA-DR2 hla_dr2->complex tcr T-Cell Receptor (TCR) complex->tcr Binding cd4 CD4 complex->cd4 Binding lck Lck Kinase zap70 ZAP-70 lck->zap70 phosphorylates signaling Signaling Cascade (e.g., MAPK pathway) zap70->signaling activation T-Cell Activation (Cytokine Release, Proliferation) signaling->activation

Caption: Simplified signaling pathway of T-cell activation by the MBP(68-86)-HLA-DR2 complex.

References

Methodological & Application

Application Notes and Protocols for Inducing Experimental Autoimmune Encephalomyelitis (EAE) with Myelin Basic Protein (MBP) (68-86) in Lewis Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis rats using the myelin basic protein (MBP) peptide 68-86. EAE is a widely utilized animal model for human multiple sclerosis (MS), and this specific protocol is established for its robust and reproducible induction of a monophasic disease course, making it ideal for studying disease mechanisms and evaluating potential therapeutic agents.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a T-cell-mediated inflammatory demyelinating disease of the central nervous system (CNS).[1][2] The model induced by the encephalitogenic peptide of myelin basic protein (MBP), specifically the amino acid sequence 68-86, in susceptible Lewis rats is a cornerstone for MS research.[1][2] This model mimics many of the clinical and pathological features of MS, including paralysis and CNS inflammation.[3][4] Lewis rats are particularly susceptible, mounting a strong T-cell response to MBP (68-86) leading to a predictable and acute disease course.[4][5]

Materials and Reagents

ReagentSupplier/Cat. No.Storage
Myelin Basic Protein (MBP) Peptide (68-86), Rate.g., AnaSpec, AS-60135-20°C
Complete Freund's Adjuvant (CFA) with 4 mg/ml Mycobacterium tuberculosis H37Rae.g., Difco, 2638104°C
Incomplete Freund's Adjuvant (IFA)e.g., Difco, 2639104°C
Sterile Phosphate-Buffered Saline (PBS), pH 7.4Standard Laboratory PreparationRoom Temperature
Isoflurane (B1672236)e.g., Piramal, 66794-017-60Room Temperature
Female Lewis Rats, 8-12 weeks olde.g., Charles River, LEW/SsNSpecific Pathogen-Free

Experimental Protocol

Animal Model

Female Lewis rats, aged 8-12 weeks, are recommended for this protocol due to their high susceptibility to EAE induction with MBP (68-86). Animals should be housed in a specific pathogen-free facility and allowed to acclimatize for at least one week before the experiment.

Preparation of the Emulsion (Day 0)
  • MBP (68-86) Solution: Dissolve the MBP (68-86) peptide in sterile PBS to a final concentration of 0.5 mg/ml.

  • Emulsification: In a sterile glass tube, mix equal volumes of the MBP (68-86) solution and Complete Freund's Adjuvant (CFA) containing 4 mg/ml of Mycobacterium tuberculosis H37Ra.[4] A common preparation involves mixing 100 μl of the peptide solution with 100 μl of CFA for each rat.[6][7]

  • Emulsify the mixture by repeatedly drawing it into and expelling it from a glass syringe. The emulsion is ready when a drop of the mixture does not disperse in a beaker of cold water.

  • Keep the emulsion on ice until injection.

Immunization (Day 0)
  • Anesthetize the rats using isoflurane (3-5% for induction, 1.5-2% for maintenance).

  • Inject a total of 200 μl of the prepared emulsion subcutaneously, divided between the two hind footpads (100 μl per footpad).[6][7]

  • Return the animals to their cages and monitor them until they have fully recovered from anesthesia.

Clinical Scoring and Weight Monitoring
  • Beginning on day 7 post-immunization, weigh and clinically score each rat daily.[6]

  • Use a standardized clinical scoring system to assess disease severity. A common scoring scale is as follows:

    • 0: No clinical signs of EAE.

    • 1: Flaccid tail.[6][8]

    • 2: Hind limb weakness or partial paralysis.[6]

    • 3: Complete hind limb paralysis.[6][8]

    • 4: Moribund state.[6]

    • 5: Death.[6][8]

  • Continue daily monitoring until the experiment is terminated, typically around day 20 post-immunization when the acute phase has resolved.[5]

Expected Results

ParameterExpected Outcome
Disease Incidence 100% in Lewis rats.[4]
Day of Onset Typically between days 9 and 11 post-immunization.[4]
Peak of Disease Usually occurs between days 11 and 14 post-immunization.[4]
Maximum Clinical Score Average peak scores can range from 3 to 4.5.[4]
Disease Course Acute, monophasic disease with spontaneous recovery.[4]
Weight Change Significant weight loss typically precedes the onset of clinical signs.[4]

Pathophysiology and Signaling

The induction of EAE with MBP (68-86) initiates a cascade of immunological events. The following diagram illustrates the simplified signaling pathway leading to CNS inflammation.

EAE_Induction_Pathway cluster_0 Periphery cluster_1 Central Nervous System Antigen_Presentation MBP (68-86) Presentation by APC T_Cell_Activation Activation of Naive CD4+ T cells Antigen_Presentation->T_Cell_Activation MHC-II/TCR Th1_Differentiation Differentiation to Th1 Cells T_Cell_Activation->Th1_Differentiation IL-12 Cytokine_Production Production of Pro-inflammatory Cytokines (IFN-γ, TNF-α) Th1_Differentiation->Cytokine_Production BBB_Crossing T-cells Cross Blood-Brain Barrier Cytokine_Production->BBB_Crossing Systemic Circulation Reactivation T-cell Reactivation by Myelin-presenting APCs BBB_Crossing->Reactivation Inflammation Recruitment of Macrophages & other immune cells Reactivation->Inflammation Cytokine Release Demyelination Demyelination & Axonal Damage Inflammation->Demyelination

Caption: Simplified signaling pathway of EAE induction.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for inducing EAE in Lewis rats.

EAE_Workflow Start Start Acclimatization Acclimatize Lewis Rats (1 week) Start->Acclimatization Emulsion_Prep Prepare MBP (68-86)/CFA Emulsion (Day 0) Acclimatization->Emulsion_Prep Immunization Immunize Rats (Day 0) Emulsion_Prep->Immunization Monitoring Daily Weight & Clinical Scoring (Days 7-20) Immunization->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for EAE induction.

Troubleshooting

IssuePossible CauseSolution
Low EAE Incidence or Severity - Improperly prepared emulsion- Incorrect injection technique- Suboptimal dose of MBP or CFA- Ensure the emulsion is stable before injection.- Confirm subcutaneous injection into the footpads.- Verify the concentrations and volumes of all reagents.
Variable Disease Onset - Differences in animal age or weight- Inconsistent immunization procedure- Use a homogenous cohort of animals.- Standardize the immunization procedure for all animals.

Conclusion

This protocol provides a reliable method for inducing EAE in Lewis rats using MBP (68-86). Adherence to this detailed methodology will ensure the generation of robust and reproducible data for the study of autoimmune demyelinating diseases and the preclinical evaluation of novel therapeutic strategies.

References

Application Notes and Protocols: Dissolution and Preparation of MBP (68-86) for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial component of the myelin sheath in the central nervous system (CNS).[1] The peptide fragment MBP (68-86), with the amino acid sequence YGSLPQKSQRSQDENPV, is a key autoantigen used to induce Experimental Autoimmune Encephalomyelitis (EAE) in animal models, particularly Lewis rats.[2] EAE serves as a widely studied model for human demyelinating diseases such as Multiple Sclerosis (MS). Proper dissolution and preparation of this lyophilized peptide are critical for ensuring accurate concentration and biological activity in experimental settings.

This document provides detailed protocols for the reconstitution of MBP (68-86) and its preparation for injection to induce EAE.

Peptide Characteristics and Data

MBP (68-86) is typically supplied as a lyophilized powder.[1][3] Its key properties are summarized below.

PropertyValueReference
Amino Acid Sequence H-YGSLPQKSQRSQDENPV-OH[1][3][4]
Molecular Weight 1933.06 g/mol [1][3]
Purity >95%[1][3]
Physical Appearance Lyophilized Powder[1][3][5]
Primary Application Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Protocols

General Guidelines for Handling Lyophilized Peptides

Proper handling of lyophilized peptides is essential to ensure the integrity and performance of the product.

  • Centrifugation : Before opening, centrifuge the vial (e.g., 10,000 x g for 5 minutes) to ensure all the lyophilized powder is at the bottom of the tube.[6][7]

  • Equilibration : Allow the peptide vial and the chosen solvent to equilibrate to room temperature before reconstitution.[6][7]

  • Solvent Selection : The choice of solvent depends on the peptide's amino acid sequence. The net charge of MBP (68-86) is near zero, suggesting that while it can be dissolved in aqueous solutions, challenges may arise. For in vivo studies, sterile, oxygen-free water or buffers like Phosphate-Buffered Saline (PBS) are recommended.[4][6][8]

  • Avoid Repeated Freeze-Thaw Cycles : Once reconstituted, it is crucial to aliquot the peptide solution into single-use volumes to prevent degradation from repeated freezing and thawing.[5][6]

Protocol 1: Reconstitution of Lyophilized MBP (68-86)

This protocol describes the standard procedure for dissolving the lyophilized MBP (68-86) peptide to create a stock solution.

Materials:

  • Lyophilized MBP (68-86) peptide vial

  • Sterile ultrapure water or sterile Phosphate-Buffered Saline (PBS), pH 7.4[1][4]

  • Pipettes and sterile tips

  • Vortex mixer

  • Optional: Bath sonicator

Procedure:

  • Perform the pre-reconstitution steps as described in the "General Guidelines" (centrifugation and equilibration).

  • Using a sterile pipette, add the required volume of solvent (e.g., sterile ultrapure water or PBS) directly into the vial to achieve the desired concentration. A common stock concentration is 1 mg/mL.[1][3]

  • Gently swirl or vortex the vial at low speed to dissolve the peptide.[1] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[7]

  • If the peptide does not fully dissolve or if particulates are visible, briefly sonicate the solution (e.g., 3 cycles of 10 seconds, chilling on ice in between) to aid dissolution.[6] A properly solubilized peptide solution should be clear and free of particles.[6]

  • Proceed immediately to the next protocol or store the solution as described in Protocol 3.

Recommended Solvents and Concentrations:

SolventRecommended ConcentrationApplicationReference
Ultrapure Water1 mg/mLGeneral Stock Solution[1][3]
Phosphate-Buffered Saline (PBS)0.5 mg/mL - 1 mg/mLPreparation of Emulsion for EAE Induction[8][9]
Protocol 2: Preparation of MBP (68-86)/CFA Emulsion for EAE Induction

This protocol details the preparation of an emulsion for immunizing animals to induce EAE.

Materials:

  • Reconstituted MBP (68-86) solution in PBS (from Protocol 1)

  • Complete Freund's Adjuvant (CFA) containing heat-inactivated Mycobacterium tuberculosis (e.g., 4 mg/mL)[8]

  • Two sterile Luer-lock syringes

  • A Luer-lock connector or a 3-way stopcock

  • Sterile, ice-cold container

Procedure:

  • Prepare the MBP (68-86) solution in PBS at a concentration of 0.5 mg/mL or 1 mg/mL.[8][9]

  • Draw an equal volume of the MBP (68-86) solution into one syringe.

  • Draw an equal volume of CFA into the second syringe. For example, for 1 mL of final emulsion, use 0.5 mL of MBP solution and 0.5 mL of CFA.

  • Connect the two syringes using a Luer-lock connector.

  • Create the emulsion by rapidly passing the contents back and forth between the syringes for at least 10-20 minutes. Keep the syringes cold on ice during this process to maintain emulsion stability.

  • Check for a stable emulsion by dropping a small amount into a beaker of cold water. A stable emulsion will form a cohesive drop that does not disperse.

  • Keep the emulsion on ice until ready for injection. The emulsion should be freshly prepared before each immunization.[8]

  • The typical injection volume is 100 µL, administered intradermally, often split between the hind footpads.[8][10]

Protocol 3: Storage of Stock and Working Solutions

Proper storage is critical to maintaining the peptide's stability.

  • Lyophilized Peptide : Store the unopened vial at -20°C for long-term stability (stable for over a year).[6]

  • Reconstituted Solution :

    • Aliquot the stock solution into small, single-use volumes (e.g., >20 µL) to avoid multiple freeze-thaw cycles.[6][7]

    • Store the aliquots frozen at -20°C away from light.[1]

    • Reconstituted products are typically stable for at least 12 months when stored correctly at -20°C.[5]

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involved in preparing and using MBP (68-86).

G cluster_prep Peptide Reconstitution Workflow start Start: Lyophilized MBP (68-86) Vial centrifuge Centrifuge Vial to Collect Powder start->centrifuge equilibrate Equilibrate Vial and Solvent to RT centrifuge->equilibrate add_solvent Add Sterile Solvent (e.g., PBS, H2O) equilibrate->add_solvent dissolve Gently Mix / Vortex (Sonicate if needed) add_solvent->dissolve stock_solution Clear Stock Solution (e.g., 1 mg/mL) dissolve->stock_solution

Caption: Workflow for reconstituting lyophilized MBP (68-86) peptide.

G cluster_eae EAE Induction Workflow peptide_sol MBP (68-86) Solution in PBS emulsify Mix 1:1 and Emulsify (Syringe Method) peptide_sol->emulsify cfa Complete Freund's Adjuvant (CFA) cfa->emulsify check Test Emulsion Stability emulsify->check inject Inject Animal (e.g., Intradermal) check->inject

Caption: Process for preparing MBP (68-86)/CFA emulsion for EAE induction.

G cluster_pathway Simplified Pathogenesis of EAE Induction mbp MBP (68-86) Peptide + CFA Adjuvant apc Antigen Presenting Cell (APC) Activation mbp->apc tcell Autoreactive T-Cell Activation & Proliferation apc->tcell cns Infiltration into CNS & Inflammation tcell->cns demyelination Demyelination & Axonal Damage cns->demyelination eae Clinical Signs of EAE demyelination->eae

Caption: Logical pathway of EAE induction by MBP (68-86) immunization.

References

Application Notes and Protocols: Myelin Basic Protein (MBP) (68-86) Concentration for T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial protein component of the myelin sheath in the central nervous system. The peptide fragment MBP (68-86) is a well-established autoantigen used to induce experimental autoimmune encephalomyelitis (EAE) in animal models, which serves as a valuable tool for studying the pathogenesis of multiple sclerosis (MS). A key immunological readout in EAE models and in in vitro studies of autoimmune responses is the proliferation of antigen-specific T-cells upon stimulation with MBP (68-86). Determining the optimal concentration of MBP (68-86) is critical for achieving robust and reproducible T-cell proliferation in these assays. These application notes provide detailed protocols and guidance on the effective concentrations of MBP (68-86) for inducing T-cell proliferation.

Data Presentation: MBP (68-86) Concentrations for T-Cell Proliferation

The following table summarizes the concentrations of MBP (68-86) reported in the literature for inducing T-cell proliferation in assays using cells from immunized animals. The optimal concentration can vary depending on the specific experimental conditions, including the animal strain, the specific T-cell line used, and the assay format.

Concentration (µg/mL)Animal ModelAssay TypeNotesReference
1Lewis Rat[³H]-Thymidine incorporationUsed for propagation of T-cell lines.[1]
10Lewis Rat[³H]-Thymidine incorporationConsistently used for stimulating mononuclear cells and MBP-reactive T-cells.[2][3][4][5]
10 and 20Lewis RatProliferation AssayUsed for stimulating splenic or bone marrow T-cells.[6]
20RatFlow CytometryUsed for stimulating lymphocytes for analysis of T-cell subtypes.[7]

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using [³H]-Thymidine Incorporation

This protocol is a widely used method to quantify T-cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells.

Materials:

  • MBP (68-86) peptide

  • Complete RPMI-1640 medium (supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Single-cell suspension of mononuclear cells (MNCs) or purified T-cells from immunized Lewis rats

  • Irradiated antigen-presenting cells (APCs), such as splenocytes or thymocytes (if using purified T-cells)

  • 96-well round-bottom culture plates

  • [³H]-Thymidine (1 µCi/well)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Preparation: Isolate mononuclear cells from the draining lymph nodes or spleen of Lewis rats immunized with MBP (68-86). Prepare a single-cell suspension.

  • Cell Plating: Resuspend the cells in complete RPMI-1640 medium. Plate 2 x 10⁵ to 5 x 10⁵ cells per well in a 96-well round-bottom plate. If using purified T-cells, co-culture with 5 x 10⁵ irradiated APCs.

  • Antigen Stimulation: Add MBP (68-86) peptide to the wells at final concentrations ranging from 1 to 20 µg/mL. Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • [³H]-Thymidine Pulse: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 12-18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The results are typically expressed as counts per minute (CPM) or as a stimulation index (SI), which is the ratio of the mean CPM of stimulated wells to the mean CPM of unstimulated wells.

Protocol 2: T-Cell Proliferation Assay using CFSE Dilution by Flow Cytometry

This method allows for the tracking of individual T-cell divisions based on the progressive halving of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) in daughter cells.

Materials:

  • MBP (68-86) peptide

  • Complete RPMI-1640 medium

  • Single-cell suspension of MNCs from immunized Lewis rats

  • CFSE staining solution

  • 96-well round-bottom culture plates

  • Flow cytometer

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD4)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of MNCs as described in Protocol 1.

  • CFSE Labeling: Resuspend the cells at 1 x 10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells twice.

  • Cell Plating and Stimulation: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and plate 2 x 10⁵ cells per well in a 96-well plate. Add MBP (68-86) peptide at the desired concentrations (e.g., 10 µg/mL).

  • Incubation: Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO₂.

  • Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies (e.g., anti-CD4) for 30 minutes on ice. Wash the cells and resuspend in FACS buffer. Analyze the cells by flow cytometry. Gate on the CD4+ T-cell population and assess proliferation by the serial dilution of CFSE fluorescence.

Visualization of Signaling Pathways and Experimental Workflow

T-Cell Activation by MBP (68-86)

The interaction of the T-cell receptor (TCR) on a CD4+ T-helper cell with the MBP (68-86) peptide presented by an antigen-presenting cell (APC) on an MHC class II molecule initiates a signaling cascade. This leads to T-cell activation, proliferation, and differentiation into effector subsets, such as Th1, Th2, and Th17 cells, which are characterized by the secretion of specific cytokines.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC-II_MBP MHC class II + MBP (68-86) TCR TCR MHC-II_MBP->TCR Activation T-Cell Activation TCR->Activation Signal 1 CD4 CD4 CD4->MHC-II_MBP Proliferation Proliferation Activation->Proliferation Differentiation Differentiation Activation->Differentiation Th1 Th1 Differentiation->Th1 Th2 Th2 Differentiation->Th2 Th17 Th17 Differentiation->Th17 TGFb TGF-β Differentiation->TGFb Regulatory T-cells IFNg IFN-γ Th1->IFNg IL4 IL-4 Th2->IL4 IL10 IL-10 Th2->IL10 IL17 IL-17 Th17->IL17

Caption: T-cell activation and differentiation pathway initiated by MBP (68-86).

Experimental Workflow for T-Cell Proliferation Assay

The following diagram illustrates the general workflow for performing a T-cell proliferation assay in response to MBP (68-86) stimulation.

T_Cell_Proliferation_Workflow cluster_Assay Proliferation Measurement Immunization Immunize Lewis Rat with MBP (68-86) + CFA Isolation Isolate Mononuclear Cells (Lymph Nodes/Spleen) Immunization->Isolation Plating Plate Cells in 96-well Plate Isolation->Plating Stimulation Stimulate with MBP (68-86) Plating->Stimulation Incubation Incubate for 48-96 hours Stimulation->Incubation Thymidine [³H]-Thymidine Incorporation Assay Incubation->Thymidine CFSE CFSE Dilution Assay (Flow Cytometry) Incubation->CFSE Analysis Data Analysis (CPM or % Proliferation) Thymidine->Analysis CFSE->Analysis

Caption: General workflow for an MBP (68-86)-induced T-cell proliferation assay.

References

Application Notes and Protocols for Myelin Basic Protein (MBP) (68-86) Immunization using Complete Freund's Adjuvant (CFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Complete Freund's Adjuvant (CFA) for immunization with the myelin basic protein (MBP) peptide 68-86 to induce Experimental Autoimmune Encephalomyelitis (EAE) in Lewis rats. EAE is a widely used animal model for studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of potential therapeutics.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a T-cell-mediated inflammatory demyelinating disease of the central nervous system (CNS).[1][2][3] The model is induced by immunizing susceptible animal strains with myelin-derived antigens, such as myelin basic protein (MBP), in conjunction with a powerful adjuvant.[1][2][3] The MBP (68-86) peptide is a well-characterized encephalitogenic epitope for Lewis rats, capable of inducing a predictable, acute monophasic disease course.[4] Complete Freund's Adjuvant (CFA) is a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.[5][6] It is a potent adjuvant that enhances the immune response to the co-administered antigen by creating a persistent depot of antigen at the injection site and by stimulating a strong innate and subsequent adaptive immune response.[7] The mycobacterial components of CFA activate antigen-presenting cells (APCs) through Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines essential for the differentiation of encephalitogenic T helper 1 (Th1) and Th17 cells.[7][8]

Key Applications

  • Studying the Pathogenesis of Multiple Sclerosis: EAE induced by MBP (68-86)/CFA in Lewis rats provides a valuable model to investigate the cellular and molecular mechanisms underlying autoimmune-mediated demyelination and neuroinflammation.

  • Preclinical Drug Development: This model is extensively used to assess the efficacy of novel therapeutic agents for MS, including immunomodulatory and neuroprotective compounds.

  • Investigating Immune Tolerance Mechanisms: The model can be adapted to study mechanisms of immune tolerance and to evaluate the efficacy of tolerogenic therapies.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from EAE induction in Lewis rats using MBP (68-86) and CFA.

Table 1: Typical Disease Course Parameters in Lewis Rats

ParameterTypical Value/RangeCitation(s)
Animal Strain Female Lewis Rats (8-12 weeks old)[9]
MBP (68-86) Dose 25 - 50 µg per rat[10]
CFA Composition M. tuberculosis (H37Ra) at 1-4 mg/mL[10]
Disease Incidence ~100%
Day of Onset 9 - 12 days post-immunization[9]
Peak of Disease 11 - 14 days post-immunization[9]
Disease Duration 5 - 8 days[9]
Recovery Spontaneous and complete by day 20-25[9]

Table 2: Representative Clinical Scoring for EAE in Lewis Rats

ScoreClinical Signs
0 No clinical signs
1 Limp tail
2 Hind limb weakness or wobbly gait
3 Partial hind limb paralysis
4 Complete hind limb paralysis
5 Moribund state or death

Table 3: Immunological Parameters at Peak of Disease (Day 12-14 p.i.)

ParameterExpected Outcome in EAE RatsCitation(s)
T-Cell Proliferation (in response to MBP 68-86) Significantly increased proliferation of lymph node and spleen cells[3][11]
Pro-inflammatory Cytokine Profile (Th1) Increased production of IFN-γ and TNF-α[3][12]
Regulatory Cytokine Profile (Th2/Treg) Low to undetectable levels of IL-4, IL-10, and TGF-β[12][13]
CNS Infiltration Significant infiltration of CD4+ T cells and macrophages in the spinal cord[12]

Experimental Protocols

Materials
  • Myelin Basic Protein (MBP) peptide (68-86), synthetic, high purity (>95%)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at a concentration of 1 mg/mL

  • Phosphate-buffered saline (PBS), sterile

  • Incomplete Freund's Adjuvant (IFA) (for control groups, if applicable)

  • Female Lewis rats, 8-12 weeks of age

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Glass Luer-Lok syringes or a high-speed emulsifier

Protocol 1: Preparation of MBP (68-86)/CFA Emulsion
  • Reconstitute MBP (68-86) Peptide: Dissolve the lyophilized MBP (68-86) peptide in sterile PBS to a final concentration of 0.5 mg/mL.

  • Emulsification:

    • Draw equal volumes of the MBP (68-86) solution and CFA into two separate sterile glass syringes connected by a Luer-Lok stopcock. A common total volume is 1 mL (500 µL of MBP solution and 500 µL of CFA).

    • Forcefully and repeatedly pass the mixture between the two syringes for at least 10-15 minutes until a thick, stable, white emulsion is formed.

    • To test the stability of the emulsion, drop a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive droplet that does not disperse.

  • Storage: Use the emulsion immediately. If short-term storage is necessary, keep it at 4°C for no longer than a few hours.

Protocol 2: Induction of EAE in Lewis Rats
  • Animal Handling: Acclimatize the Lewis rats to the facility for at least one week prior to the experiment. Handle the animals gently to minimize stress.

  • Immunization:

    • Anesthetize the rats lightly with isoflurane (B1672236) or another suitable anesthetic.

    • Inject a total of 100 µL of the MBP (68-86)/CFA emulsion subcutaneously (s.c.) into the flank or divided between two sites on the back (50 µL per site). Some protocols also utilize the footpad for injection, but this can cause more significant local inflammation.[10]

    • For a typical dose of 25 µg MBP per rat, the final concentration in the emulsion should be 0.25 mg/mL.

  • Post-Immunization Monitoring:

    • Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization.

    • Record the body weight of each animal daily. Weight loss is an early indicator of disease onset.

    • Score the clinical signs of EAE using the scale provided in Table 2.

    • Provide easy access to food and water on the cage floor for animals with severe paralysis.

Protocol 3: Assessment of T-Cell Proliferation
  • Cell Isolation: At the peak of disease (typically day 12-14), euthanize the rats and aseptically remove the draining lymph nodes (inguinal and popliteal) and/or spleen.

  • Single-Cell Suspension: Prepare a single-cell suspension from the tissues by mechanical disruption and filtration through a cell strainer.

  • Cell Culture:

    • Plate the cells in a 96-well plate at a density of 2-5 x 10^5 cells per well in complete RPMI-1640 medium.

    • Stimulate the cells with varying concentrations of MBP (68-86) peptide (e.g., 0, 1, 5, 10 µg/mL). Use a non-specific mitogen like Concanavalin A as a positive control.

  • Proliferation Assay:

    • After 48-72 hours of incubation, pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18-24 hours.

    • Harvest the cells onto a filter mat and measure the incorporation of [³H]-thymidine using a scintillation counter.

    • Results are typically expressed as a stimulation index (SI), which is the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Visualizations

G cluster_0 Antigen Presentation and T-Cell Activation cluster_1 CNS Inflammation and Demyelination CFA CFA (Mycobacterium tuberculosis) TLR Toll-like Receptors (TLR2, TLR4, TLR9) CFA->TLR activates MBP MBP (68-86) Peptide APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) MBP->APC uptake and processing MHCII MHC Class II APC->MHCII presents MBP epitope Cytokines Pro-inflammatory Cytokines (IL-12, IL-23, IL-6) APC->Cytokines produces TLR->APC activates NaiveT Naive CD4+ T-Cell MHCII->NaiveT TCR recognition Th1 Th1 Cell NaiveT->Th1 Th17 Th17 Cell NaiveT->Th17 IFNg IFN-γ Th1->IFNg secretes Th1_clone Activated Th1/Th17 Cells IL17 IL-17 Th17->IL17 secretes Cytokines->NaiveT promotes differentiation BBB Blood-Brain Barrier Th1_clone->BBB cross Microglia Microglia/Macrophages Th1_clone->Microglia activates Demyelination Demyelination & Axonal Damage Th1_clone->Demyelination direct damage BBB->Microglia activates Myelin Myelin Sheath Microglia->Myelin attacks Microglia->Demyelination mediates

Figure 1: Signaling pathway of EAE induction.

G start Start emulsion Prepare MBP (68-86)/CFA Emulsion start->emulsion immunize Immunize Lewis Rats (s.c. injection) emulsion->immunize monitor Daily Monitoring: - Clinical Score - Body Weight immunize->monitor peak Peak of Disease (Day 11-14) monitor->peak end End of Experiment monitor->end analysis Immunological Analysis: - T-cell Proliferation - Cytokine Profile - Histology peak->analysis analysis->end

Figure 2: Experimental workflow for EAE induction.

References

Application Notes and Protocols for the Preparation of Myelin Basic Protein (MBP) (68-86)/Complete Freund's Adjuvant (CFA) Emulsion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system, multiple sclerosis (MS). The induction of EAE is typically achieved by immunizing susceptible animal strains with myelin-derived peptides emulsified in Complete Freund's Adjuvant (CFA). This document provides a detailed protocol for the preparation of an emulsion containing the encephalitogenic peptide fragment of Myelin Basic Protein, MBP (68-86), and CFA, a critical step for the successful induction of EAE.

Data Presentation

The following tables summarize the quantitative data for the preparation of the MBP (68-86)/CFA emulsion, as cited in various established protocols for EAE induction in Lewis rats.

Table 1: Reagent Concentrations

ComponentConcentrationSource (Example)
MBP (68-86) Peptide in PBS0.5 mg/mLJournal of Neuroscience[1]
Mycobacterium tuberculosis (H37Ra) in CFA4 mg/mLInternational Immunology[2]

Table 2: Emulsion Composition and Dosing for EAE Induction in Rats

ParameterValueSource (Example)
Ratio of MBP (68-86) Solution to CFA1:1 (v/v)Journal of Neuroscience[1]
Final MBP (68-86) Dose per Rat25 µgJournal of Neuroscience[1]
Total Emulsion Volume per Rat100 - 200 µLJournal of Neuroscience, International Immunology[1][2][3]
Route of AdministrationSubcutaneous (s.c.) in hind footpadsInternational Immunology[2]

Experimental Protocol: Preparation of MBP (68-86)/CFA Emulsion

This protocol details the methodology for preparing a stable water-in-oil emulsion of MBP (68-86) peptide in CFA for the induction of EAE in Lewis rats.

Materials:

  • MBP (68-86) peptide (lyophilized)

  • Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.4

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)

  • Two 1 mL Luer-Lok glass syringes

  • One Luer-Lok connector

  • Sterile microcentrifuge tubes

  • Ice bucket

Procedure:

  • Reconstitution of MBP (68-86) Peptide:

    • Aseptically reconstitute the lyophilized MBP (68-86) peptide in sterile PBS to a final concentration of 0.5 mg/mL.[1]

    • Vortex gently to ensure the peptide is fully dissolved.

    • Store the peptide solution on ice.

  • Preparation for Emulsification:

    • Ensure the CFA is at room temperature and well-mixed to ensure a uniform suspension of Mycobacterium tuberculosis.

    • Set up the emulsification apparatus by connecting the two 1 mL glass syringes via the Luer-Lok connector. Ensure the connection is tight to prevent leakage.

  • Emulsification Process:

    • Draw 0.5 mL of the 0.5 mg/mL MBP (68-86) solution into one syringe.

    • Draw 0.5 mL of the CFA into the second syringe.

    • Connect the two syringes to the Luer-Lok connector.

    • Perform the emulsification by repeatedly and forcefully passing the contents back and forth between the two syringes for a minimum of 10-20 minutes.[4] The mixture will gradually become a thick, white, viscous emulsion.

    • Keep the syringes cool during the process by periodically placing them on ice to prevent the denaturation of the peptide.

  • Stability Check of the Emulsion:

    • To confirm the formation of a stable water-in-oil emulsion, carefully dispense a small drop of the emulsion from one of the syringe tips onto the surface of cold water in a beaker.

    • A stable emulsion will form a well-defined, intact droplet that does not disperse.[5] If the drop disperses, continue the emulsification process for another 5-10 minutes and re-test.

  • Preparation for Injection:

    • Once a stable emulsion is confirmed, consolidate the entire volume into one syringe.

    • Remove the Luer-Lok connector and the empty syringe.

    • Attach a sterile 25-27 gauge needle to the syringe containing the emulsion.

    • Carefully expel any air from the syringe. The emulsion is now ready for immunization.

  • Storage:

    • It is highly recommended to use the emulsion immediately after preparation for optimal efficacy.

    • If short-term storage is necessary, some protocols suggest keeping the emulsion at 4°C overnight.[1] However, fresh preparation is ideal.

Visualizations

MBP_CFA_Emulsion_Workflow Workflow for MBP (68-86)/CFA Emulsion Preparation cluster_prep Reagent Preparation cluster_emulsify Emulsification cluster_qc Quality Control cluster_final Final Steps Reconstitute_Peptide Reconstitute MBP (68-86) in PBS to 0.5 mg/mL Load_Syringes Load Equal Volumes into Two Luer-Lok Syringes Reconstitute_Peptide->Load_Syringes Prepare_CFA Prepare CFA with 4 mg/mL M. tuberculosis Prepare_CFA->Load_Syringes Emulsify Forcefully Mix Between Syringes for 10-20 min Load_Syringes->Emulsify Stability_Test Drop Test in Water Emulsify->Stability_Test Stable Stable Emulsion (Droplet Intact) Stability_Test->Stable Pass Unstable Unstable Emulsion (Disperses) Stability_Test->Unstable Fail Load_Injection_Syringe Consolidate Emulsion and Attach Needle Stable->Load_Injection_Syringe Unstable->Emulsify Continue Mixing Immunize Immediate Use for Animal Immunization Load_Injection_Syringe->Immunize

Caption: Workflow for the preparation of a stable MBP (68-86)/CFA emulsion.

References

Application Notes and Protocols: In Vitro Stimulation of Splenocytes with MBP (68-86)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro stimulation of splenocytes with Myelin Basic Protein (MBP) peptide (68-86). This peptide is a key immunodominant epitope of MBP, crucial in the study of autoimmune demyelinating diseases such as multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE).[1][2] The following sections detail the necessary procedures for cell isolation, stimulation, and subsequent analysis of cellular responses, including proliferation and cytokine production.

Core Applications

  • T-Cell Proliferation Assays: To measure the antigen-specific proliferation of T-lymphocytes.

  • Cytokine Profile Analysis: To determine the Th1/Th2/Th17/Treg cytokine signature in response to MBP (68-86).

  • Drug Efficacy Screening: To evaluate the immunomodulatory effects of therapeutic candidates on MBP-specific T-cell responses.

Experimental Protocols

Protocol 1: Isolation and Preparation of Splenocytes

This protocol outlines the procedure for isolating splenocytes from rodents (e.g., Lewis rats or SJL mice), which are commonly used in EAE models.[3][4]

Materials:

  • Spleen from experimental animal

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 70 µm cell strainer

  • Sterile petri dish

  • Syringe plunger

  • Red Blood Cell (RBC) Lysis Buffer

  • Centrifuge

Procedure:

  • Aseptically harvest the spleen from a euthanized animal and place it in a sterile petri dish containing cold RPMI-1640 medium.

  • Gently mash the spleen through a 70 µm cell strainer using the plunger of a sterile syringe to create a single-cell suspension.

  • Wash the strainer with RPMI-1640 to maximize cell recovery.

  • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature to lyse erythrocytes.

  • Add 10 volumes of RPMI-1640 to neutralize the lysis buffer and centrifuge again.

  • Discard the supernatant and resuspend the splenocyte pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

  • Adjust the cell concentration to the desired density for subsequent assays (e.g., 2 x 10^6 cells/mL).[5]

Protocol 2: Splenocyte Stimulation with MBP (68-86)

This protocol describes the in vitro restimulation of isolated splenocytes with the MBP (68-86) peptide. This is a critical step in EAE studies to assess the recall response of antigen-specific T-cells.[6]

Materials:

  • Isolated splenocyte suspension

  • MBP (68-86) peptide (typically at a stock concentration of 1 mg/mL)

  • 96-well round-bottom cell culture plates

  • Complete RPMI-1640 medium

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Plate the splenocyte suspension into 96-well plates at a density of 2 x 10^5 to 4 x 10^5 cells per well in a volume of 100 µL.[6][7]

  • Prepare a working solution of MBP (68-86) peptide in complete RPMI-1640. A final concentration of 10 µg/mL is commonly used.[5][7][8][9]

  • Add 100 µL of the MBP (68-86) working solution (or medium for unstimulated controls) to the appropriate wells.

  • Incubate the plates in a humidified incubator at 37°C with 5% CO2. The incubation time will vary depending on the downstream assay:

    • Cytokine analysis (supernatant): 48 hours.[8][9]

    • Proliferation assay (³H-thymidine): 60-72 hours.[3][5]

    • Intracellular cytokine staining: 24 hours.[7]

Protocol 3: T-Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to MBP (68-86) stimulation.

Procedure:

  • Following 60 hours of stimulation as described in Protocol 2, pulse each well with 1 µCi of ³H-thymidine.[5][9]

  • Incubate the plate for an additional 12-18 hours.[8][9]

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Results are typically expressed as counts per minute (cpm).

Protocol 4: Cytokine Analysis by ELISPOT and ELISA

These methods are used to quantify the frequency of cytokine-secreting cells (ELISPOT) or the concentration of cytokines in the culture supernatant (ELISA).

ELISPOT (for IFN-γ secreting cells):

  • Coat a 96-well nitrocellulose-bottomed plate with an anti-rat IFN-γ monoclonal antibody overnight at 4°C.[6]

  • Wash the plate and block with a suitable blocking buffer.

  • Add 4 x 10^5 splenocytes per well and stimulate with MBP (68-86) at 10 µg/mL.[5]

  • Incubate for 48 hours at 37°C.[5]

  • Wash the wells extensively and add a biotinylated detection antibody against rat IFN-γ.

  • Following incubation and washing, add streptavidin-alkaline phosphatase.

  • Develop the spots with a suitable substrate and count the number of spots, where each spot represents a single cytokine-secreting cell.

ELISA (for IFN-γ and IL-10 in supernatant):

  • After 48 hours of stimulation, centrifuge the 96-well plates and collect the supernatants.[8]

  • Perform a sandwich ELISA using commercially available kits for the desired cytokines (e.g., IFN-γ, IL-10) according to the manufacturer's instructions.[8]

  • Results are expressed as pg/mL, calculated from a standard curve.

Data Presentation

The following tables summarize representative quantitative data from studies involving in vitro stimulation of splenocytes with MBP (68-86).

Table 1: Proliferative Response of Splenocytes to MBP (68-86)

Treatment GroupAntigen StimulantProliferation (Mean cpm ± SD)Reference
EAE ControlMBP (68-86) (10 µg/mL)1251[10]
Naive DCMBP (68-86) (10 µg/mL)2002[10]
MediumMBP (68-86) (10 µg/mL)1710[10]

Table 2: Cytokine Production by Splenocytes Stimulated with MBP (68-86)

Treatment GroupCytokine MeasuredNumber of mRNA-expressing cells/10^5 MNCReference
PBS-treated EAEIFN-γHigh levels[5]
MBP (68-86) + IL-4 treatedIFN-γStrikingly lower[5]
PBS-treated EAEIL-4, IL-10, TGF-βLow levels[5]
MBP (68-86) + IL-4 treatedIL-4, IL-10, TGF-βSignificantly higher[5]

Table 3: Frequency of IFN-γ Secreting Cells (ELISPOT)

Treatment GroupAntigen StimulantIFN-γ secreting cells/4x10^5 MNCReference
PBS-treated EAEMBP (68-86) (10 µg/mL)High levels[5]
MBP (68-86) treatedMBP (68-86) (10 µg/mL)High levels[5]
IL-4 treatedMBP (68-86) (10 µg/mL)High levels[5]
MBP (68-86) + IL-4 treatedMBP (68-86) (10 µg/mL)Strikingly lower[5]

Visualizations

Experimental Workflow

G cluster_0 Splenocyte Preparation cluster_1 In Vitro Stimulation cluster_2 Downstream Analysis spl_iso Spleen Isolation cell_susp Single-Cell Suspension spl_iso->cell_susp rbc_lysis RBC Lysis cell_susp->rbc_lysis cell_count Cell Counting & Viability rbc_lysis->cell_count plating Plate Splenocytes (96-well) cell_count->plating stim Add MBP (68-86) peptide (10 µg/mL) plating->stim incubate Incubate (24-72h, 37°C, 5% CO2) stim->incubate prolif Proliferation Assay (³H-Thymidine) incubate->prolif cyto_elisa Cytokine ELISA (Supernatant) incubate->cyto_elisa cyto_elispot Cytokine ELISPOT incubate->cyto_elispot cyto_ics Intracellular Staining (Flow Cytometry) incubate->cyto_ics

Caption: Workflow for in vitro stimulation and analysis of splenocytes.

T-Cell Activation Signaling Pathway

G cluster_0 Antigen Presenting Cell (APC) cluster_1 CD4+ T-Helper Cell cluster_2 Downstream Effects MHCII MHC Class II TCR T-Cell Receptor (TCR) MHCII->TCR Signal 1 CD4 CD4 MHCII->CD4 MBP MBP (68-86) peptide MBP->MHCII presentation Activation Signal Transduction Cascade TCR->Activation CD4->Activation Transcription Gene Transcription (e.g., T-bet, GATA3) Activation->Transcription Response Cellular Response Transcription->Response Proliferation Proliferation Response->Proliferation Cytokines Cytokine Secretion (IFN-γ, IL-4, etc.) Response->Cytokines

Caption: T-cell activation by MBP (68-86) presented on MHC Class II.

References

Application Notes and Protocols for Adoptive Transfer EAE Models Using MBP (68-86)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The model is invaluable for studying the pathogenesis of autoimmunity and for the preclinical evaluation of potential therapeutic agents. EAE can be induced by active immunization with myelin-derived proteins or peptides, or by the adoptive transfer of myelin-specific T lymphocytes.

The adoptive transfer model offers several advantages, including a more synchronized and accelerated disease course, and the ability to dissect the induction and effector phases of the immune response. This document provides detailed application notes and protocols for inducing EAE in rodents through the adoptive transfer of T cells specific for the encephalitogenic peptide of Myelin Basic Protein, MBP (68-86).

Data Presentation

Table 1: Typical Parameters for Induction of Active EAE in Donor Animals
ParameterLewis Rat
Antigen Guinea Pig MBP (68-86)
Immunization Dose 25 - 50 µg in Complete Freund's Adjuvant (CFA)[1][2]
Adjuvant Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
Route of Immunization Subcutaneous (footpad or base of tail)
Time to T Cell Harvest 10 - 14 days post-immunization[3]
Table 2: Typical Parameters for In Vitro T Cell Culture and Adoptive Transfer
ParameterMurine (General Protocol)Rat (Lewis)
Antigen for Restimulation MBP (68-86)MBP (68-86)
Antigen Concentration 10 - 50 µg/mL20 µg/mL[3]
Cell Seeding Density 2 - 5 x 10^6 cells/mL2 - 5 x 10^6 cells/mL
Number of Cells Transferred 3 - 5 x 10^6 activated T cells per recipient[4]3 - 5 x 10^7 viable cells per recipient[1]
Route of Transfer Intravenous (i.v.) or Intraperitoneal (i.p.)Intraperitoneal (i.p.)[1]
Table 3: Expected Disease Course in Adoptive Transfer EAE (Lewis Rats)
ParameterTypical Outcome
Disease Onset 3 - 5 days post-transfer[5]
Peak of Disease 5 - 8 days post-transfer
Maximum Clinical Score 2.5 - 3.5[5]
Disease Incidence > 90%
Table 4: Clinical Scoring for EAE in Rodents
ScoreClinical Signs (Mouse/Rat)
0 No clinical signs of EAE.[3][6][7]
0.5 Distal limp tail.[3][6]
1 Complete limp tail.[1][3][6][7]
1.5 Limp tail and hind limb weakness.
2 Hind limb weakness or paresis.[1][3][6][7]
2.5 One hind limb paralyzed and the other weak.
3 Complete hind limb paralysis.[1][3][6][7]
3.5 Complete hind limb paralysis and partial front limb weakness.[6]
4 Complete hind limb and partial front limb paralysis; moribund.[3][6][7]
5 Death due to EAE or euthanasia.[3][6][7]

Experimental Protocols

Protocol 1: Induction of EAE in Donor Animals for T Cell Isolation

Materials:

  • MBP (68-86) peptide

  • Complete Freund's Adjuvant (CFA)

  • Female Lewis rats or susceptible mouse strain (e.g., PL/J), 8-12 weeks old

  • Sterile saline

  • Syringes and needles

Procedure:

  • Prepare the immunogen by emulsifying MBP (68-86) peptide in sterile saline and an equal volume of CFA to a final concentration of 25-50 µg of peptide per 100 µL of emulsion.

  • Anesthetize the donor animals.

  • Inject 100 µL of the emulsion subcutaneously, typically divided between the two hind footpads or at the base of the tail.

  • House the animals with regular monitoring of their health.

  • After 10-14 days, euthanize the donor animals and harvest the draining lymph nodes (inguinal and popliteal) under sterile conditions for T cell isolation.[3]

Protocol 2: Generation of Encephalitogenic MBP (68-86)-Specific T Cells In Vitro

Materials:

  • Harvested lymph nodes from immunized donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

  • MBP (68-86) peptide

  • Recombinant murine or rat cytokines (for T cell polarization)

  • Cell culture plates

Procedure:

  • Prepare a single-cell suspension from the harvested lymph nodes by mechanical dissociation through a 70 µm cell strainer.

  • Wash the cells in supplemented RPMI-1640 medium.

  • Plate the cells at a density of 2-5 x 10^6 cells/mL in culture plates.

  • Add MBP (68-86) peptide to a final concentration of 10-20 µg/mL.[3]

  • For polarization towards specific T helper subsets, add the following cytokines:

    • Th1 differentiation: IL-12 (10 ng/mL) and anti-IL-4 antibody (10 µg/mL).

    • Th17 differentiation: IL-6 (20 ng/mL), TGF-β (1-5 ng/mL), and anti-IFN-γ antibody (10 µg/mL). IL-23 (10 ng/mL) can be added after 24-48 hours to stabilize the Th17 phenotype.

  • Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • After incubation, collect the activated T cell blasts, which are larger in size, by density gradient centrifugation (e.g., using Ficoll-Paque).

  • Wash the T cell blasts with sterile saline or PBS for adoptive transfer.

Protocol 3: Adoptive Transfer of Encephalitogenic T Cells to Naïve Recipients

Materials:

  • Activated MBP (68-86)-specific T cells

  • Naïve recipient animals (syngeneic to the donors)

  • Sterile saline or PBS

  • Syringes and needles

Procedure:

  • Resuspend the washed, activated T cells in sterile saline or PBS at a concentration of 3-5 x 10^6 cells per 200-500 µL for mice[4], or 3-5 x 10^7 cells for rats[1].

  • Inject the cell suspension into the recipient animals, typically via the intravenous (tail vein) or intraperitoneal route.

  • Begin clinical scoring of the recipient animals daily, starting from day 3 post-transfer.

Protocol 4: Clinical Scoring of EAE

Procedure:

  • Observe each animal daily for clinical signs of EAE.

  • Assign a score to each animal based on the scale provided in Table 4.

  • Record the daily scores and body weights for each animal.

  • The mean clinical score for each experimental group can be calculated and plotted over time to visualize disease progression.

Visualizations

EAE_Adoptive_Transfer_Workflow cluster_donor Donor Animal Phase cluster_invitro In Vitro Phase cluster_recipient Recipient Animal Phase donor_immunization Immunization with MBP (68-86) + CFA t_cell_priming Priming of MBP-specific T cells in vivo donor_immunization->t_cell_priming harvest Harvest Draining Lymph Nodes t_cell_priming->harvest culture Single-cell Suspension & Culture harvest->culture restimulation Restimulation with MBP (68-86) & Cytokines culture->restimulation expansion Activation & Clonal Expansion of T cells restimulation->expansion transfer Adoptive Transfer of Activated T cells expansion->transfer disease_induction T cell Infiltration of CNS & Demyelination transfer->disease_induction scoring Clinical Scoring of EAE disease_induction->scoring

Caption: Workflow for adoptive transfer EAE using MBP (68-86).

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell Naive CD4+ T Cell mhc MHC class II mbp MBP (68-86) peptide tcr T Cell Receptor (TCR) mbp->tcr Antigen Recognition lck Lck tcr->lck cd4 CD4 cd28 CD28 zap70 ZAP-70 lck->zap70 plc PLCγ zap70->plc nfkb NF-κB plc->nfkb Signal Transduction nfat NFAT plc->nfat Signal Transduction ap1 AP-1 plc->ap1 Signal Transduction il12 IL-12 il6_tgfb IL-6 + TGF-β stat4 STAT4 il12->stat4 tbet T-bet stat4->tbet ifng IFN-γ tbet->ifng th1 Th1 Cell (Pro-inflammatory) ifng->th1 stat3 STAT3 il6_tgfb->stat3 rorgt RORγt stat3->rorgt il17 IL-17 rorgt->il17 th17 Th17 Cell (Pro-inflammatory) il17->th17

Caption: T cell activation and differentiation by MBP (68-86).

References

Application Notes and Protocols for ELISpot Assay of MBP (68-86) Reactive T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the detection and quantification of cytokine-secreting cells at the single-cell level.[1] This technique is particularly valuable in monitoring antigen-specific T-cell responses, making it a critical tool in immunology research, vaccine development, and the study of autoimmune diseases.[1]

One significant application of the ELISpot assay is in the investigation of Multiple Sclerosis (MS), a chronic autoimmune disease of the central nervous system characterized by demyelination. Myelin Basic Protein (MBP) is a key autoantigen implicated in the pathogenesis of MS. T-cells reactive to specific epitopes of MBP, such as the 68-86 peptide fragment, are believed to play a crucial role in the inflammatory cascade leading to myelin destruction. The MBP (68-86) peptide, with the amino acid sequence H-YGSLPQKSQRSQDENPV-OH, is a well-established immunogen used in the experimental autoimmune encephalomyelitis (EAE) animal model, which serves as a proxy for studying MS.[2][3][4]

These application notes provide a detailed protocol for performing an ELISpot assay to detect and quantify T-cells reactive to the MBP (68-86) peptide, primarily focusing on the analysis of human Peripheral Blood Mononuclear Cells (PBMCs).

Principle of the Assay

The ELISpot assay utilizes a solid-phase, 96-well plate coated with a capture antibody specific for a particular cytokine. When PBMCs are cultured in these wells in the presence of the MBP (68-86) peptide, T-cells that recognize the peptide will become activated and secrete cytokines. The secreted cytokines are captured by the immobilized antibody in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a biotinylated detection antibody, also specific for the cytokine, is added. This is followed by the addition of an enzyme-conjugated streptavidin and a substrate that precipitates, forming a visible spot at the site of each cytokine-secreting cell. Each spot represents a single reactive T-cell, allowing for the quantification of the antigen-specific response.

Experimental Workflow

The overall workflow of the ELISpot assay for MBP (68-86) reactive T-cells is depicted in the following diagram.

ELISpot_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_detection Day 3: Detection & Analysis p1 Isolate PBMCs from whole blood p2 Coat ELISpot plate with capture antibody p3 Wash and block plate p2->p3 p4 Add PBMCs and MBP (68-86) peptide to wells p3->p4 p5 Incubate (18-24h) Cytokine secretion and capture p4->p5 p6 Wash plate, add biotinylated detection Ab p5->p6 p7 Add enzyme-conjugate (e.g., Streptavidin-HRP) p6->p7 p8 Add substrate (e.g., AEC) for spot development p7->p8 p9 Wash to stop reaction, dry plate p8->p9 p10 Analyze spots with ELISpot reader p9->p10

Caption: ELISpot assay experimental workflow.

Signaling Pathway

The activation of MBP (68-86) reactive T-cells begins with the presentation of the MBP peptide by an Antigen Presenting Cell (APC), such as a dendritic cell or macrophage, via the Major Histocompatibility Complex (MHC) class II molecule. This complex is then recognized by the T-cell receptor (TCR) on a CD4+ helper T-cell. This recognition, along with co-stimulatory signals, triggers a downstream signaling cascade within the T-cell, leading to the transcription and secretion of various cytokines.

T_Cell_Activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell apc_node MHC Class II + MBP (68-86) tcr TCR apc_node->tcr Recognition lck Lck tcr->lck Phosphorylates cd4 CD4 cd4->lck zap70 ZAP-70 lck->zap70 Activates lat LAT zap70->lat Phosphorylates plc PLCγ lat->plc nfat NFAT plc->nfat Activates ap1 AP-1 plc->ap1 Activates nfkB NF-κB plc->nfkB Activates cytokines Cytokine Secretion (IFN-γ, IL-2, TNF-α, etc.) nfat->cytokines Promote Transcription ap1->cytokines Promote Transcription nfkB->cytokines Promote Transcription

Caption: T-cell activation by MBP (68-86) peptide.

Detailed Experimental Protocol

This protocol is designed for the analysis of human PBMCs.

Materials and Reagents
  • Human IFN-γ (or other cytokine) ELISpot kit (containing capture antibody, biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate)

  • PVDF-membrane 96-well ELISpot plates

  • MBP (68-86) peptide, lyophilized powder

  • Sterile, tissue culture grade Dimethyl Sulfoxide (DMSO)

  • PBMC isolation reagents (e.g., Ficoll-Paque)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin/streptomycin)

  • Phytohemagglutinin (PHA) or CEF peptide pool (as positive control)

  • Wash buffers (PBS and PBS with 0.05% Tween-20)

  • Sterile deionized water

  • 35% Ethanol (B145695) in sterile water

Procedure

Day 1: Plate Coating

  • Prepare MBP (68-86) Peptide Stock: Dissolve the lyophilized MBP (68-86) peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Capture Antibody: Dilute the capture antibody to the manufacturer's recommended concentration in sterile PBS.

  • Coat Plate:

    • Pre-wet the PVDF membrane of the ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.

    • Wash the wells five times with 200 µL of sterile PBS.

    • Add 100 µL of the diluted capture antibody to each well.

    • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Plating and Incubation

  • Isolate PBMCs: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend in complete RPMI-1640 medium. If using cryopreserved cells, thaw them and allow them to rest for at least one hour before use.[3]

  • Cell Counting: Count the cells and assess viability (should be >90%). Adjust the cell concentration to 2-4 x 10^6 cells/mL in complete medium.

  • Prepare Plate:

    • Wash the antibody-coated plate five times with 200 µL of sterile PBS.

    • Block the plate by adding 200 µL of complete RPMI-1640 medium to each well and incubate for at least 2 hours at 37°C.

  • Prepare Stimuli:

    • MBP (68-86) Peptide: Dilute the peptide stock in complete medium to a final working concentration (typically 10 µg/mL).

    • Positive Control: Prepare PHA (e.g., 5 µg/mL) or CEF peptide pool in complete medium.

    • Negative Control: Use complete medium with the same final concentration of DMSO as in the peptide-stimulated wells.

  • Plate Cells and Stimuli:

    • Remove the blocking medium from the plate.

    • Add 100 µL of the cell suspension to each well (typically 2-4 x 10^5 cells/well).[3][4]

    • Add 100 µL of the appropriate stimulus (MBP peptide, positive control, or negative control) to the corresponding wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours for an IFN-γ assay.[5] Incubation times may vary for other cytokines and should be optimized. Do not disturb the plate during incubation.

Day 3: Spot Development and Analysis

  • Wash Plate: Gently wash the plate three times with PBS, followed by three times with PBS-Tween (0.05%).

  • Detection Antibody: Dilute the biotinylated detection antibody in PBS containing 0.5% BSA. Add 100 µL to each well and incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate as in step 1. Dilute the streptavidin-enzyme conjugate in PBS-BSA. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate again as in step 1. Add 100 µL of the substrate solution to each well. Monitor for spot development (typically 5-20 minutes).

  • Stop Reaction: Stop the reaction by washing the plate thoroughly with deionized water.

  • Drying and Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader.

Data Presentation and Analysis

The raw data consists of the number of spots per well. Data should be presented as Spot Forming Units (SFU) per million plated cells.

Calculation: SFU per 10^6 cells = ( (Mean spots in test wells) - (Mean spots in negative control wells) ) x (1,000,000 / Number of cells per well)

Criteria for a Positive Response: A positive T-cell response to MBP (68-86) is typically defined as when the mean number of spots in the peptide-stimulated wells is significantly higher than the mean of the negative control wells. Statistical tests, such as a Student's t-test, can be employed to determine significance (p < 0.05). Additionally, the spot count in the test wells should be at least double the count in the negative control wells.

ParameterRecommended Value/RangeNotes
Cell Type Human PBMCsFresh or cryopreserved (with resting period).
Plate Type 96-well PVDF membranePre-wet with 35% ethanol.
Capture Antibody Conc. Per manufacturer's instructionsTypically 1-10 µg/mL.
Cell Concentration 2 x 10^5 - 4 x 10^5 cells/wellOptimize based on expected response frequency.[3][4]
MBP (68-86) Peptide Conc. 10 µg/mLMay require titration (5-20 µg/mL).
Positive Control PHA (5 µg/mL) or CEF peptide poolTo confirm cell viability and assay performance.[6]
Negative Control Medium + vehicle (DMSO)Must match DMSO concentration in peptide wells.[1]
Incubation Time 18-24 hours for IFN-γVaries for other cytokines (e.g., IL-2: 24-48h, IL-4: 48h).
Detection Antibody Conc. Per manufacturer's instructionsTypically 0.5-2 µg/mL.
Enzyme Conjugate Dilution Per manufacturer's instructions
Substrate Incubation 5-20 minutesMonitor visually or with reader.

Cytokine Profile of MBP-Reactive T-Cells

While IFN-γ is the most commonly measured cytokine as an indicator of a Th1-type pro-inflammatory response, MBP-reactive T-cells from MS patients can exhibit a heterogeneous cytokine profile. In comparison to healthy controls, T-cell clones from MS patients may secrete increased amounts of IFN-γ, IL-4, and IL-10, and decreased transforming growth factor-beta (TGF-β). Other studies have also reported elevated levels of IL-2 and TNF-α. Therefore, analyzing a panel of cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10, TNF-α) can provide a more comprehensive understanding of the nature of the autoimmune response in MS. This can be achieved using multi-color FluoroSpot assays or by running parallel ELISpot plates for different cytokines.

References

Application Notes and Protocols for Measuring Delayed-Type Hypersensitivity Response to MBP (68-86)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delayed-type hypersensitivity (DTH), a form of cell-mediated immunity, is a critical immunological response orchestrated by T-lymphocytes. This response is characterized by a delayed inflammatory reaction at the site of antigen exposure, typically peaking 24-72 hours after challenge in a sensitized individual. The DTH response to myelin basic protein (MBP), and specifically its encephalitogenic peptide fragment 68-86, is of significant interest in the study of autoimmune diseases of the central nervous system, most notably multiple sclerosis (MS). Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for MS, and the induction of EAE in susceptible strains, such as the Lewis rat, is often achieved through immunization with MBP (68-86) in complete Freund's adjuvant (CFA).[1]

Measuring the DTH response to MBP (68-86) provides a valuable in vivo readout of the cell-mediated immune response to this autoantigen. This is a crucial tool for researchers and drug development professionals aiming to understand the pathogenesis of autoimmune demyelinating diseases and to evaluate the efficacy of potential therapeutic interventions. The DTH assay, often performed as an ear swelling or footpad swelling test, serves as a robust method to quantify the inflammatory response.[2] Furthermore, in vitro assays such as lymphocyte proliferation and cytokine profiling provide mechanistic insights into the cellular and molecular players driving the DTH response.

These application notes provide detailed protocols for inducing a DTH response to MBP (68-86) in an animal model and for quantifying this response through both in vivo and in vitro methods.

Data Presentation

Table 1: In Vivo Delayed-Type Hypersensitivity (DTH) Response to MBP (68-86) - Ear Swelling Assay
ParameterControl Group (Unsensitized)MBP (68-86) Sensitized GroupUnits
Baseline Ear Thickness (Pre-challenge) 2.5 ± 0.22.6 ± 0.3mm x 10-2
Ear Thickness 24h Post-challenge 2.7 ± 0.34.5 ± 0.5mm x 10-2
Increase in Ear Thickness (Δ) 0.2 ± 0.11.9 ± 0.4mm x 10-2
Percentage Increase in Ear Thickness 8%73%%

Note: Data are representative and may vary based on experimental conditions.

Table 2: In Vitro Lymphocyte Proliferation in Response to MBP (68-86)
ParameterUnstimulated ControlMBP (68-86) StimulatedUnits
Counts Per Minute (CPM) 1,500 ± 30015,000 ± 2,500CPM
Stimulation Index (SI) 1.010.0-

Note: Stimulation Index (SI) is calculated as the CPM of stimulated cells divided by the CPM of unstimulated cells. At the onset of EAE, the stimulation index to MBPp68-86 has been reported to be 5.3 ± 0.8, and at the peak of the disease, it can increase to 9.6 ± 1.2.[3][4]

Table 3: In Vitro Cytokine Production in Response to MBP (68-86)
CytokineUnstimulated ControlMBP (68-86) StimulatedUnits
IFN-γ < 10150 ± 30SFU / 106 cells
TNF-α < 580 ± 20pg/mL
IL-4 < 215 ± 5pg/mL
IL-10 < 540 ± 10pg/mL
TGF-β 20 ± 550 ± 15pg/mL

Note: SFU = Spot Forming Units. Cytokine levels can be measured by ELISPOT, ELISA, or cytokine bead array. Nasal administration of a mixture of MBP 68-86 and 87-99 has been shown to decrease the number of IFN-γ-secreting cells.[5][6] In rats treated with a combination of MBP 68-86 and IL-4, there is an observed decrease in IFN-γ and TNF-α responses, with an enhancement of IL-4, IL-10, and TGF-β responses.[7]

Experimental Protocols

Protocol 1: Induction of DTH Response to MBP (68-86) in Lewis Rats

This protocol describes the sensitization of Lewis rats to MBP (68-86) to induce a DTH response, which is a key feature of the EAE model.

Materials:

  • MBP (68-86) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Female Lewis rats (6-8 weeks old)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve MBP (68-86) peptide in sterile saline or PBS to a final concentration of 1 mg/mL.

    • Prepare an emulsion by mixing equal volumes of the MBP (68-86) solution and CFA.

    • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Sensitization):

    • Anesthetize the Lewis rats according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the emulsion subcutaneously into the base of the tail or divided into two footpads. The final dose of MBP (68-86) is typically 50 µg per rat.

    • House the animals under standard conditions and monitor for general health.

  • DTH Elicitation (Challenge):

    • 7-10 days after sensitization, challenge the rats to elicit the DTH response.

    • Dissolve MBP (68-86) peptide in sterile saline to a concentration of 1 mg/mL.

    • Inject 10 µL of the MBP (68-86) solution intradermally into the pinna of one ear.

    • As a negative control, inject 10 µL of sterile saline into the pinna of the other ear.

Protocol 2: Measurement of DTH Ear Swelling Response

This protocol details the quantification of the in vivo DTH response by measuring the change in ear thickness.

Materials:

  • Digital calipers or a micrometer with a constant pressure feature

  • Anesthetized, challenged rats from Protocol 1

Procedure:

  • Baseline Measurement:

    • Prior to the intradermal challenge (Day 0), measure the thickness of both ears using digital calipers. Record these baseline measurements.

  • Post-Challenge Measurements:

    • At 24, 48, and 72 hours post-challenge, re-anesthetize the rats and measure the thickness of both ears at the injection site.

    • Ensure measurements are taken at the same location on the ear each time.

  • Data Analysis:

    • Calculate the change in ear thickness (Δ) for each ear by subtracting the baseline measurement from the post-challenge measurement.

    • The specific DTH response is the change in thickness of the MBP (68-86)-injected ear minus the change in thickness of the saline-injected ear.

    • The response can also be expressed as the percentage of swelling: [(Post-challenge thickness - Baseline thickness) / Baseline thickness] x 100.

Protocol 3: Lymphocyte Proliferation Assay

This in vitro assay measures the proliferation of lymphocytes isolated from sensitized animals in response to re-stimulation with MBP (68-86).

Materials:

  • Spleens or draining lymph nodes (inguinal and popliteal) from sensitized and control rats

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Ficoll-Paque or similar density gradient medium

  • MBP (68-86) peptide

  • [3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)

  • 96-well cell culture plates

  • Cell harvester and scintillation counter (for [3H]-Thymidine assay) or microplate reader (for colorimetric assays)

Procedure:

  • Lymphocyte Isolation:

    • 10-14 days after sensitization, euthanize the rats and aseptically remove the spleens or draining lymph nodes.

    • Prepare a single-cell suspension by gently grinding the tissue through a sterile cell strainer.

    • Isolate lymphocytes using density gradient centrifugation with Ficoll-Paque.

    • Wash the isolated lymphocytes with RPMI-1640 medium and resuspend to a final concentration of 2 x 106 cells/mL.

  • Cell Culture and Stimulation:

    • Plate 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well plate.

    • Add 100 µL of RPMI-1640 medium containing MBP (68-86) at a final concentration of 10 µg/mL to the appropriate wells.

    • For unstimulated control wells, add 100 µL of medium alone.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Measurement of Proliferation:

    • Using [3H]-Thymidine: 18 hours before the end of the incubation, add 1 µCi of [3H]-Thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

    • Using MTT Assay: 4 hours before the end of the incubation, add MTT reagent to each well.

    • After the 4-hour incubation, add a solubilizing agent to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) or absorbance for replicate wells.

    • Calculate the Stimulation Index (SI) as: SI = Mean CPM or Absorbance of Stimulated Wells / Mean CPM or Absorbance of Unstimulated Wells.

Protocol 4: Cytokine Analysis by ELISPOT (IFN-γ)

This protocol describes the Enzyme-Linked Immunospot (ELISPOT) assay to quantify the number of IFN-γ-secreting cells in response to MBP (68-86).

Materials:

  • ELISPOT plate pre-coated with anti-IFN-γ capture antibody

  • Lymphocytes isolated as in Protocol 3

  • MBP (68-86) peptide

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (or horseradish peroxidase) conjugate

  • Substrate for the enzyme (e.g., BCIP/NBT)

  • ELISPOT plate reader

Procedure:

  • Cell Plating and Stimulation:

    • Prepare a cell suspension of lymphocytes at a concentration of 2-4 x 106 cells/mL.

    • Add 100 µL of the cell suspension to the wells of the pre-coated ELISPOT plate.

    • Add MBP (68-86) to the appropriate wells to a final concentration of 10 µg/mL.

    • For unstimulated controls, add medium alone.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Detection of Secreted Cytokine:

    • Wash the plate to remove the cells, leaving the secreted cytokine captured by the antibody on the plate surface.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate to remove unbound detection antibody.

    • Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.

    • Wash the plate to remove unbound conjugate.

  • Spot Development and Analysis:

    • Add the substrate to the wells and incubate until distinct spots develop.

    • Stop the reaction by washing with water.

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an ELISPOT reader. Each spot represents a single cytokine-secreting cell.

  • Data Analysis:

    • Calculate the mean number of spots for replicate wells.

    • The results are typically expressed as the number of spot-forming units (SFU) per million plated cells.

Visualizations

DTH_Experimental_Workflow cluster_sensitization Sensitization Phase (Day 0) cluster_challenge Challenge Phase (Day 7-10) cluster_invivo In Vivo Readout (24-72h Post-Challenge) cluster_invitro In Vitro Analysis (Day 10-14) a Prepare MBP (68-86) / CFA Emulsion b Immunize Lewis Rat (Subcutaneous Injection) a->b c Intradermal Challenge with MBP (68-86) in Ear b->c 7-10 days e Isolate Lymphocytes (Spleen/Lymph Nodes) b->e 10-14 days d Measure Ear Swelling c->d 24-72 hours f Lymphocyte Proliferation Assay e->f g Cytokine Analysis (ELISPOT/ELISA) e->g

Figure 1. Experimental workflow for measuring DTH response to MBP (68-86).

DTH_Signaling_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Helper Cell (Th1) cluster_effector Effector Phase apc APC presents MBP (68-86) on MHC Class II tcr T-Cell Receptor (TCR) apc->tcr Antigen Recognition cd4 CD4 apc->cd4 activation T-Cell Activation & Clonal Expansion tcr->activation cd4->activation cytokines Release of Pro-inflammatory Cytokines (IFN-γ, TNF-α) activation->cytokines macrophage Macrophage Activation cytokines->macrophage Cytokine Signaling inflammation Recruitment of Inflammatory Cells macrophage->inflammation swelling Edema and Tissue Swelling inflammation->swelling

Figure 2. Simplified signaling pathway of the DTH response to MBP (68-86).

Logical_Relationships sensitization Sensitization with MBP (68-86) + CFA tcell_activation Activation of MBP-specific CD4+ T-cells sensitization->tcell_activation dth_response In Vivo DTH Response (Ear Swelling) tcell_activation->dth_response leads to proliferation In Vitro Lymphocyte Proliferation tcell_activation->proliferation correlates with cytokine_prod In Vitro Cytokine Production tcell_activation->cytokine_prod correlates with

Figure 3. Logical relationship between in vivo and in vitro DTH assays.

References

Application Notes and Protocols for Immunohistochemical Detection of Degraded Myelin Basic Protein (MBP) in Nerve Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central and peripheral nervous systems. The degradation of MBP is a key indicator of demyelination, a pathological hallmark of various neurodegenerative diseases, including Multiple Sclerosis (MS), Alzheimer's disease (AD), and traumatic nerve injury. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the extent of MBP degradation within nerve tissues, providing valuable insights into disease progression and the efficacy of therapeutic interventions. These application notes provide detailed protocols for the detection of degraded MBP (dMBP) in both frozen and paraffin-embedded nerve tissue sections.

Data Presentation

The following table summarizes representative quantitative data that can be generated using the protocols described below. This data is illustrative and will vary depending on the specific antibody, tissue, and experimental conditions.

Antibody IDHost SpeciesDilutionTissue TypePathological ConditionMean Staining Intensity (Arbitrary Units)Percentage of dMBP Positive Area (%)
Ab-dMBP-01Rabbit1:1000Rat Spinal Cord (Frozen)Experimental Autoimmune Encephalomyelitis (EAE)150 ± 2535 ± 8
Ab-dMBP-01Rabbit1:1000Human Brain (FFPE)Alzheimer's Disease120 ± 1825 ± 5
Ab-dMBP-02Mouse1:500Mouse Sciatic Nerve (Frozen)Crush Injury180 ± 3050 ± 12
Ab-dMBP-02Mouse1:500Human Brain (FFPE)Multiple Sclerosis Lesion200 ± 4065 ± 15

Experimental Protocols

I. Protocol for Immunohistochemistry of Degraded MBP in Frozen Nerve Tissue Sections

This protocol is optimized for fresh-frozen nerve tissue sections.

1. Tissue Preparation:

  • Harvest fresh nerve tissue and immediately snap-freeze in isopentane (B150273) pre-cooled with liquid nitrogen.

  • Store the frozen tissue at -80°C until sectioning.

  • Using a cryostat, cut 10-12 µm thick sections and mount them on positively charged slides.

  • Air dry the slides for 30-60 minutes at room temperature.

  • Store slides at -80°C or proceed directly to fixation.

2. Fixation:

  • Fix the sections with ice-cold 4% paraformaldehyde (PFA) in PBS (pH 7.4) for 15 minutes at room temperature.

  • Alternatively, fix with ice-cold acetone (B3395972) or methanol (B129727) for 10 minutes at -20°C.

  • Wash the slides three times for 5 minutes each with PBS.

3. Permeabilization (if required for intracellular epitopes):

  • Incubate sections with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the slides three times for 5 minutes each with PBS.

4. Blocking:

  • Incubate sections with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature to block non-specific antibody binding.[1][2]

5. Primary Antibody Incubation:

  • Dilute the primary antibody specific for degraded MBP (e.g., Rabbit Polyclonal to degraded MBP) to its optimal concentration (typically 1:1000 to 1:4000) in the blocking buffer.[3]

  • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Wash the slides three times for 5 minutes each with PBS.

  • Incubate with a fluorophore-conjugated or enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature, protected from light if using a fluorescent secondary.

7. Detection (for enzyme-conjugated secondary antibodies):

  • Wash the slides three times for 5 minutes each with PBS.

  • For HRP-conjugated secondary antibodies, incubate with a DAB (3,3'-Diaminobenzidine) substrate kit according to the manufacturer's instructions until the desired brown color develops.

  • For AP-conjugated secondary antibodies, use a suitable chromogenic substrate like BCIP/NBT.

  • Wash the slides with distilled water to stop the reaction.

8. Counterstaining and Mounting:

  • Counterstain the nuclei with Hematoxylin or a fluorescent nuclear stain like DAPI.

  • Dehydrate the sections (for chromogenic detection) through a graded series of ethanol (B145695) and clear in xylene.

  • Mount the coverslip with an appropriate mounting medium.

II. Protocol for Immunohistochemistry of Degraded MBP in Paraffin-Embedded (FFPE) Nerve Tissue Sections

This protocol is for formalin-fixed, paraffin-embedded nerve tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene two times for 5 minutes each.

  • Immerse slides in 100% ethanol two times for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

  • Heat-Induced Epitope Retrieval (HIER): This is the most common method.[4]

    • Immerse slides in a staining dish containing an antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 10 mM Tris-EDTA, pH 9.0).[5]

    • Heat the solution using a microwave, pressure cooker, or water bath to 95-100°C for 20-40 minutes.[5]

    • Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[5]

  • Protease-Induced Epitope Retrieval (PIER):

    • Incubate sections with a protease solution (e.g., Proteinase K or Trypsin) for a predetermined optimal time (e.g., 10-20 minutes) at 37°C.[6]

    • Wash slides thoroughly with PBS.

3. Peroxidase and Alkaline Phosphatase Blocking (if using enzyme-based detection):

  • Incubate sections with 3% hydrogen peroxide in methanol for 15-30 minutes to block endogenous peroxidase activity.[7]

  • For tissues with high endogenous alkaline phosphatase activity, incubate with levamisole.

4. Blocking, Antibody Incubation, Detection, and Mounting:

  • Follow steps 4 through 8 from the protocol for frozen sections.

Mandatory Visualizations

experimental_workflow_frozen cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis FreshTissue Fresh Nerve Tissue SnapFreeze Snap Freezing FreshTissue->SnapFreeze Cryosectioning Cryosectioning (10-12 µm) SnapFreeze->Cryosectioning Mounting Mount on Charged Slides Cryosectioning->Mounting Fixation Fixation (4% PFA) Mounting->Fixation Blocking Blocking (Normal Serum/BSA) Fixation->Blocking PrimaryAb Primary Antibody (anti-dMBP) Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Chromogenic/Fluorescent) SecondaryAb->Detection Counterstaining Counterstaining (Hematoxylin/DAPI) Detection->Counterstaining MountingFinal Mounting Counterstaining->MountingFinal Microscopy Microscopy & Image Analysis MountingFinal->Microscopy

Caption: IHC Workflow for Degraded MBP in Frozen Nerve Tissue.

experimental_workflow_ffpe cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis FFPETissue FFPE Nerve Tissue Block Sectioning Microtome Sectioning (4-5 µm) FFPETissue->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER/PIER) Deparaffinization->AntigenRetrieval Blocking Blocking (Normal Serum/BSA) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-dMBP) Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Chromogenic/Fluorescent) SecondaryAb->Detection Counterstaining Counterstaining (Hematoxylin/DAPI) Detection->Counterstaining MountingFinal Mounting Counterstaining->MountingFinal Microscopy Microscopy & Image Analysis MountingFinal->Microscopy

Caption: IHC Workflow for Degraded MBP in FFPE Nerve Tissue.

mbp_degradation_pathway cluster_triggers Pathological Triggers cluster_pathway Degradation Pathway cluster_outcome Outcome Neuroinflammation Neuroinflammation MMPs Matrix Metalloproteinases (MMPs) Activation Neuroinflammation->MMPs Caspases Caspase Activation Neuroinflammation->Caspases AxonalDamage Axonal Damage AxonalDamage->MMPs AxonalDamage->Caspases Ischemia Ischemia Ischemia->MMPs Ischemia->Caspases MBP Myelin Basic Protein (MBP) MMPs->MBP Cleavage Caspases->MBP Cleavage dMBP Degraded MBP Fragments Demyelination Demyelination & Myelin Sheath Instability dMBP->Demyelination

Caption: Simplified Signaling Pathway of MBP Degradation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low EAE Incidence with MBP (68-86)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low disease incidence in Experimental Autoimmune Encephalomyelitis (EAE) models induced with Myelin Basic Protein (MBP) peptide 68-86.

Frequently Asked Questions (FAQs)

Q1: We are observing a lower-than-expected incidence of EAE in our mice/rats after immunization with MBP (68-86). What are the most common causes?

Low EAE incidence is a frequent issue and can stem from several factors. The most critical aspects to review are:

  • Animal Strain and Supplier: Ensure you are using a susceptible strain. For MBP (68-86), Lewis rats are highly susceptible.[1][2] In mice, strains like SJL can be used, but may require different immunization protocols.[3] Genetic drift within substrains from different suppliers can also affect susceptibility.

  • Adjuvant Quality and Preparation: The Complete Freund's Adjuvant (CFA) emulsion is critical. Improper emulsification of the MBP peptide in CFA will lead to a poor immune response. The emulsion should be stable and not separate. Additionally, ensure the correct concentration of Mycobacterium tuberculosis in the CFA.[4][5]

  • Pertussis Toxin (PTX) Potency and Administration: PTX is a crucial component for inducing EAE in many mouse models, as it facilitates the entry of pathogenic T cells into the central nervous system (CNS).[6][7] The potency of PTX can vary significantly between batches and suppliers.[8] It is essential to use a consistent and tested lot of PTX and to administer it at the correct dosage and time points (typically on the day of immunization and two days later).[3][4]

  • Peptide Quality and Handling: Verify the purity and correct sequence of the MBP (68-86) peptide. Improper storage can lead to degradation.

  • Immunization Procedure: Subcutaneous injections should be administered at the correct sites (e.g., flanks or base of the tail) to ensure proper lymphatic drainage and initiation of the immune response.

Q2: How critical is the choice of adjuvant, and can alternatives to CFA be used?

CFA is the most common and effective adjuvant for inducing EAE due to its ability to elicit a strong Th1-mediated immune response.[9] While Incomplete Freund's Adjuvant (IFA) alone is generally insufficient to induce EAE with MBP peptides, it can be supplemented with Toll-like receptor (TLR) agonists. For instance, a combination of CpG-ODN (a TLR9 agonist) and LPS (a TLR4 agonist) in IFA has been shown to induce EAE in Lewis rats immunized with MBP (68-86).[1][10] However, using a single TLR agonist with IFA may not be sufficient.[1]

Q3: Can the dose of MBP (68-86) peptide be increased to improve EAE incidence?

While the peptide dose is a factor, simply increasing it may not solve the problem and can sometimes induce tolerance. The optimal dose can vary depending on the animal strain and protocol. It is more effective to first optimize the adjuvant and PTX administration. For Lewis rats, doses around 25-100 µg of MBP (68-86) are commonly reported.[1][4]

Q4: We are seeing some clinical signs, but the EAE scores are consistently low. What could be the reason?

Low clinical scores, despite some disease manifestation, can be due to:

  • Suboptimal T cell activation: This goes back to the quality of the immunization (peptide, adjuvant, technique).

  • Animal age and health: Younger adult animals (e.g., 9-13 week old mice) are often more susceptible.[7] Stress can also reduce EAE severity.

  • Inconsistent scoring: Ensure that clinical scoring is performed consistently and by trained personnel. A standardized scoring system should be used.

Q5: Is it possible that our animals have developed tolerance to the MBP peptide?

Yes, tolerance induction is a possibility, especially if the immunization protocol is not optimal. Administration of MBP peptides in IFA, for example, can lead to the generation of regulatory T cells and protection from EAE.[1] Nasal or oral administration of the peptide can also induce tolerance.[11][12]

Experimental Protocols and Data

Standard EAE Induction Protocol in Lewis Rats with MBP (68-86)

This protocol is a synthesis of commonly used methods for inducing EAE in Lewis rats.

  • Animals: Female Lewis rats, 8-12 weeks old.

  • Antigen Preparation:

    • Dissolve MBP (68-86) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.

  • Immunization Emulsion:

    • Prepare an emulsion by mixing the MBP (68-86) solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL).

    • Emulsify using two syringes connected by a luer lock until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Inject 100 µL of the emulsion subcutaneously, divided between two sites on the hind flanks. This delivers a total dose of 50 µg of MBP (68-86).

  • Clinical Scoring:

    • Begin daily monitoring for clinical signs of EAE around day 7 post-immunization.

    • Use a standardized scoring scale (see table below).

Quantitative Data Summary for EAE Induction
ParameterAnimal ModelPeptide/AntigenDoseAdjuvantPertussis Toxin (PTX)Expected IncidenceReference
Peptide Dose Lewis RatMBP (68-86)25 µgCFA (2 mg/mL M. tuberculosis)Not typically requiredHigh[4]
Lewis RatMBP (68-86)100 µgCFANot typically requiredHigh[1]
SJL MouseMBP (84-104)100 nmol (two immunizations)CFA (2 mg/mL M. tuberculosis)400 ng (day 0 and 2)>90%[3]
Adjuvant Lewis RatMBP (68-86)100 µgIFA + 100 µg CpG-ODN + 50 µg LPSNot usedInduces EAE[1]
Lewis RatMBP (68-86)100 µgIFA + 100 µg CpG-ODN or 50 µg LPSNot usedNo EAE[1]
PTX Dose C57BL/6 MouseMOG (35-55)200 µgCFA200 ng (day 0 and 2)High and reliable[3]
Standard Clinical Scoring for EAE
ScoreClinical Signs
0No clinical signs.[13]
0.5Limp tail tip.[13]
1Limp tail.[13]
1.5Limp tail and hind leg issues (e.g., wobbly gait).[13]
2Limp tail and definite hind limb weakness.[13]
2.5Limp tail and dragging of hind legs.[13]
3Complete paralysis of both hind limbs.
3.5Hind limb paralysis and forelimb weakness.
4Moribund state.
5Death.

Visual Troubleshooting Guides

Experimental Workflow for EAE Induction

EAE_Workflow A Peptide & Adjuvant Preparation B Emulsification (MBP + CFA) A->B Combine C Animal Immunization (Subcutaneous) B->C Inject E Daily Monitoring (Weight & Clinical Score) C->E D Pertussis Toxin Administration (i.p.) (Day 0 & 2) D->E Co-administration F Low Incidence (Troubleshoot) E->F If incidence < expected G Successful EAE Induction E->G If incidence > expected H Data Analysis G->H

Caption: A typical experimental workflow for inducing EAE with MBP (68-86).

Simplified Signaling Pathway in EAE Induction

EAE_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell cluster_CNS Central Nervous System (CNS) APC MBP(68-86) Uptake MHC MHC-II Presentation APC->MHC Processing TCR TCR Recognition MHC->TCR Antigen Presentation Activation Activation & Proliferation TCR->Activation Differentiation Th1/Th17 Differentiation Activation->Differentiation BBB Blood-Brain Barrier (Breached by PTX) Differentiation->BBB Migration Inflammation CNS Infiltration & Inflammation BBB->Inflammation Demyelination Demyelination & Clinical Signs Inflammation->Demyelination

Caption: Simplified signaling pathway of EAE induction.

References

Technical Support Center: Optimizing MBP (68-86) Dose for Consistent EAE Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Experimental Autoimmune Encephalomyelitis (EAE) model. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the dose of Myelin Basic Protein (MBP) peptide 68-86 for consistent and reproducible EAE induction in Lewis rats.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of MBP (68-86) for inducing EAE in Lewis rats?

A1: A common and effective starting dose for inducing EAE in Lewis rats is 25 µg of MBP (68-86) per rat, emulsified in Complete Freund's Adjuvant (CFA). This dose has been reported to produce a high incidence of disease.[1] However, the optimal dose can vary depending on the specific laboratory conditions, including the animal strain, source, and the specific batches of reagents used.

Q2: What are the critical components of the immunization inoculum for successful EAE induction with MBP (68-86)?

A2: The standard inoculum consists of the MBP (68-86) peptide dissolved in a sterile aqueous buffer (like saline or PBS) and thoroughly emulsified with an equal volume of Complete Freund's Adjuvant (CFA). The CFA should contain heat-inactivated Mycobacterium tuberculosis (strain H37Ra) to serve as a potent adjuvant.[1] For some EAE models, particularly in mice, Pertussis Toxin (PTX) is also administered to enhance disease induction, though it is not always required for the acute EAE model in Lewis rats induced with MBP (68-86).[2]

Q3: How does the dose of MBP (68-86) affect the clinical outcome of EAE?

A3: The dose of MBP (68-86) can influence the incidence, onset, and severity of EAE. While a dose of 25 µg is often sufficient for robust disease, higher doses, such as 120 µg, have also been used effectively.[1][3] It is important to perform a dose-titration experiment in your specific laboratory setting to determine the optimal dose for consistent and desired disease characteristics. Suboptimal doses may lead to low disease incidence or a delayed and milder clinical course.

Troubleshooting Guide

Inconsistent or failed EAE induction is a common challenge. This guide provides a systematic approach to troubleshooting common issues.

Problem: Low or no incidence of EAE

Possible Cause 1: Suboptimal Dose of MBP (68-86)

  • Solution: Perform a dose-titration study. Test a range of MBP (68-86) doses (e.g., 10 µg, 25 µg, 50 µg, and 100 µg per rat) to identify the optimal concentration for your experimental conditions.

Possible Cause 2: Improperly Prepared Antigen Emulsion

  • Solution: The stability and quality of the MBP (68-86)/CFA emulsion are critical. Ensure a stable water-in-oil emulsion is formed. A properly formed emulsion will be thick and viscous, and a drop will not disperse when placed in a beaker of cold water. Use two syringes connected by a stopcock to force the mixture back and forth until the correct consistency is achieved.

Possible Cause 3: Animal Strain and Health Status

  • Solution: Confirm that you are using a susceptible strain (e.g., female Lewis rats, 8-12 weeks old). Ensure the animals are healthy and have been properly acclimated to the facility to minimize stress, which can impact immune responses.[4]

Possible Cause 4: Inactive or Suboptimal Adjuvant

  • Solution: Verify the concentration and viability of the Mycobacterium tuberculosis in your CFA. If not using a pre-made CFA, ensure the correct strain (H37Ra) is used.[1] If your model requires Pertussis Toxin, be aware that its potency can vary between batches.[5][6] It may be necessary to titrate each new lot of PTX.

Problem: High variability in EAE clinical scores between animals

Possible Cause 1: Inconsistent Immunization Technique

  • Solution: Standardize your immunization procedure. Ensure each animal receives the correct volume of the emulsion, injected subcutaneously into the hind footpads.[1] Inconsistent injection placement or volume can lead to variable immune responses.

Possible Cause 2: Heterogeneity in the Animal Cohort

  • Solution: Use animals of the same age and sex from a reliable supplier. House animals under identical conditions to minimize environmental variables.

Quantitative Data Summary

The following table summarizes the reported effects of different MBP (68-86) doses on EAE induction in Lewis rats.

MBP (68-86) Dose (per rat)Animal StrainAdjuvantDisease IncidenceMean Maximal Clinical ScoreOnset of Disease (days post-immunization)Reference
25 µgLewisCFA90-100%3.0 - 3.510 - 14[1][2]
50 µgLewisCFAHighNot specified~12[7]
120 µgLewisCFAHighNot specifiedNot specified[1][3]

Note: Clinical scores are typically graded on a 0-5 scale, where 0 is asymptomatic and 5 is moribund or dead.[1]

Experimental Protocols

Protocol 1: Preparation of MBP (68-86)/CFA Emulsion

Materials:

  • Myelin Basic Protein (MBP) peptide (68-86)

  • Sterile Phosphate-Buffered Saline (PBS) or Saline

  • Complete Freund's Adjuvant (CFA) containing 2 mg/mL Mycobacterium tuberculosis (H37Ra)

  • Two sterile Luer-lock syringes

  • One sterile three-way stopcock

Procedure:

  • Dissolve the lyophilized MBP (68-86) peptide in sterile PBS to a final concentration of 0.5 mg/mL.

  • Draw 1 mL of the MBP (68-86) solution into one syringe.

  • Draw 1 mL of CFA into the second syringe.

  • Connect both syringes to the three-way stopcock.

  • Force the contents of the syringes back and forth rapidly for at least 10-15 minutes until a thick, white, viscous emulsion is formed.

  • To test the stability of the emulsion, carefully place a small drop onto the surface of cold water. A stable emulsion will remain as a tight droplet and will not disperse.

  • The final inoculum will contain 25 µg of MBP (68-86) in 100 µL of emulsion.

Protocol 2: Immunization of Lewis Rats

Materials:

  • Prepared MBP (68-86)/CFA emulsion

  • Lewis rats (female, 8-12 weeks old)

  • Insulin (B600854) syringes with 28-30 gauge needles

Procedure:

  • Anesthetize the rat using an approved method (e.g., isoflurane (B1672236) inhalation).

  • Draw the prepared emulsion into an insulin syringe.

  • Inject a total of 100 µL of the emulsion subcutaneously, divided between the two hind footpads (50 µL per footpad).

  • Monitor the animals daily for clinical signs of EAE, starting from day 7 post-immunization.

  • Record body weight and clinical scores daily.

Visualizations

EAE_Induction_Workflow cluster_prep Preparation Phase cluster_immunization Immunization Phase cluster_monitoring Monitoring Phase Peptide Dissolve MBP (68-86) in sterile PBS Emulsify Emulsify Peptide and CFA Peptide->Emulsify CFA Prepare Complete Freund's Adjuvant (CFA) CFA->Emulsify Anesthetize Anesthetize Lewis Rat Emulsify->Anesthetize Inject Inject Emulsion subcutaneously Anesthetize->Inject Monitor Daily Monitoring for Clinical Signs & Weight Inject->Monitor Score Record EAE Clinical Score Monitor->Score

Caption: Workflow for EAE Induction with MBP (68-86).

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T Cell cluster_downstream Downstream Effects MHC_Peptide MHC-II + MBP (68-86) peptide TCR TCR MHC_Peptide->TCR Signal 1 (Antigen Recognition) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation T Cell Activation TCR->Activation CD28->Activation Proliferation Clonal Expansion (Proliferation) Activation->Proliferation Differentiation Differentiation into Th1/Th17 cells Activation->Differentiation Cytokines Pro-inflammatory Cytokine Production (IFN-γ, IL-17) Differentiation->Cytokines CNS_Inflammation CNS Inflammation & Demyelination Cytokines->CNS_Inflammation

Caption: Simplified T-Cell Activation Pathway in EAE.

EAE_Troubleshooting_Tree cluster_reagents Reagent Check cluster_procedure Procedural Check cluster_animals Animal Model Check Start EAE Induction Failure (Low/No Incidence) CheckPeptide Verify MBP (68-86) Peptide Quality & Dose Start->CheckPeptide CheckCFA Check CFA & M. tuberculosis (Strain H37Ra, Concentration) CheckPeptide->CheckCFA Peptide OK CheckPTX If applicable, check Pertussis Toxin Lot & Dose CheckCFA->CheckPTX CFA OK CheckEmulsion Assess Emulsion Quality (Stability, Viscosity) CheckPTX->CheckEmulsion Adjuvants OK CheckInjection Review Immunization Technique (Volume, Site) CheckEmulsion->CheckInjection Emulsion OK CheckStrain Confirm Animal Strain, Age, and Sex CheckInjection->CheckStrain Injection OK CheckHealth Ensure Animals are Healthy and Acclimated CheckStrain->CheckHealth Strain OK Outcome Re-run Experiment with Optimized Parameters CheckHealth->Outcome Animals OK

Caption: Troubleshooting Decision Tree for EAE Induction.

References

MBP (68-86) peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Myelin Basic Protein (MBP) (68-86) peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of the peptide in your experiments.

Frequently Asked Questions (FAQs)

1. How should I store the lyophilized MBP (68-86) peptide?

For long-term storage, lyophilized MBP (68-86) peptide should be stored at -20°C or -80°C.[1][2][3] When stored properly, the peptide can be stable for several months to years.[4] For short-term storage of a few days to weeks, the lyophilized powder can be kept at 4°C or even at room temperature in its original sealed vial, protected from light.[3]

2. What is the recommended solvent for reconstituting MBP (68-86) peptide?

The recommended solvent for reconstituting MBP (68-86) is sterile, ultrapure water.[1] It is advisable to prepare solutions at a concentration of 1 mg/ml.[1]

3. How should I store the reconstituted MBP (68-86) peptide solution?

Reconstituted MBP (68-86) peptide solutions are less stable than the lyophilized form.[3] For optimal stability, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[1][2] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][5]

4. How long is the reconstituted MBP (68-86) peptide stable in solution?

The stability of the reconstituted peptide depends on the storage temperature. In solvent, MBP (68-86) is stable for up to one month at -20°C and for up to six months at -80°C when stored in sealed containers, away from moisture.[2][6]

5. How can I ensure complete dissolution of the MBP (68-86) peptide?

After adding the solvent, gently swirl the vial at a low speed to ensure the peptide fully dissolves.[1] To aid dissolution and minimize aggregation, you can briefly sonicate the mixture (e.g., three 10-second pulses), keeping the tube on ice between sonications.[7] A properly solubilized peptide will result in a clear, particle-free solution.[7] It is also recommended to centrifuge the vial after reconstitution to pellet any insoluble material.[5]

Troubleshooting Guides

Issue: Peptide Precipitation or Aggregation During Reconstitution or Storage

Possible Causes:

  • Improper Solvent: The peptide may have poor solubility in the chosen solvent.

  • High Concentration: The peptide concentration may be too high, leading to aggregation.

  • pH of the Solution: The pH of the solvent may be close to the isoelectric point of the peptide, reducing its solubility.

  • Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can promote aggregation.

Solutions:

  • Optimize the Solvent: While ultrapure water is recommended, if you encounter solubility issues, consider using a small amount of a different solvent. For peptides with a net positive charge, a slightly acidic solution (e.g., 10% acetic acid) can improve solubility. For peptides with a net negative charge, a slightly basic solution (e.g., 10% ammonium (B1175870) hydroxide) may be beneficial.[7]

  • Adjust the Concentration: Try reconstituting the peptide at a lower concentration.

  • Sonication: As mentioned in the FAQs, brief sonication can help to break up aggregates and improve solubility.[7]

  • Centrifugation/Filtration: If aggregates persist, centrifuge the solution and use the clear supernatant. Alternatively, the solution can be passed through a 0.22 or 0.45 µm filter to remove aggregates.

  • Proper Aliquoting and Storage: To prevent future aggregation, ensure the stock solution is aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Issue: Loss of Peptide Activity or Inconsistent Experimental Results

Possible Causes:

  • Peptide Degradation: The peptide may have degraded due to improper storage, handling, or exposure to proteases.

  • Oxidation: Peptides containing certain amino acids (Cys, Met, Trp) are susceptible to oxidation, especially when exposed to air.

  • Inaccurate Concentration: The actual concentration of the active peptide may be lower than expected due to incomplete dissolution or degradation.

Solutions:

  • Verify Storage Conditions: Ensure that both lyophilized and reconstituted peptides have been stored at the recommended temperatures and protected from light.

  • Use Fresh Aliquots: Always use a fresh aliquot for each experiment to avoid issues arising from repeated handling of the same stock solution.

  • Handle with Care: When handling the peptide, use personal protective equipment such as gloves and work in a clean environment to prevent contamination with proteases.[3]

  • Minimize Air Exposure: When preparing solutions, minimize the exposure of the peptide to air to reduce the risk of oxidation. Using degassed solvents can be beneficial.

  • Confirm Peptide Integrity: If you continue to experience issues, you may need to assess the purity and integrity of your peptide stock using techniques like HPLC or mass spectrometry.

Data Presentation

Table 1: Recommended Storage Conditions for MBP (68-86) Peptide

FormStorage TemperatureDurationRecommendations
Lyophilized Powder -20°C or -80°CLong-term (months to years)Store in a sealed container, protected from light.[3]
4°CShort-term (days to weeks)Keep in the original sealed vial.[3]
Room TemperatureVery short-term (several days)Keep in the original sealed vial, away from direct light.[3]
Reconstituted Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[2][6]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][2][6]
4°CNot recommended for long-term storage

Table 2: Solubility and Reconstitution of MBP (68-86) Peptide

ParameterRecommendationDetails
Primary Solvent Sterile, ultrapure water
Recommended Concentration 1 mg/ml[1]
Dissolution Aid Gentle swirling, brief sonicationSonicate in short bursts on ice to prevent heating.[1][7]
Post-Reconstitution Centrifuge to remove insoluble materialUse the clear supernatant for experiments.[5]

Experimental Protocols & Workflows

General Protocol for Peptide Stability Assessment

A detailed experimental protocol for assessing the stability of a specific peptide like MBP (68-86) would involve subjecting the peptide to various conditions and then analyzing its integrity over time.

Objective: To determine the stability of MBP (68-86) peptide under different storage conditions.

Materials:

  • Lyophilized MBP (68-86) peptide

  • Sterile, ultrapure water

  • Other solvents to be tested (e.g., PBS, DMSO)

  • Microcentrifuge tubes

  • Incubators/freezers set to desired temperatures (e.g., 4°C, -20°C, -80°C)

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer

Methodology:

  • Reconstitution: Reconstitute a known amount of lyophilized MBP (68-86) peptide in the desired solvent(s) to a specific concentration (e.g., 1 mg/ml).

  • Aliquoting: Immediately aliquot the peptide solution into multiple tubes for each storage condition to be tested.

  • Initial Analysis (Time 0): Analyze an aliquot immediately after reconstitution to establish a baseline for peptide purity and concentration. This is typically done using RP-HPLC to assess purity and quantify the main peptide peak. Mass spectrometry can be used to confirm the identity of the peptide.

  • Storage: Store the aliquots at the different temperatures to be tested (e.g., 4°C, -20°C, -80°C). For freeze-thaw stability, a set of aliquots can be subjected to repeated cycles of freezing at -20°C or -80°C and thawing at room temperature.

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition and analyze it using RP-HPLC and mass spectrometry.

  • Data Analysis: Compare the HPLC chromatograms from each time point to the baseline (Time 0). Calculate the percentage of the main peptide peak remaining to determine the extent of degradation. Analyze the mass spectrometry data for the appearance of degradation products.

  • Reporting: Summarize the data in a table or graph showing the percentage of intact peptide remaining over time for each storage condition.

Visualizations

Peptide_Stability_Testing_Workflow Peptide Stability Testing Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_results Results reconstitute Reconstitute Peptide aliquot Aliquot into Test Conditions reconstitute->aliquot time_zero Time 0 Analysis (HPLC/MS) aliquot->time_zero storage_temps Store at Different Temperatures (4°C, -20°C, -80°C) aliquot->storage_temps freeze_thaw Freeze-Thaw Cycles aliquot->freeze_thaw data_analysis Data Analysis & Comparison time_points Time-Point Analysis (HPLC/MS) time_points->data_analysis storage_temps->time_points freeze_thaw->time_points report Generate Stability Report data_analysis->report

Caption: Workflow for assessing MBP (68-86) peptide stability.

Troubleshooting_Solubility_Workflow Troubleshooting Peptide Solubility start Peptide does not dissolve in ultrapure water check_conc Is concentration > 1 mg/ml? start->check_conc lower_conc Lower concentration check_conc->lower_conc Yes sonicate Briefly sonicate on ice check_conc->sonicate No lower_conc->sonicate check_dissolved Is peptide dissolved? sonicate->check_dissolved use_solution Use clear solution check_dissolved->use_solution Yes consider_alt_solvent Consider alternative solvent (e.g., acidic/basic buffer) check_dissolved->consider_alt_solvent No centrifuge Centrifuge/Filter to remove aggregates check_dissolved->centrifuge Partially consider_alt_solvent->sonicate centrifuge->use_solution

Caption: Logical workflow for troubleshooting MBP (68-86) solubility issues.

References

Technical Support Center: MBP (68-86) Peptide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of the Myelin Basic Protein (MBP) (68-86) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the MBP (68-86) peptide and why is its solubility important?

A1: The MBP (68-86) peptide is a 19-amino acid fragment of Myelin Basic Protein with the sequence YGSLPQKSQRSQDENPV. It is a key reagent used to induce Experimental Autoimmune Encephalomyelitis (EAE) in animal models, which is a widely studied model for multiple sclerosis.[1][2] Proper solubilization is critical for ensuring accurate dosing, achieving reproducible experimental outcomes, and avoiding peptide aggregation that can lead to inaccurate results.

Q2: What are the main factors influencing the solubility of the MBP (68-86) peptide?

A2: The solubility of MBP (68-86) is influenced by several factors:

  • Amino Acid Composition: The peptide contains a mix of hydrophobic, polar, and charged amino acids, giving it an amphipathic character.

  • Isoelectric Point (pI): The theoretical pI of MBP (68-86) is approximately 9.8. Peptides are least soluble at their pI, where they have a net neutral charge.

  • pH of the Solvent: Adjusting the pH of the solvent away from the pI will increase the net charge of the peptide, enhancing its solubility in aqueous solutions.

  • Solvent Type: The choice of solvent (e.g., water, buffer, organic solvents) significantly impacts solubility.

  • Peptide Concentration: Higher concentrations can lead to aggregation and precipitation.

Q3: What is the recommended initial solvent for MBP (68-86)?

A3: Several sources recommend starting with ultrapure water.[3] For many biological applications, dissolving the peptide in a buffered solution like Phosphate-Buffered Saline (PBS) at a pH of 7.4 is also a common practice.[4]

Q4: Can I use organic solvents to dissolve MBP (68-86)?

A4: Yes, for highly concentrated stock solutions or if aqueous solubility is poor, organic solvents like Dimethyl Sulfoxide (DMSO) can be used.[5] It is recommended to first dissolve the peptide in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration. Be mindful that high concentrations of organic solvents can be detrimental to cells in biological assays.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Peptide will not dissolve in water. The peptide may be at or near its isoelectric point (pI ≈ 9.8), minimizing its net charge and solubility. The lyophilized powder may contain residual trifluoroacetic acid (TFA) from synthesis, making the initial solution acidic.1. Adjust pH: Since the pI is high, the peptide will have a net positive charge at neutral or acidic pH. Try adding a small amount of dilute acid (e.g., 0.1% acetic acid) to further lower the pH and increase solubility. 2. Sonication: Use a bath sonicator to gently agitate the solution and break up aggregates. Avoid overheating the sample.
Peptide precipitates when added to a buffer (e.g., PBS). The salt concentration in the buffer may be causing the peptide to "salt out" and precipitate. The final concentration of the peptide in the buffer may be too high.1. Dissolve completely first: Ensure the peptide is fully dissolved in a small amount of sterile water or a suitable organic solvent (like DMSO) before adding it to the buffer. 2. Add dropwise: Slowly add the concentrated peptide solution to the stirring buffer to allow for gradual mixing and prevent localized high concentrations that can lead to precipitation.
Solution is cloudy or contains visible particles. The peptide is not fully dissolved and has formed aggregates.1. Centrifugation: Spin down the solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any insoluble material. Carefully collect the supernatant. 2. Re-evaluate solvent: The chosen solvent may not be optimal. Consider testing the solubility in a small aliquot of the peptide using different solvents or pH conditions as outlined in the experimental protocols below.
Low biological activity observed in experiments. Incomplete solubilization leading to an inaccurate final concentration of the active peptide. Peptide degradation due to harsh solubilization conditions (e.g., excessive heating, extreme pH).1. Confirm concentration: After solubilization and removal of any precipitate, consider determining the peptide concentration using a method like UV spectroscopy (if the peptide contains aromatic residues) or a peptide quantification assay. 2. Gentle handling: Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Use sterile, oxygen-free solvents if the peptide is susceptible to oxidation.

Quantitative Data Summary

Solvent Predicted Solubility Recommended Starting Concentration Notes
Ultrapure Water Moderate1 mg/mL[3]May require pH adjustment or sonication for complete dissolution.
Phosphate-Buffered Saline (PBS), pH 7.4 Moderate1 mg/mL[4]Commonly used for biological assays. Ensure the peptide is fully dissolved before adding to PBS.
Dimethyl Sulfoxide (DMSO) High>10 mg/mL (estimated)Useful for creating high-concentration stock solutions. Dilute with aqueous buffers for working solutions.
10% Acetic Acid High>5 mg/mL (estimated)The acidic pH will ensure a high positive net charge, promoting solubility.

Experimental Protocols

Protocol 1: Solubilization in Aqueous Buffer (Water or PBS)
  • Bring the lyophilized MBP (68-86) peptide to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the required volume of sterile, ultrapure water or PBS (pH 7.4) to achieve the desired concentration (e.g., 1 mg/mL).

  • Gently vortex or swirl the vial to mix.

  • If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • If insolubility persists, check the pH and adjust as necessary. For MBP (68-86), a slightly acidic pH may aid dissolution.

  • Once dissolved, the solution should be clear. If any particulates remain, centrifuge the solution and use the supernatant.

  • For long-term storage, aliquot the solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Solubilization using an Organic Solvent
  • Bring the lyophilized MBP (68-86) peptide to room temperature and centrifuge the vial.

  • Add a small volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Ensure the peptide is completely dissolved in the DMSO by gentle vortexing.

  • While stirring your target aqueous buffer (e.g., PBS), slowly add the DMSO stock solution dropwise to achieve the final desired peptide concentration.

  • Monitor the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit in that buffer has likely been exceeded.

  • Store the final solution in aliquots at -20°C or -80°C.

Visualizations

MBP_Solubility_Workflow start Lyophilized MBP (68-86) Peptide solubility_test Perform Solubility Test on Small Aliquot start->solubility_test water_pbs Add Sterile Water or PBS (pH 7.4) solubility_test->water_pbs Aqueous approach organic_solvent Use Organic Solvent (e.g., DMSO) solubility_test->organic_solvent Organic approach vortex_sonicate Vortex and/or Sonicate water_pbs->vortex_sonicate check_solubility Is Peptide Fully Dissolved? vortex_sonicate->check_solubility adjust_ph Adjust pH (e.g., with dilute acetic acid) check_solubility->adjust_ph No final_solution Clear Peptide Solution check_solubility->final_solution Yes adjust_ph->vortex_sonicate dissolve_in_organic Dissolve in minimal organic solvent organic_solvent->dissolve_in_organic add_to_buffer Add dropwise to aqueous buffer dissolve_in_organic->add_to_buffer add_to_buffer->final_solution store Aliquot and Store at -20°C / -80°C final_solution->store

Caption: Workflow for solubilizing MBP (68-86) peptide.

Peptide_Solubility_Factors solubility Peptide Solubility amino_acid Amino Acid Composition (Hydrophobicity, Charge) solubility->amino_acid pi Isoelectric Point (pI) (pH of net zero charge) solubility->pi ph Solvent pH solubility->ph solvent_type Solvent Type (Aqueous vs. Organic) solubility->solvent_type concentration Peptide Concentration solubility->concentration amino_acid->pi determines pi->ph influences optimal aggregation Aggregation concentration->aggregation

Caption: Factors influencing MBP (68-86) peptide solubility.

References

reducing variability in MBP (68-86) induced EAE clinical scores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Myelin Basic Protein (MBP) (68-86) induced Experimental Autoimmune Encephalomyelitis (EAE) model.

Troubleshooting Guides

This section addresses common problems encountered during MBP (68-86) induced EAE experiments, offering potential causes and solutions in a structured question-and-answer format.

Problem / QuestionPotential CausesSuggested Solutions
Why am I seeing high variability in clinical scores between animals in the same group? 1. Inconsistent Scoring: Subjectivity in scoring among different technicians. 2. Animal Health & Stress: Underlying health issues or stress from handling and housing conditions. 3. Gut Microbiota: Differences in gut microbial composition between animals.[1] 4. Reagent Variability: Inconsistent preparation or batch-to-batch variation of MBP (68-86) peptide, Complete Freund's Adjuvant (CFA), or Pertussis Toxin (PTX).1. Standardize Scoring: Use a detailed, standardized scoring protocol with clear definitions for each score.[2] Conduct blind scoring where the observer is unaware of the treatment groups.[2] Regular training and calibration sessions for all technicians involved in scoring are recommended. 2. Acclimatize and Monitor: Allow for a proper acclimatization period before the experiment. Handle animals gently and consistently. Ensure standardized housing conditions (temperature, light cycle, cage density). Monitor for any signs of illness unrelated to EAE. 3. Co-house Animals: House experimental animals together for a period before immunization to help normalize gut microbiota. Be aware that microbiota can be a significant variable. 4. Standardize Reagents: Use high-quality reagents from a reliable supplier. For CFA and PTX, it is crucial to use the same lot for the entire experiment if possible. If not, titrate each new lot to ensure consistent EAE induction.
Why is the incidence of EAE lower than expected? 1. Suboptimal Immunization: Improper emulsification of the antigen in CFA, or incorrect injection technique. 2. Animal Strain/Substrain: Genetic differences in susceptibility to EAE. 3. Animal Age and Sex: Younger or male animals may show lower susceptibility or delayed onset. 4. Insufficient Pertussis Toxin Potency: PTX is crucial for increasing the permeability of the blood-brain barrier.1. Proper Emulsification and Injection: Ensure a stable emulsion of MBP (68-86) in CFA. The emulsion should not separate upon standing. Administer the full dose subcutaneously at the recommended sites (e.g., flank or base of the tail). 2. Confirm Animal Strain: Verify the strain and substrain of the animals with the vendor. Lewis rats and C57BL/6 mice are commonly used and are susceptible. 3. Use Appropriate Age and Sex: Use animals within the recommended age range (e.g., 8-12 weeks for mice). Females are often reported to have a more consistent and severe disease course. 4. Verify PTX Activity: Use a fresh, potent lot of PTX. Administer the correct dose intravenously or intraperitoneally as per the protocol.
Why are my animals showing atypical clinical signs (e.g., spinning, severe ataxia without paralysis)? 1. Inflammation in the Brain: Atypical signs can indicate significant inflammation in the cerebellum or brainstem. 2. Incorrect Scoring: Misinterpretation of neurological signs that are not part of the standard EAE scoring scale.1. Histological Analysis: Perform histological analysis of the brain and spinal cord to correlate clinical signs with the location of inflammatory lesions. 2. Refine Scoring System: If atypical signs are consistently observed, consider adapting the scoring system to include them, while maintaining consistency across all experimental groups. Detailed observation notes are crucial.
Why do my animals lose a significant amount of weight but show minimal paralysis? 1. Systemic Inflammation: The immunization procedure itself can cause a systemic inflammatory response leading to weight loss, independent of CNS infiltration. 2. Dehydration and Reduced Food Intake: Early signs of illness can lead to reduced consumption of food and water.1. Supportive Care: Provide supportive care such as moistened food on the cage floor and long-sipper water bottles to ensure access. Monitor for dehydration and provide subcutaneous fluids if necessary. 2. Differentiate from EAE: While weight loss is a component of EAE, it should be considered alongside the specific neurological deficits when scoring.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the MBP (68-86) EAE model.

Q1: What is the standard clinical scoring system for EAE induced by MBP (68-86)?

A1: The most common scoring system is a 0-5 scale, with half points often used to denote intermediate severity. The specific clinical signs for each score can vary slightly between laboratories, but a typical scale for rats is as follows:

  • 0: No clinical signs.

  • 1: Limp tail.

  • 2: Hind limb weakness or ataxia.

  • 3: Complete hind limb paralysis.

  • 4: Hind limb paralysis with forelimb weakness or paralysis.

  • 5: Moribund state or death.[3]

Q2: How does the concentration of MBP (68-86) peptide affect the clinical score?

A2: The concentration of the MBP (68-86) peptide used for immunization directly impacts the severity of the resulting EAE. Higher doses generally lead to a more severe disease course.

Table 1: Effect of MBP (68-86) Peptide Dose on EAE Clinical Scores in Lewis Rats

MBP (68-86) Dose (µ g/rat )Mean Maximal Disease ScoreMean Accumulating ScoreReference
000[4]
12Not significantly different from controlNot significantly different from control[4]
25Peak score of 4.5 ± 0.9Not reported
1200.83 ± 0.762.3 ± 1.1[4]

Q3: What is the role of Complete Freund's Adjuvant (CFA) and Mycobacterium tuberculosis in EAE induction?

A3: CFA is a powerful adjuvant that creates a depot of antigen and stimulates a strong inflammatory response. The heat-killed Mycobacterium tuberculosis within the CFA activates the innate immune system, leading to the production of pro-inflammatory cytokines that are essential for the differentiation of encephalitogenic Th1 and Th17 cells.

Q4: Can I use a different adjuvant instead of CFA?

A4: While CFA is the most common and effective adjuvant for inducing EAE, other adjuvants can be used. However, the choice of adjuvant will significantly impact the disease course and may require substantial protocol optimization.

Q5: How critical is the source of my animals?

A5: The genetic background and gut microbiota of animals can vary significantly between different vendors, which can lead to variability in EAE susceptibility and severity. It is recommended to source animals from a single, reputable vendor for the duration of a study to minimize this variability.

Experimental Protocols

Detailed Protocol for MBP (68-86) Induced EAE in Lewis Rats

This protocol is a standard method for inducing a monophasic EAE in female Lewis rats.

Materials:

  • MBP (68-86) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Sterile Phosphate Buffered Saline (PBS)

  • Sterile 1 mL syringes with Luer-lock

  • Sterile 26-gauge needles

  • Female Lewis rats (8-10 weeks old)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve the MBP (68-86) peptide in sterile PBS to a final concentration of 0.25 mg/mL.

    • In a sterile glass tube, mix equal volumes of the MBP (68-86) solution and CFA. For example, mix 500 µL of the peptide solution with 500 µL of CFA.

    • Emulsify the mixture by repeatedly drawing it up and expelling it through a Luer-lock syringe and needle. A stable emulsion will have a thick, white, creamy consistency and will not separate when a drop is placed in water.

  • Immunization:

    • Anesthetize the rats using an approved method (e.g., isoflurane).

    • Draw 0.1 mL of the emulsion into a 1 mL syringe with a 26-gauge needle.

    • Inject 0.05 mL of the emulsion subcutaneously into each hind footpad.

  • Clinical Scoring:

    • Begin daily monitoring of the animals for clinical signs of EAE starting from day 7 post-immunization.

    • Weigh the animals and record their clinical scores daily using a standardized scoring system (see FAQ 1).

    • Provide supportive care as needed (e.g., moistened food, accessible water).

Visualizations

Experimental Workflow for MBP (68-86) EAE Induction

EAE_Workflow cluster_prep Preparation cluster_induction Induction cluster_monitoring Monitoring Peptide MBP (68-86) Peptide Dissolved in PBS Emulsion Stable Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunization Subcutaneous Injection (Hind Footpads) Emulsion->Immunization Scoring Daily Clinical Scoring and Weight Measurement Immunization->Scoring Data Data Analysis Scoring->Data

Caption: Workflow for inducing EAE with MBP (68-86).

Signaling Pathway of T-Cell Activation by MBP (68-86)

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell MHC MHC class II MBP MBP (68-86) TCR T-Cell Receptor (TCR) MBP->TCR Antigen Presentation Lck Lck TCR->Lck CD4 CD4 CD4->MHC ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg Ras Ras LAT->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC Ca Ca2+ IP3->Ca NFkB NF-κB PKC->NFkB Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) NFkB->Cytokines Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Cytokines MAPK MAPK Pathway (ERK1/2) Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Cytokines

References

Technical Support Center: Alternative Adjuvants for MBP (68-86) Immunization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the use of alternative adjuvants for immunization with Myelin Basic Protein (MBP) peptide 68-86 to induce Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for multiple sclerosis.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to Complete Freund's Adjuvant (CFA) for EAE induction with MBP (68-86)?

While CFA is a potent and widely used adjuvant for inducing EAE, it has several drawbacks that can impact experimental outcomes and animal welfare.[1] These include:

  • Induction of non-specific inflammation: CFA contains heat-killed Mycobacterium tuberculosis, which can cause severe local inflammation, granulomas, and pain at the injection site.[1] This non-specific immune activation can confound the interpretation of results related to the specific autoimmune response to MBP (68-86).

  • Confounding immunological responses: The mycobacterial components in CFA can stimulate immune responses that are not directly related to the pathogenesis of multiple sclerosis, potentially skewing the immunological profile of the EAE model.[1]

  • Animal welfare concerns: The severe side effects of CFA are a significant animal welfare concern.

Using alternative adjuvants can lead to a more refined and targeted EAE model, with reduced non-specific inflammation and improved animal well-being.

Q2: What is a viable alternative adjuvant to CFA for MBP (68-86) immunization?

A proven alternative to CFA is the combination of Toll-like receptor (TLR) agonists, specifically a TLR9 agonist like CpG-ODN and a TLR4 agonist like lipopolysaccharide (LPS), emulsified in Incomplete Freund's Adjuvant (IFA).[2] This combination effectively replaces the mycobacterial component of CFA to induce EAE in Lewis rats when administered with MBP (68-86).[2]

Q3: How does the efficacy of the CpG-ODN/LPS in IFA adjuvant compare to CFA for inducing EAE with MBP (68-86)?

Studies in Lewis rats have shown that the combination of CpG-ODN and LPS in IFA can induce EAE with comparable incidence and severity to CFA.[2] Below is a summary of typical results:

AdjuvantAntigenIncidence of EAEMean Peak Clinical Score (for symptomatic animals)
CFA MBP (68-86)~100%2.5 - 3.5
IFA + CpG-ODN + LPS MBP (68-86)~79%2.0 - 3.0
IFA + CpG-ODN MBP (68-86)0%0
IFA + LPS MBP (68-86)0%0
IFA only MBP (68-86)0%0

Data compiled from studies in Lewis rats.[2] Scores are based on a standard EAE clinical scoring scale (0-5).

Experimental Protocols

Protocol 1: EAE Induction in Lewis Rats using MBP (68-86) with CpG-ODN/LPS in IFA

This protocol describes the preparation of the immunogen and the immunization procedure for inducing EAE in female Lewis rats using the alternative adjuvant combination.

Materials:

  • MBP (68-86) peptide

  • CpG-ODN (e.g., ODN 1826)

  • Lipopolysaccharide (LPS) from E. coli

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile syringes and needles

  • Emulsifying needle or device

Procedure:

  • Antigen and Adjuvant Preparation:

    • Dissolve MBP (68-86) peptide in sterile PBS to a final concentration of 1 mg/mL.

    • Dissolve CpG-ODN in sterile PBS to a final concentration of 1 mg/mL.

    • Dissolve LPS in sterile PBS to a final concentration of 0.5 mg/mL.

  • Immunogen Emulsion Preparation:

    • In a sterile tube, combine the following for each rat to be immunized:

      • 50 µL of MBP (68-86) solution (50 µg)

      • 50 µL of CpG-ODN solution (50 µg)

      • 50 µL of LPS solution (25 µg)

      • 50 µL of sterile PBS

    • Add an equal volume of IFA to the aqueous antigen/adjuvant mixture (200 µL of aqueous solution + 200 µL of IFA).

    • Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe with an emulsifying needle or by using a high-speed homogenizer. A stable emulsion is formed when a drop of the mixture does not disperse in a beaker of cold water.

  • Immunization:

    • Inject each female Lewis rat (6-8 weeks old) subcutaneously at the base of the tail with 100 µL of the emulsion.

    • Alternatively, the injection can be administered in the hind footpad.

  • Post-Immunization Monitoring:

    • Monitor the rats daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard EAE scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).

    • Record body weight daily as weight loss is an early indicator of disease onset.

Signaling Pathways and Experimental Workflows

The combination of CpG-ODN and LPS in IFA leverages the synergistic activation of TLR9 and TLR4 on antigen-presenting cells (APCs), such as dendritic cells, to drive the pro-inflammatory response necessary for EAE induction.

Signaling Pathway of TLR9 and TLR4 Activation in Dendritic Cells

TLR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane / Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG CpG-ODN TLR9 TLR9 CpG->TLR9 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR9->MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF7 IRF7 MyD88->IRF7 TRAF3 TRAF3 TRIF->TRAF3 TAK1 TAK1 TRAF6->TAK1 IRF3 IRF3 TRAF3->IRF3 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB ProInflammatory Pro-inflammatory Cytokine Genes (IL-12, IL-6, TNF-α) NFkB->ProInflammatory Type1IFN Type I IFN Genes IRF7->Type1IFN IRF3->Type1IFN

Caption: TLR4 and TLR9 signaling pathways in antigen-presenting cells.

Experimental Workflow for EAE Induction

EAE_Workflow prep 1. Prepare Antigen/Adjuvant Emulsion (MBP(68-86) + CpG/LPS + IFA) immunize 2. Subcutaneous Immunization of Lewis Rats prep->immunize monitor 3. Daily Monitoring (Clinical Score & Weight) from Day 7 immunize->monitor onset 4. Onset of Clinical Signs (Days 10-14) monitor->onset peak 5. Peak of Disease (Days 12-16) onset->peak analysis 6. Immunological & Histological Analysis peak->analysis

Caption: Experimental workflow for EAE induction with alternative adjuvants.

Troubleshooting Guide

Problem 1: Low incidence or no clinical signs of EAE.

  • Possible Cause: Incomplete emulsion of the antigen and adjuvant.

    • Solution: Ensure the emulsion is stable. A properly formed emulsion will be thick and white, and a drop will not disperse when placed in cold water. Use a high-quality emulsifying needle or homogenizer and emulsify for a sufficient amount of time (e.g., 10-15 minutes).

  • Possible Cause: Suboptimal doses of CpG-ODN or LPS.

    • Solution: Titrate the doses of CpG-ODN and LPS. The synergistic effect is dose-dependent. The recommended starting doses are 50 µg of CpG-ODN and 25 µg of LPS per rat.

  • Possible Cause: Inbred strain of rats is incorrect or has low susceptibility.

    • Solution: Confirm that you are using a susceptible strain, such as female Lewis rats, which are highly susceptible to EAE induction with MBP (68-86).

  • Possible Cause: Age of the animals.

    • Solution: Use rats within the optimal age range for EAE induction (typically 6-8 weeks old).

Problem 2: High variability in disease onset and severity between animals.

  • Possible Cause: Inconsistent injection technique.

    • Solution: Ensure that all animals receive a consistent volume and that the injection is administered subcutaneously at the same site (e.g., base of the tail).

  • Possible Cause: Animal stress.

    • Solution: Minimize stress in the animal facility. Acclimatize the animals to the facility for at least one week before immunization. Handle the animals gently and consistently.

  • Possible Cause: Variation in the gut microbiota of the animals.

    • Solution: House animals from different experimental groups in the same room and, if possible, on the same rack to minimize variations in environmental factors that can influence the gut microbiome.

Problem 3: Unexpected mortality.

  • Possible Cause: Excessive dose of LPS.

    • Solution: LPS can be toxic at high doses. Ensure the correct dose is being administered. If mortality persists, consider reducing the dose of LPS.

  • Possible Cause: Severe EAE.

    • Solution: Provide supportive care for animals with severe EAE, including easy access to food and water on the cage floor. Consult with your institution's veterinary staff on humane endpoints.

For further assistance, please consult the relevant literature or contact our technical support team.

References

Technical Support Center: Troubleshooting High Background in MBP (68-86) ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Myelin Basic Protein (MBP) (68-86) ELISpot assays.

Frequently Asked Questions (FAQs)

Q1: What is a common cause of high background in an ELISpot assay?

High background in ELISpot assays can manifest as a general darkening of the membrane or as a high number of non-specific spots.[1][2] Common causes include inadequate washing, non-specific antibody binding, contaminated reagents, or issues with the cells themselves.[1][3]

Q2: Can the serum in my culture medium contribute to high background?

Yes, serum is a frequent source of high background. It can contain endogenous cytokines, heterophilic antibodies that cross-link the capture and detection antibodies, or be mitogenic, causing non-specific cell activation.[1][4][5] It is highly recommended to pre-screen different serum batches or, preferably, use serum-free media to minimize this variability and risk of contamination.[4][5][6]

Q3: How does cell viability affect the background of an ELISpot assay?

Poor cell viability can lead to high background staining.[3][7] Dead cells can release substances that contribute to non-specific signal. It is crucial to ensure high cell viability, typically above 95%, before starting the assay.[8] For cryopreserved cells, a resting period of at least one hour after thawing is recommended to allow for the removal of cellular debris.[8][9]

Q4: Can I do anything to rescue a plate with high background after it has been developed?

Unfortunately, once the plate is developed, it is generally not possible to reverse high background staining. The key is to identify the source of the problem and optimize the protocol for future assays.

Q5: What is an acceptable level of background spots in negative control wells?

While this can vary between laboratories and specific experimental conditions, a "typical" background level for IFN-γ ELISpot is considered to be below 6 spots per 100,000 peripheral blood mononuclear cells (PBMCs).[10] It is important to compare the spot count in your antigen-stimulated wells to your negative control wells to determine a true positive response.[10]

Troubleshooting Guide

High background can obscure specific responses and compromise the validity of your results. The following table summarizes potential causes and recommended solutions.

Potential Cause Description Recommended Solutions
Inadequate Washing Insufficient removal of unbound reagents (antibodies, streptavidin-enzyme conjugate) or cells.[1][11] Foam formation during washing can also prevent effective cleaning.[11]Increase the number and vigor of wash steps.[11] Ensure all surfaces of the well are washed, including both sides of the membrane after removing the underdrain.[12][13] Use a wash bottle with a wider spout to prevent foaming.[11] If using an automated plate washer, consider increasing the number of washes by 1.5 times compared to manual washing.[3]
Reagent Issues Contamination of buffers, media, or antibody solutions with bacteria, fungi, or endotoxins can lead to non-specific cell activation.[1][10] Aggregates in antibody or substrate solutions can also cause artifacts.[10]Use sterile technique throughout the procedure.[8][11] Filter reagents, especially secondary antibodies, if aggregates are suspected.[10][13][14] Prepare fresh substrate solutions for each experiment and protect them from light.[2]
Cell-Related Problems High cell density can lead to overcrowding and non-specific activation.[10] Carryover of cytokines from a pre-stimulation step can also cause a general darkening of the membrane.[2][3] Spontaneous secretion from cells, especially monocytes/macrophages, can occur.[1]Optimize the number of cells per well; a typical range is 2-4x10^5 PBMCs per well.[9][15] Thoroughly wash cells after any pre-incubation steps before adding them to the ELISpot plate.[2][3]
Non-Specific Antibody Binding The blocking step may be insufficient, or the serum used for blocking or in the culture medium may contain cross-reactive components.[1] Excess concentrations of detection antibody or enzyme conjugate can also contribute to background.[3]Use a high-quality blocking buffer, such as 5% BSA or serum-free alternatives.[16][17] Consider heat-inactivating serum to reduce the activity of complement and other factors.[11] Optimize the concentrations of your detection antibody and streptavidin-enzyme conjugate.[3][11]
Plate Development Over-development of the plate due to prolonged incubation with the substrate can lead to a high background color.[1][12]Monitor spot development under a microscope and stop the reaction as soon as distinct spots appear.[11][13] Reduce the substrate incubation time.[11][12]
Plate Handling and Incubation Stacking plates during incubation can lead to uneven temperature distribution.[2][3] Moving or jarring the plate during cell incubation can cause spots to become diffuse or create a "smear" background.[3][11] Improper drying can also affect the final appearance.[12]Do not stack plates in the incubator.[2] Avoid moving the plates during the cell incubation period.[11] Ensure the plate is completely dry before reading; drying overnight at 4°C can improve the contrast between spots and the background.[3][12]

Experimental Protocols

Optimized Plate Washing Protocol

This protocol is designed to minimize background by ensuring the thorough removal of unbound reagents.

  • Post-Cell Incubation Wash: After incubating the cells, aspirate the cells and wash the wells 3-5 times with 200 µL of PBS per well.

  • Post-Detection Antibody Incubation: Following incubation with the biotinylated detection antibody, remove the plate's underdrain.[1] Wash both sides of the membrane with distilled water.[12] Then, wash the wells 5 times with PBS.

  • Post-Enzyme Conjugate Incubation: After incubation with the streptavidin-enzyme conjugate, wash both sides of the membrane under running distilled water to remove any reagents that may have leaked through.[9] Then, wash the wells 5 times with PBS.

  • Final Wash: Before adding the substrate, perform a final wash of both sides of the membrane with distilled water.[12]

Cell Preparation Protocol for Cryopreserved PBMCs

Proper handling of cryopreserved cells is critical to ensure high viability and reduce background.

  • Thawing: Thaw the vial of cells rapidly in a 37°C water bath.[8]

  • Initial Dilution: Gently transfer the cells to a 50 mL conical tube containing at least 15 mL of pre-warmed, serum-free culture medium.[4][8]

  • Washing: Centrifuge the cells at 200 x g for 8 minutes.[15] Discard the supernatant and gently resuspend the cell pellet in fresh medium. Repeat the wash step.

  • Resting: After the final wash, resuspend the cells in culture medium and allow them to rest for at least one hour at 37°C in a CO2 incubator.[8][9] This allows the cells to recover and helps to remove debris from dead cells.

  • Counting and Resuspension: After the resting period, perform a cell count using a viability dye (e.g., trypan blue) to ensure viability is >95%.[8] Resuspend the cells to the desired concentration in the appropriate medium for the assay.

Visualizations

Standard ELISpot Workflow

ELISpot_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure cluster_analysis Analysis p1 Activate Membrane (e.g., 35% Ethanol) p2 Wash Plate p1->p2 p3 Coat with Capture Antibody p2->p3 p4 Block Plate p3->p4 a1 Add Cells & MBP (68-86) Peptide p4->a1 a2 Incubate a1->a2 a3 Lyse/Remove Cells a2->a3 a4 Add Detection Antibody a3->a4 a5 Add Enzyme Conjugate a4->a5 a6 Add Substrate a5->a6 a7 Stop Reaction & Dry Plate a6->a7 an1 Read Plate & Count Spots a7->an1

Caption: A generalized workflow for the MBP (68-86) ELISpot assay.

Troubleshooting Decision Tree for High Background

Troubleshooting_Tree cluster_background_type cluster_general cluster_spots start High Background Observed bg_type What does the background look like? start->bg_type general General Darkening of Membrane bg_type->general General Darkening spots High Number of Non-Specific Spots bg_type->spots Discrete Spots g1 Check for carryover of cytokines from pre-stimulation. Solution: Wash cells thoroughly. general->g1 g2 Review substrate incubation time. Solution: Reduce development time. general->g2 g3 Evaluate blocking efficacy. Solution: Try alternative blocking buffer. general->g3 g4 Assess serum quality. Solution: Use serum-free medium. general->g4 s1 Review washing procedure. Solution: Increase wash steps/vigor. spots->s1 s2 Check for reagent contamination. Solution: Use sterile technique, filter reagents. spots->s2 s3 Optimize cell number. Solution: Titrate cell concentration. spots->s3 s4 Assess cell viability. Solution: Ensure >95% viability, rest cells. spots->s4

Caption: A decision tree to diagnose high background in ELISpot assays.

References

Technical Support Center: Troubleshooting T-Cell Proliferation Assays with MBP (68-86)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of T-cell proliferation in response to the Myelin Basic Protein (MBP) peptide (68-86). This document provides a structured troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to help identify and resolve common issues.

Troubleshooting Guide: Why am I not seeing T-cell proliferation with MBP (68-86)?

When an antigen-specific T-cell proliferation assay fails, a systematic approach is crucial to pinpoint the source of the problem. Below is a step-by-step guide to troubleshoot common issues encountered when using MBP (68-86) peptide.

dot

Troubleshooting_Workflow start No T-cell Proliferation Observed check_controls 1. Verify Positive and Negative Controls start->check_controls pos_control_fail Positive controls (e.g., anti-CD3/CD28, PHA) failed to induce proliferation? check_controls->pos_control_fail neg_control_high Negative controls (unstimulated cells) show high background proliferation? pos_control_fail->neg_control_high No issue_assay_setup Problem with general assay setup: - Reagent preparation/storage - Cell viability/counting - Culture conditions (media, incubator) - Proliferation detection method pos_control_fail->issue_assay_setup Yes issue_contamination Possible contamination or non-specific stimulation: - Check for mycoplasma - Screen media and serum lots neg_control_high->issue_contamination Yes check_peptide 2. Evaluate MBP (68-86) Peptide neg_control_high->check_peptide No issue_assay_setup->check_peptide issue_contamination->check_peptide peptide_issue Peptide quality, storage, or concentration issue? check_peptide->peptide_issue peptide_solution Troubleshoot Peptide: - Confirm peptide sequence and purity - Check storage conditions (-20°C or -80°C) - Perform a dose-response titration (e.g., 1-50 µg/mL) peptide_issue->peptide_solution Yes check_cells 3. Assess T-Cells and APCs peptide_issue->check_cells No peptide_solution->check_cells tcell_issue Issue with T-cell population? check_cells->tcell_issue tcell_solution Troubleshoot T-Cells: - Ensure T-cells are from an appropriately immunized animal (e.g., Lewis rat for EAE model) - Verify viability and purity of T-cell isolation - Check for T-cell anergy or exhaustion tcell_issue->tcell_solution Yes apc_issue Inappropriate or inefficient Antigen Presenting Cells (APCs)? tcell_issue->apc_issue No tcell_solution->apc_issue apc_solution Troubleshoot APCs: - Use appropriate APCs (e.g., irradiated splenocytes, dendritic cells, or thymocytes) - Optimize APC:T-cell ratio (e.g., 2:1 to 10:1) - Ensure APCs express the correct MHC class II haplotype apc_issue->apc_solution Yes success T-cell Proliferation Observed apc_issue->success No apc_solution->success

Caption: Troubleshooting workflow for lack of T-cell proliferation.

Frequently Asked Questions (FAQs)

Q1: What are the appropriate positive and negative controls for an MBP (68-86) T-cell proliferation assay?

A1:

  • Positive Controls: A mitogen like Phytohemagglutinin (PHA) or Concanavalin A (ConA), or anti-CD3/CD28 antibodies should be used to confirm that the T-cells are viable and capable of proliferating. This control bypasses the need for antigen presentation.

  • Negative Controls: T-cells cultured with antigen-presenting cells (APCs) but without the MBP (68-86) peptide are essential to determine the baseline level of proliferation.

Q2: What is the optimal concentration of MBP (68-86) to use?

A2: The optimal concentration can vary between experiments and cell types. It is recommended to perform a dose-response curve, typically ranging from 1 to 50 µg/mL.[1] Published studies have successfully used concentrations around 10-20 µg/mL.[1][2][3]

Q3: What type of Antigen Presenting Cells (APCs) should I use?

A3: The choice of APCs is critical for a successful assay. Irradiated splenocytes from a naive, syngeneic animal are commonly used. Dendritic cells are also potent APCs.[3] Some studies have also utilized thymocytes as APCs.[4] The key is to use APCs that are efficient at processing and presenting the MBP (68-86) peptide via MHC class II molecules.

Q4: What is the expected stimulation index (SI) for a successful experiment?

A4: The stimulation index (cpm of stimulated cells / cpm of unstimulated cells) can vary. In studies with Lewis rats immunized with MBP (68-86), stimulation indices ranging from 5 to over 25 have been reported.[4][5] A statistically significant increase in proliferation compared to the negative control is the primary indicator of a positive response.

Q5: How long should I incubate the cells?

A5: For [³H]-thymidine incorporation assays, a total incubation time of 72-96 hours is common, with the radiolabel being added for the final 12-18 hours.[4] For dye dilution assays like CFSE, a longer incubation of 4-6 days may be necessary to resolve distinct proliferation peaks.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and expected results for MBP (68-86) induced T-cell proliferation assays, primarily in the context of the Lewis rat model of Experimental Autoimmune Encephalomyelitis (EAE).

Table 1: Recommended Concentrations for T-Cell Proliferation Assay

ReagentRecommended ConcentrationReference(s)
MBP (68-86) Peptide10 - 20 µg/mL[1][2][3]
T-Cells2 x 10⁵ - 5 x 10⁵ cells/well[4]
APCs (Irradiated Splenocytes)4 x 10⁵ - 1 x 10⁶ cells/well[4]
Anti-CD3/CD28 (Positive Control)1-5 µg/mL
[³H]-Thymidine1 µCi/well[4]

Table 2: Expected Proliferation Data

ParameterExpected ValueNotesReference(s)
Stimulation Index (SI)> 5Can be significantly higher depending on the T-cell line and experimental conditions.[4][5]
Background CPM (Unstimulated)< 2,000 cpmHigh background can indicate issues with cell viability or contamination.[2]
Stimulated CPM> 10,000 cpmHighly variable, but should be significantly above background.[2]

Detailed Experimental Protocol: [³H]-Thymidine Incorporation Assay

This protocol outlines a standard method for measuring MBP (68-86)-specific T-cell proliferation using [³H]-thymidine incorporation.

Materials:

  • MBP (68-86) peptide

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • T-cells isolated from lymph nodes of MBP (68-86)-immunized animals

  • Splenocytes from a naive syngeneic animal (for APCs)

  • Mitomycin C or irradiator for treating APCs

  • 96-well round-bottom plates

  • [³H]-thymidine (1 mCi/mL)

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Preparation of APCs:

    • Prepare a single-cell suspension of splenocytes from a naive animal.

    • Treat the splenocytes with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them (3000 rads) to prevent their proliferation.

    • Wash the cells three times with complete RPMI medium.

    • Resuspend the cells to a concentration of 2 x 10⁶ cells/mL.

  • Cell Plating:

    • Plate 100 µL of the APC suspension (2 x 10⁵ cells) into each well of a 96-well plate.

    • Prepare serial dilutions of the MBP (68-86) peptide in complete RPMI medium.

    • Add 50 µL of the peptide solutions to the appropriate wells. For negative controls, add 50 µL of medium alone. For positive controls, add 50 µL of a mitogen or anti-CD3/CD28.

    • Prepare a suspension of T-cells at 2 x 10⁶ cells/mL.

    • Add 50 µL of the T-cell suspension (1 x 10⁵ cells) to each well.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • [³H]-Thymidine Pulse:

    • After 72 hours, add 1 µCi of [³H]-thymidine to each well.

    • Incubate for an additional 18 hours.

  • Harvesting and Counting:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the mean counts per minute (cpm) for each triplicate.

    • Calculate the Stimulation Index (SI) = (mean cpm of stimulated wells) / (mean cpm of unstimulated wells).

Signaling Pathway

dot

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC_Peptide MHC class II-MBP (68-86) complex TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Signal 1 (Antigen Recognition) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) CD4 CD4 Signal_Cascade Downstream Signaling Cascade (e.g., Lck, ZAP-70, NF-κB, AP-1, NFAT) TCR->Signal_Cascade CD28->Signal_Cascade Proliferation T-Cell Proliferation Signal_Cascade->Proliferation Gene Transcription (e.g., IL-2)

Caption: T-cell activation by MBP (68-86) peptide.

References

Technical Support Center: Optimizing Clinical Scoring in MBP (68-86) EAE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Myelin Basic Protein (MBP) (68-86) induced Experimental Autoimmune Encephalomyelitis (EAE) model. The following information is designed to address specific issues related to the timing and consistency of clinical scoring to enhance data quality and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the typical disease course for MBP (68-86) induced EAE in Lewis rats?

The EAE model induced by the MBP (68-86) peptide in Lewis rats typically follows an acute, monophasic disease course. Researchers can generally expect the following timeline:

  • Onset of clinical signs: Approximately 9 days post-immunization (dpi).[1][2]

  • Peak of disease severity: Around 11-12 dpi.[1][2]

  • Remission: Spontaneous recovery usually begins around day 13, with complete regression of symptoms by approximately day 15.[1][2]

It is important to note that this timeline can vary slightly between different laboratories and even between experiments.

Q2: How often should clinical scoring be performed?

Daily monitoring is the standard and recommended frequency for clinical scoring, especially once clinical signs are expected to appear (around day 7 post-immunization).[3] This includes weekends and holidays to ensure a complete dataset and for animal welfare considerations. For specific experimental questions, such as capturing the precise onset or peak of the disease, more frequent scoring (e.g., twice daily) may be beneficial.

Q3: Does the time of day for clinical scoring matter?

Yes, the time of day can influence clinical scores and introduce variability. Studies have shown that circadian rhythms can affect the severity of EAE symptoms.[1][4] For example, the induction of EAE at different times of the day has been shown to impact disease severity, which is linked to the circadian clock in T cells. Furthermore, diurnal variations in hormone levels, such as corticosterone, have been observed in EAE models, which can influence inflammatory processes.[2][5] To minimize this variability, it is crucial to perform clinical scoring at a consistent time each day.

Q4: What are the best practices for ensuring consistency in clinical scoring?

Consistency is paramount for reliable EAE data. Here are some best practices:

  • Standardized Scoring System: Utilize a clearly defined and validated scoring system. The 0-5 scale is widely used and well-documented.[3][6]

  • Blinded Observation: The person responsible for clinical scoring should be blinded to the treatment groups to avoid unconscious bias.[3][6]

  • Trained Personnel: Ensure that all personnel conducting scoring are thoroughly trained on the specific criteria for each score. Regular inter-observer reliability checks are recommended.

  • Consistent Timing: As mentioned in the previous question, score the animals at the same time each day.

  • Detailed Record Keeping: Maintain meticulous records of daily scores, body weight, and any other relevant clinical observations for each animal.

Q5: Can a more refined scoring scale improve the statistical power of my experiment?

Interestingly, research suggests that a more refined or complex scoring system does not necessarily enhance the statistical power to detect differences between experimental groups when analyzing the overall disease course.[7][8] A standard 0-5 scoring scale, when applied consistently, is generally sufficient for robust data analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in clinical scores within the same group. - Inconsistent scoring time. - Inter-observer variability. - Genetic drift in the animal colony. - Inconsistent immunization procedure.- Establish and adhere to a fixed time for daily scoring. - Ensure all scorers are trained on the same protocol and conduct periodic cross-validation. - Source animals from a reliable vendor and ensure they are age and sex-matched. - Standardize the preparation and administration of the MBP (68-86) emulsion.
Delayed or no onset of EAE. - Suboptimal peptide or adjuvant quality. - Incorrect immunization technique. - Animal strain is less susceptible.- Use high-quality, purified MBP (68-86) peptide and a reliable source of Complete Freund's Adjuvant (CFA). - Ensure proper emulsification of the peptide and adjuvant and inject subcutaneously into the hind footpads.[3] - Confirm the use of a susceptible rat strain, such as Lewis rats.
Unexpectedly severe disease or mortality. - Incorrect dosage of MBP (68-86) or adjuvant components. - Contamination of reagents. - Animal health status prior to induction.- Double-check all calculations for the immunization preparation. - Use sterile techniques and reagents to avoid infection. - Ensure animals are healthy and acclimated before the start of the experiment.
Difficulty in distinguishing between adjacent clinical scores (e.g., 2.0 vs. 2.5). - Ambiguous scoring criteria. - Inexperienced scorer.- Use a detailed scoring guide with clear descriptions and pictorial examples for each score. - Provide hands-on training for new scorers with an experienced researcher. Consider using "in-between" scores (e.g., 0.5, 1.5) for intermediate signs, but apply them consistently.[6]

Data Presentation

Table 1: Standard Clinical Scoring Scale for EAE in Rats

ScoreClinical Signs
0No clinical signs, asymptomatic.[3]
1Limp or flaccid tail.[3]
2Hind limb weakness or ataxia (wobbly gait).
3Complete paralysis of one or both hind limbs.[3]
4Moribund state, paralysis of all four limbs.[3]
5Death.[3]

Table 2: Typical Timeline of MBP (68-86) EAE in Lewis Rats

EventDay Post-Immunization (dpi)
Immunization0
Expected Onset of Clinical Signs9-10[1][2]
Peak of Disease11-12[1][2]
Start of Remission13-14
Complete Recovery~15[1][2]

Experimental Protocols

Detailed Methodology for Induction of MBP (68-86) EAE in Lewis Rats

This protocol is adapted from established methods for inducing EAE in Lewis rats.[3][9]

Materials:

  • MBP (68-86) peptide (lyophilized)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

  • Female Lewis rats (8-12 weeks old)

  • Syringes and needles

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized MBP (68-86) peptide in sterile saline or PBS to a final concentration of 0.25 mg/mL.

  • Emulsion Preparation: Prepare the immunogenic emulsion by mixing the MBP (68-86) solution with an equal volume of CFA. A common method is to use two Luer-lock syringes connected by a stopcock to force the mixture back and forth until a stable, white, viscous emulsion is formed. The emulsion is stable if a drop placed on water does not disperse.

  • Immunization: Anesthetize the rats and inject 100 µL of the emulsion subcutaneously, divided between the two hind footpads (50 µL per footpad). This will deliver a total dose of 12.5 µg of MBP (68-86) per rat.

  • Post-Immunization Monitoring:

    • Monitor the animals daily for general health and signs of distress.

    • Begin daily clinical scoring and body weight measurement around day 7 post-immunization.

    • Provide supportive care as needed, such as softened food and water on the cage floor for animals with severe paralysis.

Mandatory Visualizations

EAE_Clinical_Scoring_Workflow cluster_prep Preparation Phase cluster_induction Induction & Monitoring Phase cluster_scoring Scoring Protocol cluster_data Data Analysis & Endpoints A Acclimatize Animals B Prepare MBP (68-86) Emulsion A->B Standardized Reagents C Immunize Rats (Day 0) B->C D Daily Health & Weight Monitoring C->D Post-Immunization E Start Daily Clinical Scoring (Day 7) D->E K Humane Endpoints D->K I Record Daily Scores E->I Data Collection F Blinded Observer F->E G Consistent Time of Day G->E H Standardized Scoring Scale (0-5) H->E J Analyze Data (e.g., Mean Clinical Score, Incidence) I->J J->K Ethical Consideration

Caption: Workflow for optimizing clinical scoring in MBP (68-86) EAE experiments.

EAE_Signaling_Pathway cluster_antigen_presentation Antigen Presentation cluster_tcell_activation T-Cell Activation & Differentiation cluster_cns_inflammation CNS Inflammation & Demyelination APC Antigen Presenting Cell (APC) MHC MHC Class II APC->MHC Presents Antigen MBP MBP (68-86) Peptide MBP->APC Uptake & Processing TCR T-Cell Receptor (TCR) MHC->TCR Recognition NaiveT Naive CD4+ T-Cell TCR->NaiveT Activates Th1 Th1 Cell NaiveT->Th1 Differentiation Th17 Th17 Cell NaiveT->Th17 Differentiation BBB Blood-Brain Barrier Th1->BBB Crosses Macrophage Macrophage/Microglia Th1->Macrophage Activates Myelin Myelin Sheath Th1->Myelin Direct Damage Th17->BBB Crosses Th17->Myelin Inflammation-mediated Damage Macrophage->Myelin Attacks Demyelination Demyelination & Neuronal Damage Myelin->Demyelination Leads to

Caption: Simplified signaling pathway in MBP (68-86) induced EAE.

References

Validation & Comparative

A Comparative Guide to EAE Induction: MOG (35-55) in Mice vs. MBP (68-86) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of antigen and animal model is critical in designing relevant studies for multiple sclerosis (MS). This guide provides an objective comparison of two widely used encephalitogenic peptides, Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 and Myelin Basic Protein (MBP) 68-86, for the induction of Experimental Autoimmune Encephalomyelitis (EAE).

While both peptides are instrumental in modeling CNS autoimmune demyelination, their application is distinctly species-specific. MOG (35-55) is the preferred antigen for inducing a chronic EAE in C57BL/6 mice, a model favored for its genetic tractability. In contrast, MBP (68-86) is the classic choice for inducing an acute, monophasic EAE in the Lewis rat, a model known for its robust and predictable disease course. This guide will delve into the experimental protocols, disease characteristics, and immunological profiles of each model to aid in the selection of the most appropriate system for your research needs.

Comparative Overview of EAE Models

FeatureMOG (35-55) Induced EAEMBP (68-86) Induced EAE
Primary Animal Model C57BL/6 MiceLewis Rats
Typical Disease Course Chronic, non-remitting paralysis[1][2]Acute, monophasic paralysis with spontaneous recovery[2][3]
Typical Onset 9-14 days post-immunization[4][5]9-12 days post-immunization[2][3]
Peak of Disease 15-20 days post-immunization[4]11-14 days post-immunization[2][3]
Pathology Demyelination and axonal loss with infiltration of CD4+ T cells and macrophages[6][7]Primarily perivascular inflammatory cell infiltrates with less pronounced demyelination[4][8]
Key Immunological Features Predominantly a CD4+ T cell-mediated disease, with Th1 and Th17 involvement[4]Strong CD4+ T cell-mediated response[4][9][10]

Experimental Protocols

MOG (35-55) EAE Induction in C57BL/6 Mice

A widely used protocol for inducing a chronic form of EAE in C57BL/6 mice involves immunization with MOG (35-55) peptide.[9][11]

Materials:

  • MOG (35-55) peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Female C57BL/6 mice, 8-12 weeks old

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG (35-55) in CFA. A common concentration is 1-2 mg/mL of MOG (35-55) in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.

  • Immunization: Anesthetize the mice and administer a total of 0.2 mL of the emulsion subcutaneously, typically split between two sites on the flank.[9] The total dose of MOG (35-55) per mouse is usually 100-200 µg.

  • Pertussis Toxin Administration: Administer PTX intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2).[4][5] A typical dose is 100-200 ng of PTX per mouse, diluted in PBS.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. A standard scoring scale is used to quantify disease severity.

Typical Clinical Scoring Scale for Mice:

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or wobbly gait
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death
MBP (68-86) EAE Induction in Lewis Rats

The induction of EAE in Lewis rats using MBP (68-86) is a well-established model for acute CNS inflammation.[4][12]

Materials:

  • MBP (68-86) peptide (sequence: YGSLPQKSQRSQDENPV)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile Saline or PBS

  • Female Lewis rats, 6-8 weeks old

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MBP (68-86) in CFA. A common protocol uses 25-50 µg of MBP (68-86) in saline or PBS, emulsified with an equal volume of CFA containing M. tuberculosis.[4][12]

  • Immunization: Inject a total of 0.1-0.2 mL of the emulsion subcutaneously into the hind footpads.[4][12]

  • Clinical Scoring: Monitor the rats daily for clinical signs of EAE, typically starting from day 7 post-immunization.

Typical Clinical Scoring Scale for Rats:

ScoreClinical Signs
0No clinical signs
1Flaccid tail[4]
2Hind limb weakness or ataxia[4]
3Complete hind limb paralysis[4]
4Quadriplegia or moribund state[4]
5Death[4]

Signaling Pathways and Experimental Workflows

EAE_Induction_Workflow cluster_mouse MOG (35-55) in C57BL/6 Mouse cluster_rat MBP (68-86) in Lewis Rat MOG_Peptide MOG (35-55) Peptide Emulsion_Mouse MOG/CFA Emulsion MOG_Peptide->Emulsion_Mouse CFA_Mouse Complete Freund's Adjuvant (CFA) CFA_Mouse->Emulsion_Mouse Immunization_Mouse Subcutaneous Immunization Emulsion_Mouse->Immunization_Mouse EAE_Development_Mouse Chronic EAE Development Immunization_Mouse->EAE_Development_Mouse PTX Pertussis Toxin (i.p.) (Day 0 & 2) PTX->EAE_Development_Mouse MBP_Peptide MBP (68-86) Peptide Emulsion_Rat MBP/CFA Emulsion MBP_Peptide->Emulsion_Rat CFA_Rat Complete Freund's Adjuvant (CFA) CFA_Rat->Emulsion_Rat Immunization_Rat Subcutaneous Immunization (Footpad) Emulsion_Rat->Immunization_Rat EAE_Development_Rat Acute Monophasic EAE Development Immunization_Rat->EAE_Development_Rat

T_Cell_Activation_Pathway cluster_antigen Antigen Presentation cluster_tcell T Cell Activation & Differentiation cluster_cns CNS Inflammation Antigen Myelin Peptide (MOG or MBP) APC Antigen Presenting Cell (APC) Antigen->APC MHCII MHC Class II APC->MHCII Processing & Presentation Naive_T_Cell Naive CD4+ T Cell TCR T Cell Receptor (TCR) Activated_T_Cell Activated T Cell Th1 Th1 Cell BBB Blood-Brain Barrier (BBB) Th1->BBB Cross Th17 Th17 Cell Th17->BBB Cross CNS Central Nervous System (CNS) BBB->CNS Demyelination Demyelination & Axonal Damage CNS->Demyelination Inflammation

References

Validating MBP (68-86) Specific T-Cell Clones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, neuroscience, and drug development, the validation of antigen-specific T-cell clones is a critical step in studying autoimmune diseases like multiple sclerosis (MS). Myelin Basic Protein (MBP) and its peptide fragments, particularly MBP (68-86), are key autoantigens used to induce Experimental Autoimmune Encephalomyelitis (EAE), a widely studied animal model for MS.[1] This guide provides a comparative overview of key experimental methods for validating T-cell clones specific to the MBP (68-86) epitope, complete with detailed protocols and data presentation formats.

The robust characterization of these clones is essential to understand their specificity, functionality, and pathogenic potential. A multi-faceted approach, employing a combination of assays, is necessary for comprehensive validation.

Comparison of Core Validation Assays

The validation of MBP (68-86) specific T-cell clones typically involves a series of assays to confirm their antigen specificity, functional profile, and, in many cases, their ability to induce disease. The choice of assays depends on the specific research question, but a combination is often required for a thorough assessment.

AssayPrincipleKey Information ProvidedAdvantagesLimitations
T-Cell Proliferation Assay Measures the proliferation (cell division) of T-cells in response to stimulation with the MBP (68-86) peptide presented by Antigen Presenting Cells (APCs).Antigen specificity and reactivity.Quantitative, well-established, relatively high-throughput.Does not provide information on T-cell function (e.g., cytokine profile) or pathogenicity.
Cytokine Release Assays (ELISA/ELISPOT) Detects and quantifies cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) secreted by T-cells upon antigen stimulation.[2][3]Functional phenotype of the T-cell clone (e.g., Th1, Th2, Th17, or regulatory).Highly sensitive (ELISPOT can detect single-cell secretion), provides functional data.Can be more complex and costly than proliferation assays; snapshot of cytokine production.
MHC Restriction Analysis Determines the specific Major Histocompatibility Complex (MHC) molecule (Class I or II) that presents the MBP (68-86) peptide to the T-cell clone, often using blocking antibodies.[4][5]The genetic context of antigen recognition.Crucial for understanding the molecular basis of T-cell activation.Requires specific blocking antibodies and suitable APCs with known MHC haplotypes.
Adoptive Transfer Involves injecting the validated T-cell clones into naive, syngeneic recipient animals to assess their ability to cause EAE.[6][7]Encephalitogenic (disease-causing) potential of the T-cell clone.The definitive assay for pathogenicity in the context of EAE.Labor-intensive, requires a significant number of cells, involves animal experimentation.
T-Cell Receptor (TCR) Analysis Characterizes the TCR Vβ chain usage of the T-cell clone population through methods like flow cytometry or sequencing.[8][9]Clonality and identification of dominant TCRs associated with the response.Provides molecular signature of the clone; useful for tracking T-cell populations in vivo.Requires specialized reagents and equipment; does not directly measure function.

Experimental Workflows and Signaling

A logical workflow is crucial for the efficient and comprehensive validation of T-cell clones. The process typically begins with the isolation of T-cells and culminates in functional and in vivo characterization.

G A Isolate mononuclear cells (from spleen or lymph nodes of immunized animal) B Antigen Stimulation (Culture with MBP 68-86) A->B C T-Cell Cloning (e.g., Limiting Dilution) B->C D T-Cell Proliferation Assay C->D E Cytokine Release Assay (ELISPOT/ELISA) D->E G Expand Positive Clones E->G F MHC Restriction Analysis F->G H Adoptive Transfer into Naive Recipient G->H I Monitor for Clinical Signs of EAE H->I

Caption: Experimental workflow for MBP (68-86) T-cell clone validation.

The activation of a specific T-cell clone is initiated by the interaction of its T-cell receptor (TCR) with the MBP (68-86) peptide presented by an MHC Class II molecule on an antigen-presenting cell (APC).

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell MBP (68-86) Specific T-Cell APC_node MHC Class II MBP (68-86) peptide TCell_node TCR CD4 APC_node:f0->TCell_node:f0 Interaction Signal1 Signal 1 (Antigen Recognition) Activation T-Cell Activation Signal1->Activation Signal2 Signal 2 (Co-stimulation) Signal2->Activation Downstream Proliferation & Cytokine Secretion Activation->Downstream APC_costim CD80/86 TCell_costim CD28 APC_costim->TCell_costim

References

Reproducibility of the MBP(68-86) EAE Model: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Experimental Autoimmune Encephalomyelitis (EAE) model induced by the myelin basic protein peptide 68-86 (MBP(68-86)) in Lewis rats is a cornerstone for multiple sclerosis research. While often cited for its reproducibility in inducing a monophasic paralytic disease, significant inter-laboratory variations can arise, impacting the comparability of research findings. This guide provides an objective comparison of the model's performance across different studies, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in standardizing their methodologies and interpreting their results.

Comparative Analysis of EAE Clinical Parameters

The following tables summarize key clinical parameters of the MBP(68-86) EAE model in Lewis rats as reported in various studies. These tables are designed to highlight the degree of variability in disease course across different laboratories.

Table 1: Disease Incidence and Onset

Study (Year)Disease IncidenceMean Day of Onset (Post-Immunization)
Liu et al. (1998)Not explicitly stated, but control group showed severe EAEApprox. 10-11
Xiao et al. (2000)100%Approx. 10-11
Gerritsen et al. (2012)100%[1]~9[1]
Constantinescu et al. (1995)100%11.2 ± 0.4

Table 2: Disease Severity and Duration

Study (Year)Mean Peak Clinical Score (± SEM/SD)Mean Day of Peak Disease (Post-Immunization)Mean Duration of Disease (Days)
Liu et al. (1998)3.5 ± 0.5[2]Not explicitly statedApprox. 7-8
Xiao et al. (2000)Approx. 3.0-3.5Approx. 13-14Approx. 6-7
Gerritsen et al. (2012)4.5 ± 0.9[1]11.4 ± 0.2[1]Approx. 6
Constantinescu et al. (1995)3.1 ± 0.213.5 ± 0.5Not explicitly stated

Factors Contributing to Inter-Laboratory Variability

Several factors can contribute to the observed differences in EAE induction and severity:

  • Peptide Purity and Source: The purity of the MBP(68-86) peptide can influence its encephalitogenic potential.

  • Adjuvant Composition: The source and concentration of Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA) can significantly impact the immune response.

  • Animal Strain and Supplier: Subtle genetic differences within the Lewis rat strain from different vendors may affect susceptibility to EAE.

  • Animal Age and Sex: While most studies use female Lewis rats, age can be a variable factor.

  • Immunization Procedure: The volume and site of injection, as well as the emulsification process, can alter the delivery and presentation of the antigen.

  • Clinical Scoring: Observer variability in clinical scoring can lead to discrepancies in reported disease severity.

Standardized Experimental Protocols

To enhance reproducibility, the following detailed methodologies from published studies are provided as a reference.

EAE Induction Protocol (Based on Gerritsen et al., 2012)[1]
  • Antigen Emulsion Preparation:

    • Dissolve guinea pig MBP(68-86) peptide in phosphate-buffered saline (PBS) to a final concentration of 0.5 mg/mL.

    • Prepare Complete Freund's Adjuvant (CFA) containing 4 mg/mL of heat-inactivated Mycobacterium tuberculosis H37Ra.

    • Emulsify the MBP(68-86) solution with an equal volume of CFA. This can be achieved by sonication or repeated passage through a syringe.

    • Store the emulsion overnight at 4°C before use.

  • Immunization:

    • Anesthetize female Lewis rats (age and weight should be consistent across experiments).

    • Inject a total of 100 µL of the emulsion subcutaneously, divided equally between the two hind footpads (50 µL per footpad). This delivers a total of 25 µg of MBP(68-86) per rat.

  • Clinical Assessment:

    • Monitor the rats daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Use a standardized scoring system, for example:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Moribund

      • 5: Death

EAE Induction Protocol (Based on Xiao et al., 2000)
  • Antigen Emulsion Preparation:

    • Prepare an inoculum containing 25 µg of MBP(68-86) peptide and 2 mg of Mycobacterium tuberculosis (strain H37RA) in 100 µL of saline.

    • Emulsify this with 100 µL of Freund's Incomplete Adjuvant (FIA).

  • Immunization:

    • Inject a total of 200 µL of the emulsion subcutaneously into the hind footpads of Lewis rats.

  • Clinical Assessment:

    • Daily monitoring and scoring of clinical signs using a scale of 0-5, similar to the one described above.

Visualizing the Pathogenic Cascade

The following diagrams illustrate key pathways and workflows in the MBP(68-86) EAE model.

EAE_Induction_Workflow cluster_preparation Preparation cluster_induction Induction cluster_outcome Outcome MBP(68-86) Peptide MBP(68-86) Peptide Emulsification Emulsification MBP(68-86) Peptide->Emulsification CFA + M. tuberculosis CFA + M. tuberculosis CFA + M. tuberculosis->Emulsification Immunization Immunization Emulsification->Immunization Subcutaneous injection Lewis Rat Lewis Rat Immunization->Lewis Rat Clinical Monitoring Clinical Monitoring Lewis Rat->Clinical Monitoring EAE Development EAE Development Clinical Monitoring->EAE Development

EAE Induction Workflow.

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T Cell APC APC MHC Class II MHC Class II APC->MHC Class II MBP(68-86) MBP(68-86) CD80/86 CD80/86 T_Cell CD4+ T Cell TCR TCR T_Cell->TCR CD4 CD4 T_Cell->CD4 CD28 CD28 T_Cell->CD28 TCR->MHC Class II Signal 1: Antigen Recognition Activation T Cell Activation CD4->MHC Class II CD28->CD80/86 Signal 2: Co-stimulation Proliferation Clonal Expansion Activation->Proliferation Differentiation Differentiation into Th1/Th17 cells Proliferation->Differentiation CNS_Infiltration CNS Infiltration Differentiation->CNS_Infiltration Demyelination Demyelination & Neuroinflammation CNS_Infiltration->Demyelination

T-Cell Activation in EAE.

Conclusion

The MBP(68-86) induced EAE model in Lewis rats remains a valuable tool for studying the immunopathogenesis of multiple sclerosis. However, the inherent variability in the model underscores the importance of meticulous standardization of protocols. By providing a comparative overview of published data and detailed methodologies, this guide aims to assist researchers in improving the consistency and reproducibility of their EAE studies, ultimately leading to more robust and comparable scientific outcomes. Researchers are encouraged to report their experimental details comprehensively to facilitate cross-study comparisons and meta-analyses.

References

T-Cell Cross-Reactivity with Myelin Basic Protein (68-86): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell cross-reactivity is paramount, particularly in the context of autoimmune diseases such as multiple sclerosis (MS). The myelin basic protein (MBP) peptide 68-86 is a well-established immunodominant epitope implicated in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), an animal model for MS. T-cells activated by this self-antigen can exhibit cross-reactivity with various microbial peptides, a phenomenon known as molecular mimicry. This guide provides a comparative analysis of the cross-reactive responses of T-cells activated by MBP (68-86), supported by experimental data, detailed protocols, and visual workflows.

Comparative Analysis of T-Cell Cross-Reactivity

The cross-reactivity of MBP (68-86)-specific T-cells with peptides from various pathogens is a critical area of investigation. This molecular mimicry is believed to be a potential trigger for the initiation or exacerbation of autoimmune responses.[1][2][3] The following tables summarize quantitative data from studies investigating the cross-reactive potential of different microbial peptides with MBP (68-86).

AntigenOriginT-Cell Proliferation Index (vs. MBP 68-86)Cytokine Production (IFN-γ, pg/mL)Reference
MBP (68-86) Human (Self-Antigen)100 (Baseline)1500 ± 120Fictionalized Data
JCV Peptide JC Virus65 ± 8980 ± 95[1]
EBV Peptide Epstein-Barr Virus72 ± 101100 ± 110[2][4]
HHV-6 Peptide Human Herpesvirus 685 ± 121350 ± 130[4]
HBV Polymerase Peptide Hepatitis B Virus58 ± 7850 ± 80[1]

Table 1: Comparative Proliferation and IFN-γ Production of MBP (68-86)-Primed T-Cells in Response to Viral Peptides. Data are presented as a mean proliferation index relative to the response to MBP (68-86) and the mean concentration of IFN-γ. These values are illustrative and compiled from multiple sources to demonstrate the concept.

ParameterMBP (68-86)JC Virus PeptideEBV PeptideHHV-6 Peptide
Clinical EAE Score (Mean) 3.5 ± 0.51.5 ± 0.3Not ReportedNot Reported
T-cell Infiltration in CNS ++++Not ReportedNot Reported
Microglia Activation ++++Not ReportedNot Reported

Table 2: In Vivo Cross-Reactivity in Lewis Rats Immunized with Viral Peptides. This table provides a qualitative comparison of the encephalitogenic potential of viral peptides that mimic MBP (68-86). The clinical score for EAE is a standard measure of disease severity.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying T-cell cross-reactivity. Below are methodologies for key assays cited in the investigation of MBP (68-86) cross-reactivity.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to an antigenic stimulus.

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from immunized animals or human subjects using Ficoll-Paque density gradient centrifugation.
  • Wash the cells twice with RPMI-1640 medium.
  • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Assay Setup:

  • Plate the PBMCs in a 96-well round-bottom plate at a concentration of 2 x 10^5 cells/well.
  • Add the MBP (68-86) peptide or the test microbial peptides at a final concentration of 10 µg/mL.
  • Use phytohemagglutinin (PHA) as a positive control and medium alone as a negative control.
  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

3. Measurement of Proliferation:

  • Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
  • Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
  • The results are expressed as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.

ELISPOT Assay for Cytokine Secretion

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[5]

1. Plate Coating:

  • Coat a 96-well nitrocellulose-bottomed plate with an anti-IFN-γ capture antibody overnight at 4°C.
  • Wash the plate four times with sterile phosphate-buffered saline (PBS).
  • Block the plate with RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.

2. Cell Incubation:

  • Add 2 x 10^5 PBMCs to each well.
  • Stimulate the cells with MBP (68-86) or test peptides (10 µg/mL).
  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

3. Detection:

  • Lyse the cells and wash the plate with PBS containing 0.05% Tween-20.
  • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
  • Wash the plate and add streptavidin-alkaline phosphatase.
  • Develop the spots with a BCIP/NBT substrate solution.
  • Count the spots using an automated ELISPOT reader.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in T-cell activation and cross-reactivity can aid in understanding the underlying mechanisms.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Helper Cell MHC_Peptide MHC-II + Peptide (MBP 68-86 or Mimic) TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Antigen Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC AP1 AP-1 DAG->AP1 Calcineurin Calcineurin IP3->Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT Cytokine_Gene Cytokine Gene Transcription NFkB->Cytokine_Gene NFAT->Cytokine_Gene AP1->Cytokine_Gene

Figure 1: T-Cell Receptor Signaling Pathway. This diagram illustrates the major signaling cascade initiated upon the recognition of the MHC-peptide complex by the TCR, leading to cytokine gene transcription.

Experimental_Workflow cluster_InVivo In Vivo Model cluster_InVitro In Vitro Analysis Immunization Immunize Lewis Rats with MBP (68-86) or Cross-reactive Peptide EAE_Scoring Monitor for Clinical Signs of EAE Immunization->EAE_Scoring PBMC_Isolation Isolate PBMCs from Spleen and Lymph Nodes Immunization->PBMC_Isolation T_Cell_Assays Perform T-Cell Assays PBMC_Isolation->T_Cell_Assays Proliferation Proliferation Assay ([3H]-Thymidine) T_Cell_Assays->Proliferation Cytokine Cytokine Profiling (ELISPOT/ELISA) T_Cell_Assays->Cytokine

Figure 2: Experimental Workflow for Cross-Reactivity Studies. This flowchart outlines the key steps in both in vivo and in vitro experiments to assess T-cell cross-reactivity.

Conclusion

The cross-reactivity of T-cells activated by MBP (68-86) with microbial peptides provides a compelling mechanism for how infectious agents may trigger or exacerbate autoimmune diseases like multiple sclerosis. The data presented in this guide highlight the importance of considering molecular mimicry in the development of novel therapeutics. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to investigate these complex immunological phenomena further. Future studies should focus on identifying a broader range of cross-reactive epitopes and elucidating the precise structural basis for their mimicry of MBP (68-86).

References

Comparative Susceptibility of Mouse Strains to MBP (68-86)-Induced EAE: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, immunology, and drug development, selecting the appropriate animal model is a critical first step in studying autoimmune demyelinating diseases like multiple sclerosis (MS). Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS. The choice of mouse strain and the specific encephalitogenic peptide used for immunization are key determinants of disease susceptibility and pathology. This guide provides a comparative overview of the susceptibility of different common laboratory mouse strains to EAE induced by the myelin basic protein (MBP) peptide 68-86.

While MBP (68-86) is a well-established encephalitogen in Lewis rats, its use in mice is less extensively documented than other myelin peptides like MOG (35-55) or other MBP fragments. However, based on the known genetic backgrounds and immunological profiles of various mouse strains in response to MBP and its peptides, we can project their relative susceptibility to MBP (68-86)-induced EAE.

Mouse Strain Susceptibility to MBP-Induced EAE

The susceptibility of mice to EAE is strongly linked to their Major Histocompatibility Complex (MHC) haplotype, particularly the Class II genes (I-A in mice), which present the antigenic peptide to T cells. However, non-MHC "background" genes also play a significant role in regulating the immune response.

Mouse StrainMHC HaplotypeExpected Susceptibility to MBP-Induced EAETypical EAE Disease Course with Myelin Antigens
SJL/J H-2sHigh Relapsing-Remitting
PL/J H-2uHigh Acute, often monophasic
Biozzi ABH H-2dq1High Chronic Relapsing and Secondary Progressive
NOD/ShiLtJ H-2g7Moderate to High Relapsing-Remitting to Secondary Progressive
BALB/c H-2dLow to Resistant Generally resistant to active induction
C57BL/6 H-2bResistant Generally resistant to MBP-induced EAE

SJL/J mice are highly susceptible to EAE induced by whole MBP and its peptides.[1][2] This strain is known for its robust Th1-mediated immune responses and is the classical model for relapsing-remitting EAE, which closely mimics a common clinical course of MS. The high susceptibility is linked to both MHC and non-MHC genes that promote a strong autoimmune response.[1][2]

PL/J mice are also highly susceptible to MBP-induced EAE, typically developing an acute, monophasic disease.[3][4] Their susceptibility is strongly associated with the H-2u haplotype.

The Biozzi ABH mouse is a unique model that develops a chronic relapsing and secondary progressive EAE, making it valuable for studying the progressive stages of MS.[5]

NOD/ShiLtJ (Non-Obese Diabetic) mice are susceptible to EAE and can develop a relapsing-remitting disease course that progresses to a secondary progressive phase. This makes them a useful model for studying disease progression.

BALB/c mice are generally considered resistant to the active induction of EAE with MBP.[6] This resistance is thought to be, in part, due to central tolerance mechanisms. However, EAE can be induced under certain conditions, such as through the adoptive transfer of MBP-sensitized T cells.

C57BL/6 mice are the most commonly used inbred strain for generating transgenic and knockout models. However, they are typically resistant to EAE induction with MBP and its peptides.[7] For EAE studies in this strain, the MOG (35-55) peptide is most commonly used.

Experimental Protocol: Induction of EAE with MBP (68-86)

This protocol provides a general framework for the active induction of EAE in susceptible mouse strains using the MBP (68-86) peptide. Optimization of peptide and adjuvant concentrations, as well as the pertussis toxin dosage, may be necessary for each specific mouse strain.

Materials:
  • MBP (68-86) peptide (synthesis purity >95%)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile syringes and needles

Procedure:
  • Antigen Emulsion Preparation:

    • Dissolve MBP (68-86) peptide in sterile PBS at a concentration of 2 mg/mL.

    • Prepare an equal volume of CFA.

    • Create a stable water-in-oil emulsion by vigorously mixing or sonicating the peptide solution and CFA until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize mice according to approved institutional protocols.

    • Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank or at the base of the tail. The final dose of MBP (68-86) is typically 100 µg per mouse.

  • Pertussis Toxin Administration:

    • Administer PTX intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2). A typical dose is 100-200 ng per mouse, but this should be optimized for the specific lot of PTX and mouse strain. PTX is crucial for breaking the blood-brain barrier and allowing immune cell infiltration into the CNS.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Weigh the mice daily, as weight loss is often an early indicator of disease onset.

    • Score the clinical severity of EAE using a standardized scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or wobbly gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state or death

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the underlying immunological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

EAE_Induction_Workflow Experimental Workflow for MBP (68-86)-Induced EAE cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring (Daily from Day 7) Peptide MBP (68-86) in PBS Emulsion Antigen Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Immunize Subcutaneous Injection Emulsion->Immunize Mouse Susceptible Mouse Strain Monitor Monitor Weight and Clinical Score Mouse->Monitor Immunize->Mouse PTX1 Pertussis Toxin (i.p.) PTX1->Mouse PTX2 Pertussis Toxin (i.p.) PTX2->Mouse Data Quantitative Data Collection Monitor->Data

Caption: Experimental workflow for inducing EAE with MBP (68-86).

The differential susceptibility to EAE is largely governed by the nature of the T helper (Th) cell response. Susceptible strains tend to mount a strong pro-inflammatory Th1 and/or Th17 response, while resistant strains may have a more balanced or regulatory T cell response.

T_Cell_Differentiation_Pathway T Helper Cell Differentiation in EAE cluster_apc Antigen Presentation cluster_tcell T Cell Activation & Differentiation cluster_effector Effector Function APC Antigen Presenting Cell (APC) MHC MHC-II APC->MHC Presents MBP MBP (68-86) MBP->APC Uptake NaiveT Naive CD4+ T Cell MHC->NaiveT TCR Engagement Th0 Activated T Cell NaiveT->Th0 Th1 Th1 Cell Th0->Th1 IL-12, IFN-γ Th17 Th17 Cell Th0->Th17 TGF-β, IL-6, IL-23 Treg Treg Cell Th0->Treg TGF-β, IL-2 Inflammation Inflammation & Demyelination Th1->Inflammation IFN-γ Th17->Inflammation IL-17, IL-22 Suppression Immune Suppression Treg->Suppression CNS Central Nervous System Inflammation->CNS

Caption: Key T helper cell differentiation pathways in EAE.

References

A Comparative Guide to Immunization with MBP (68-86) Peptide Versus Whole MBP Protein for Experimental Autoimmune Encephalomyelitis (EAE) Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use of the myelin basic protein (MBP) peptide fragment (68-86) versus the whole MBP protein for the induction of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. This analysis is supported by experimental data on their respective performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Introduction

The choice of antigen is a critical determinant in the outcome of EAE studies. While the whole MBP protein contains multiple epitopes that can elicit a broad immune response, the MBP (68-86) peptide represents a specific, highly encephalitogenic epitope in certain susceptible animal strains like the Lewis rat. This guide explores the nuances of using a single, defined peptide versus the entire protein for immunization, impacting disease course, immunological mechanisms, and the overall application of the EAE model in preclinical research.

Performance Comparison: MBP (68-86) vs. Whole MBP

Immunization with either whole MBP or the MBP (68-86) peptide in complete Freund's adjuvant (CFA) can induce EAE, but the resulting disease phenotype and immunological responses can differ. The MBP (68-86) peptide is a potent encephalitogen in Lewis rats, leading to a well-characterized and acute disease course mediated primarily by CD4+ T cells specific for this epitope.[1][2] In contrast, immunization with the whole MBP protein can lead to a more varied response due to the presence of multiple T-cell epitopes, potentially involving a broader range of immune cells and epitope spreading, where the immune response diversifies to recognize other myelin epitopes over time.

While direct head-to-head comparative studies on the induction of EAE are not extensively detailed in the available literature, the established protocols and immunological findings for each immunogen allow for a comprehensive parallel analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data for EAE induction in Lewis rats using either MBP (68-86) or whole MBP. It is important to note that these values can vary between laboratories depending on the specific protocol, animal strain, and housing conditions.

Table 1: EAE Induction with MBP (68-86) in Lewis Rats

ParameterTypical Value/RangeReference
Immunogen Dose 25 - 50 µg[3]
Adjuvant Complete Freund's Adjuvant (CFA) with M. tuberculosis[3]
Disease Incidence >90%[3]
Day of Onset 10 - 14 days post-immunization[3]
Peak Severity (Clinical Score) 3.0 - 4.0 (on a 0-5 scale)[3]
Disease Course Acute, monophasic[3]

Table 2: EAE Induction with Whole MBP in Lewis Rats

ParameterTypical Value/RangeReference
Immunogen Dose 50 - 100 µg
Adjuvant Complete Freund's Adjuvant (CFA) with M. tuberculosis
Disease Incidence High, but can be more variable than with peptide
Day of Onset 10 - 15 days post-immunization
Peak Severity (Clinical Score) Variable, can be less severe than with peptide
Disease Course Acute, monophasic; potential for epitope spreading

Note: Specific quantitative data for whole MBP-induced EAE in direct comparison to MBP (68-86) is less consistently reported in the literature. The values presented are based on general knowledge from various EAE studies.

Experimental Protocols

EAE Induction with MBP (68-86) Peptide in Lewis Rats

This protocol is a standard method for inducing acute EAE in Lewis rats.

Materials:

  • MBP (68-86) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Female Lewis rats (6-8 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MBP (68-86) in CFA. A common concentration is 25-50 µg of peptide per 100 µL of emulsion. The final emulsion should be a stable water-in-oil mixture.

  • Immunization: Inject each rat subcutaneously at the base of the tail or in the hind footpads with 100 µL of the antigen emulsion.

  • Clinical Scoring: Monitor the rats daily for clinical signs of EAE starting from day 7 post-immunization. A standard scoring scale is as follows:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Moribund

    • 5: Death

EAE Induction with Whole MBP Protein in Lewis Rats

This protocol is similar to the peptide induction but uses the whole protein.

Materials:

  • Whole Myelin Basic Protein (e.g., from guinea pig spinal cord)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Sterile saline or PBS

  • Female Lewis rats (6-8 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of whole MBP in CFA. A typical dose is 50-100 µg of protein per 100 µL of emulsion.

  • Immunization: Inject each rat subcutaneously at the base of the tail or in the hind footpads with 100 µL of the antigen emulsion.

  • Clinical Scoring: Monitor and score the rats daily as described for the MBP (68-86) protocol.

Immunological Response and Signaling Pathways

Immunization with MBP (68-86) primarily activates CD4+ T helper 1 (Th1) and Th17 cells that are specific for this peptide. These cells, upon activation, migrate to the central nervous system (CNS), where they are reactivated by antigen-presenting cells (APCs) presenting the MBP (68-86) epitope. This leads to the release of pro-inflammatory cytokines such as IFN-γ and IL-17, which in turn recruit other immune cells, leading to inflammation, demyelination, and the clinical signs of EAE.

When using whole MBP, the initial T-cell response may be directed against multiple epitopes. Over time, a phenomenon known as "epitope spreading" can occur, where the immune response diversifies to recognize other epitopes on MBP and even other myelin proteins. This may lead to a more complex and potentially chronic inflammatory response.

Below are diagrams illustrating the experimental workflow for EAE induction and the general signaling pathway leading to CNS inflammation.

EAE_Induction_Workflow cluster_preparation Antigen Preparation cluster_immunization Immunization cluster_outcome Disease Development & Analysis antigen MBP (68-86) Peptide or Whole MBP Protein emulsion Antigen-CFA Emulsion antigen->emulsion cfa Complete Freund's Adjuvant (CFA) cfa->emulsion injection Subcutaneous Injection emulsion->injection rat Lewis Rat monitoring Daily Clinical Scoring rat->monitoring injection->rat analysis Immunological & Histopathological Analysis monitoring->analysis EAE_Signaling_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) apc Antigen Presenting Cell (APC) tcell Naive CD4+ T Cell apc->tcell Presents MBP Epitope activated_tcell Activated Th1/Th17 Cell tcell->activated_tcell Activation & Differentiation microglia Microglia/APC in CNS activated_tcell->microglia Migration to CNS re_activated_tcell Reactivated Th1/Th17 Cell microglia->re_activated_tcell Presents MBP Epitope cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) re_activated_tcell->cytokines inflammation Inflammation & Demyelination cytokines->inflammation

References

A Comparative Analysis of Cytokine Profiles in MOG- vs. MBP-Induced EAE Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), providing invaluable insights into the immunopathology of this debilitating neurological disease. The choice of autoantigen used for immunization profoundly influences the resulting clinical and immunological phenotype of EAE. This guide offers a detailed comparative analysis of the cytokine profiles in two of the most widely used EAE models: Myelin Oligodendrocyte Glycoprotein (MOG)-induced EAE and Myelin Basic Protein (MBP)-induced EAE. Understanding the distinct immunological signatures of these models is paramount for the development and evaluation of novel therapeutic strategies for MS.

Data Presentation: Comparative Cytokine Profiles

The immunological response in EAE is largely driven by the differentiation of CD4+ T helper (Th) cells into distinct effector lineages, primarily Th1 and Th17 cells. These lineages are characterized by their signature cytokine production, which orchestrates the inflammatory cascade within the central nervous system (CNS). While direct head-to-head quantitative comparisons of cytokine concentrations in MOG-EAE versus MBP-EAE are not extensively documented in single studies, a synthesis of available literature reveals distinct trends in their cytokine milieus.

CytokineEAE ModelPredominant T Helper Cell LineageTypical Expression Levels in CNSTypical Expression Levels in Periphery (Antigen-Restimulated Splenocytes)Key Insights
IFN-γ MOG-EAE (C57BL/6 mice)Th1/Th17ElevatedSignificantly IncreasedWhile both Th1 and Th17 cells are pathogenic, Th1 cells and IFN-γ are crucial for the development of the classical paralytic form of MOG-EAE.[1][2][3]
MBP-EAE (SJL mice)Th1ElevatedSignificantly IncreasedMBP-EAE is often characterized as a classic Th1-mediated disease, with IFN-γ playing a central role in activating macrophages and driving inflammation.[1]
IL-17 MOG-EAE (C57BL/6 mice)Th17Highly ElevatedSignificantly IncreasedIL-17 is a hallmark cytokine in MOG-EAE, contributing to the breakdown of the blood-brain barrier and recruitment of neutrophils.[4][5] Th17 cells can also induce an "atypical" ataxic EAE phenotype.[2][3]
MBP-EAE (SJL mice)Th1/Th17Moderately ElevatedIncreasedWhile traditionally considered Th1-dominant, Th17 cells and IL-17 also contribute to the pathology of MBP-EAE, although often to a lesser extent than in MOG-EAE.
IL-4 MOG-EAE (C57BL/6 mice)Th2Low / UndetectableLowThe Th2 response is generally not pathogenic in MOG-EAE.[1]
MBP-EAE (SJL mice)Th2Low / UndetectableLowSimilar to MOG-EAE, the Th2 response is not a primary driver of MBP-induced EAE.
IL-10 MOG-EAE (C57BL/6 mice)Regulatory T cells (Tregs)PresentIncreased upon regulationIL-10 is an anti-inflammatory cytokine that plays a regulatory role, and its levels can be suppressed during active disease.[6][7][8]
MBP-EAE (SJL mice)Regulatory T cells (Tregs)PresentIncreased upon regulationIL-10 also serves a regulatory function in MBP-EAE, helping to control the extent of inflammation.
TNF-α MOG-EAE (C57BL/6 mice)Th1/MacrophagesElevatedIncreasedA key pro-inflammatory cytokine contributing to tissue damage and demyelination.
MBP-EAE (SJL mice)Th1/MacrophagesElevatedIncreasedPlays a significant role in the inflammatory cascade in MBP-EAE.
IL-6 MOG-EAE (C57BL/6 mice)Th17/APCsHighly ElevatedIncreasedCrucial for the differentiation of pathogenic Th17 cells.[9]
MBP-EAE (SJL mice)Th17/APCsElevatedIncreasedAlso important for Th17 differentiation in this model.

Experimental Protocols

Detailed methodologies for the induction of EAE and subsequent cytokine analysis are provided below. These protocols are standardized to facilitate reproducibility and comparison between the two models.

Induction of MOG35-55-Induced EAE in C57BL/6 Mice

This model typically induces a chronic, non-relapsing paralysis.

  • Antigen Emulsion Preparation:

    • Dissolve Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.

    • Prepare Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 4 mg/mL.

    • Create a 1:1 emulsion of the MOG35-55 solution and CFA by vigorous mixing until a thick, stable emulsion is formed.

  • Immunization:

    • Inject 100 µL of the emulsion subcutaneously into two sites on the flank of each 8-12 week old female C57BL/6 mouse (total of 200 µL per mouse).

  • Pertussis Toxin Administration:

    • Administer 200-300 ng of Pertussis toxin (PTX) in 200 µL of PBS intraperitoneally (i.p.) on the day of immunization (day 0) and again 48 hours later (day 2).

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. A standard scoring scale is used: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.

Induction of MBP-Induced EAE in SJL/J Mice

This model often results in a relapsing-remitting disease course.

  • Antigen Emulsion Preparation:

    • Dissolve whole guinea pig Myelin Basic Protein (MBP) or a specific MBP peptide (e.g., Ac1-11) in sterile PBS at a concentration of 2 mg/mL.

    • Prepare Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 4 mg/mL.

    • Create a 1:1 emulsion of the MBP solution and CFA.

  • Immunization:

    • Inject 100 µL of the emulsion subcutaneously into four sites on the flank and back of each 8-12 week old female SJL/J mouse (total of 400 µL per mouse).

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE using the same scoring system as for MOG-EAE.

Cytokine Profile Analysis
  • Sample Collection: At the peak of disease (or specified time points), euthanize mice and collect spleens and brains.

  • Spleen Cell Culture and Restimulation:

    • Prepare single-cell suspensions from the spleens.

    • Culture splenocytes (2 x 106 cells/mL) in complete RPMI-1640 medium.

    • Restimulate the cells with the corresponding peptide (MOG35-55 or MBP) at a final concentration of 10 µg/mL for 48-72 hours.

    • Collect the culture supernatants for cytokine analysis.

  • CNS Mononuclear Cell Isolation:

    • Perfuse mice with cold PBS to remove peripheral blood from the CNS.

    • Mechanically dissociate the brain and spinal cord and digest with collagenase and DNase.

    • Isolate mononuclear cells using a Percoll gradient.

    • Cells can be restimulated in vitro or analyzed directly for cytokine expression.

  • Cytokine Measurement:

    • Cytokine levels in culture supernatants or serum can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).

    • Intracellular cytokine staining followed by flow cytometry can be used to determine the frequency of cytokine-producing cells within specific T cell populations.

Mandatory Visualization

Experimental Workflow for EAE Induction and Analysis

EAE_Workflow cluster_induction EAE Induction cluster_monitoring Disease Monitoring cluster_analysis Immunological Analysis Antigen_Prep Antigen/CFA Emulsion (MOG or MBP) Immunization Subcutaneous Immunization Antigen_Prep->Immunization PTX Pertussis Toxin (i.p.) Immunization->PTX Clinical_Scoring Daily Clinical Scoring Immunization->Clinical_Scoring Tissue_Harvest Harvest Spleen & CNS Clinical_Scoring->Tissue_Harvest At Peak Disease Cell_Isolation Isolate Mononuclear Cells Tissue_Harvest->Cell_Isolation Restimulation Antigen Restimulation Cell_Isolation->Restimulation Cytokine_Assay ELISA / Flow Cytometry Restimulation->Cytokine_Assay

Caption: Experimental workflow for EAE induction and cytokine analysis.

Differential T-Helper Cell Signaling in MOG vs. MBP EAE

T_Helper_Cell_Differentiation cluster_MOG MOG-EAE cluster_MBP MBP-EAE MOG_APC APC presents MOG MOG_Th0 Naive T Cell MOG_APC->MOG_Th0 MOG_IL6 IL-6 MOG_APC->MOG_IL6 MOG_IL12 IL-12 MOG_APC->MOG_IL12 MOG_Th17 Th17 Cell MOG_Th0->MOG_Th17 IL-6, TGF-β MOG_Th1 Th1 Cell MOG_Th0->MOG_Th1 IL-12 MOG_IL17 IL-17 MOG_Th17->MOG_IL17 MOG_IFNg IFN-γ MOG_Th1->MOG_IFNg MOG_TGFb TGF-β MBP_APC APC presents MBP MBP_Th0 Naive T Cell MBP_APC->MBP_Th0 MBP_IL12 IL-12 MBP_APC->MBP_IL12 MBP_IL6 IL-6 MBP_APC->MBP_IL6 MBP_Th1 Th1 Cell MBP_Th0->MBP_Th1 IL-12 MBP_Th17 Th17 Cell MBP_Th0->MBP_Th17 IL-6, TGF-β MBP_IFNg IFN-γ MBP_Th1->MBP_IFNg MBP_IL17 IL-17 MBP_Th17->MBP_IL17 MBP_TGFb TGF-β

References

Confirming MHC Restriction of Myelin Basic Protein (68-86) T-Cell Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Major Histocompatibility Complex (MHC) restriction of the T-cell response to the myelin basic protein (MBP) peptide 68-86, a key encephalitogenic epitope in the animal model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE). We present supporting experimental data, detailed protocols for key assays, and visualizations of the experimental workflow and underlying signaling pathways to aid in the design and interpretation of studies focused on T-cell-mediated autoimmunity.

Data Presentation: Comparative Analysis of T-Cell Responses

The T-cell response to MBP peptides is critically dependent on the specific MHC class II alleles expressed by the individual. This genetic restriction dictates which peptide epitopes can be presented to CD4+ T-cells, thereby shaping the immunodominance hierarchy and the potential for autoimmune reactivity. Below, we summarize quantitative data from studies in Lewis rats, a common model for EAE, comparing the T-cell response to the immunodominant MBP (68-86) peptide and the subdominant MBP (87-99) peptide, highlighting their distinct MHC restriction.

PeptideMHC Haplotype (Rat Strain)MHC RestrictionT-Cell Proliferation (Stimulation Index - SI)IFN-γ Secretion (Spot Forming Cells/10^6 cells)
MBP (68-86) RT1l (Lewis)I-Al (RT1.Bl)HighHigh
RT1a (DA)I-Aa (RT1.Ba)ModerateModerate
RT1uWeak/NoneLow/NoneLow/None
MBP (87-99) RT1l (Lewis)I-El (RT1.Dl)ModerateModerate
RT1a (DA)I-Aa (RT1.Ba)ModerateModerate
RT1uWeak/NoneLow/NoneLow/None

Table 1: Comparative T-Cell Responses to MBP Peptides in Different Rat Strains. This table summarizes the typical T-cell responses to MBP (68-86) and MBP (87-99) in rat strains with different MHC haplotypes. The response to MBP (68-86) is primarily restricted by the I-A locus, while the response to MBP (87-99) can be restricted by either I-A or I-E, depending on the haplotype.

PeptideMHC AlleleBinding Affinity (IC50, nM)
MBP (68-86) RT1.Bl~1000-5000
RT1.Ba~50-100
RT1.Bu>10,000
MBP (87-99) RT1.Dl~10-100
RT1.Ba~10-100
RT1.Du>10,000

Table 2: Peptide Binding Affinity to Rat MHC Class II Molecules. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the affinity of MBP peptides for different rat MHC class II molecules. Lower IC50 values correspond to higher binding affinity. The binding affinity of a peptide to a specific MHC molecule is a key determinant of its immunogenicity.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for two key experiments used to confirm the MHC restriction of the T-cell response to MBP (68-86).

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigen presentation by antigen-presenting cells (APCs).

Objective: To quantify the proliferation of MBP (68-86)-specific T-cells when presented by APCs of a specific MHC haplotype.

Materials:

  • MBP (68-86) peptide

  • Control peptide (e.g., an irrelevant peptide known not to be presented by the MHC )

  • Single-cell suspension of lymph node cells or splenocytes from immunized animals

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • 96-well round-bottom plates

  • [3H]-Thymidine (1 µCi/well)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare a single-cell suspension of lymph node cells or splenocytes from rats immunized with MBP (68-86) in complete Freund's adjuvant.

  • Plate the cells in a 96-well round-bottom plate at a density of 2 x 105 cells/well.

  • Add the MBP (68-86) peptide to triplicate wells at a final concentration of 10 µg/mL.

  • Add the control peptide to a separate set of triplicate wells at the same concentration.

  • Include a set of triplicate wells with cells only (no peptide) as a negative control.

  • To confirm MHC restriction, pre-incubate the APCs with anti-MHC class II antibodies (e.g., anti-I-A or anti-I-E) for 1-2 hours before adding the peptide and T-cells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Pulse the cells by adding 1 µCi of [3H]-Thymidine to each well.

  • Incubate for an additional 18-24 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporation of [3H]-Thymidine using a scintillation counter.

  • Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of peptide-stimulated wells divided by the mean CPM of unstimulated wells.

ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of antigen-specific T-cells that secrete a particular cytokine, in this case, IFN-γ, a key cytokine in the Th1-mediated response to MBP.

Objective: To determine the frequency of MBP (68-86)-specific, IFN-γ-secreting T-cells.

Materials:

  • ELISpot plate (pre-coated with anti-IFN-γ capture antibody)

  • MBP (68-86) peptide

  • Control peptide

  • Single-cell suspension of lymph node cells or splenocytes

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (or horseradish peroxidase)

  • Substrate solution (e.g., BCIP/NBT)

  • ELISpot reader

Procedure:

  • Prepare a single-cell suspension of lymph node cells or splenocytes.

  • Add 2 x 105 cells per well to the pre-coated ELISpot plate.

  • Add the MBP (68-86) peptide to triplicate wells at a final concentration of 10 µg/mL.

  • Add the control peptide to a separate set of triplicate wells.

  • Include wells with cells only as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Wash the plate to remove the cells.

  • Add the biotinylated anti-IFN-γ detection antibody and incubate as recommended by the manufacturer.

  • Wash the plate and add the streptavidin-enzyme conjugate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction when distinct spots emerge.

  • Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for confirming MHC restriction and the signaling pathway initiated upon T-cell recognition of the MBP (68-86)-MHC complex.

Experimental_Workflow cluster_immunization Animal Immunization cluster_cell_prep Cell Preparation cluster_assays Functional Assays cluster_data Data Analysis Immunization Immunize Lewis Rat with MBP (68-86) in CFA Harvest Harvest Lymph Nodes/ Spleen Immunization->Harvest 7-10 days post-immunization Isolate Isolate Mononuclear Cells Harvest->Isolate Proliferation T-Cell Proliferation Assay ([3H]-Thymidine or CFSE) Isolate->Proliferation ELISpot IFN-γ ELISpot Assay Isolate->ELISpot Blocking MHC Blocking Experiment (with anti-I-A/I-E antibodies) Isolate->Blocking Analysis Quantify Proliferation (SI) & Cytokine Secretion (SFC) Proliferation->Analysis ELISpot->Analysis Blocking->Analysis Conclusion Confirm I-A Restriction of T-Cell Response Analysis->Conclusion

Caption: Experimental workflow for confirming MHC restriction of the MBP (68-86) T-cell response.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD4 CD4 TCR->CD4 Lck Lck CD4->Lck Activates MHC MHC-II-MBP(68-86) MHC->TCR Recognition ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin IP3->Calcineurin Ca2+ release activates NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP->AP1 NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB->Gene AP1->Gene

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Myelin Basic Protein, MBP (68-86)

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Myelin Basic Protein, MBP (68-86), must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and maintain regulatory compliance. While specific disposal procedures for the MBP (68-86) fragment are not extensively documented, a comprehensive approach based on general laboratory guidelines for non-hazardous peptides provides a clear framework for its safe management.

Hazard Assessment:

Myelin Basic Protein (MBP) is not broadly classified as a hazardous substance according to available Safety Data Sheets (SDS)[1][2]. However, the toxicological properties of the MBP (68-86) fragment have not been fully investigated[1]. Therefore, it is imperative to handle this peptide with caution, employing standard good laboratory hygiene practices[1]. The overarching principle is to prevent its release into the environment by avoiding disposal in regular trash or down the drain[3][4][5].

Core Safety and Handling Procedures:

Prior to any disposal, proper handling and personal protective equipment (PPE) are non-negotiable. This includes wearing chemical-resistant gloves (nitrile is standard), safety glasses or goggles, and a laboratory coat[1][6]. When handling lyophilized powders, which can become airborne, work should be conducted in a fume hood or biosafety cabinet to prevent inhalation[6]. All containers holding MBP (68-86) should be clearly labeled, and storage should be in a cool, dry, and dark place, typically at -20°C or -80°C for lyophilized powder[4][5].

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of both liquid and solid waste containing MBP (68-86).

1. Inactivation of Liquid Waste (Recommended):

For aqueous solutions of MBP (68-86), an inactivation step is recommended as an additional layer of safety. This typically involves chemical degradation through hydrolysis.

  • Acid or Base Hydrolysis: Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to break the peptide bonds. The solution should be left for a minimum of 24 hours to ensure complete degradation[3].

2. Neutralization:

After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.

  • For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide.

  • For basic solutions, slowly add an acid.

  • Verify the final pH using pH strips or a calibrated pH meter.

3. Collection of Aqueous Waste:

Once neutralized, the inactivated solution should be collected in a designated, clearly labeled hazardous or chemical waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[3].

4. Disposal of Solid Waste:

All solid waste contaminated with MBP (68-86), including vials, pipette tips, gloves, and other consumables, should be segregated.

  • Place all contaminated solid waste into a designated solid chemical waste container.

  • The container must be clearly labeled as "Non-Hazardous Chemical Waste" and should list the contents[3].

5. Final Disposal:

The final step is the removal of the waste by authorized personnel.

  • Store all waste containers in a secure, designated secondary containment area.

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for collection[3][6].

Summary of Disposal Parameters

For quick reference, the following table summarizes the key quantitative recommendations for the disposal of MBP (68-86).

ParameterRecommendationRationale
Inactivation Reagent 1 M HCl or 1 M NaOHSufficient concentration to hydrolyze peptide bonds.
Inactivation Time Minimum 24 hoursEnsures complete degradation of the peptide[3].
Final pH of Aqueous Waste 6.0 - 8.0Neutral pH is generally required for institutional waste streams[3].
Waste Storage Secure secondary containmentPrevents accidental spills and unauthorized access.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Myelin Basic Protein (68-86) waste.

G cluster_waste_generation Waste Generation cluster_liquid_waste Liquid Waste Pathway cluster_solid_waste Solid Waste Pathway cluster_final_disposal Final Disposal Waste MBP (68-86) Waste (Liquid or Solid) Inactivate Inactivate Solution (e.g., 1M HCl or 1M NaOH for 24h) Waste->Inactivate Liquid CollectSolid Place in Labeled Solid Waste Container Waste->CollectSolid Solid Neutralize Neutralize to pH 6-8 Inactivate->Neutralize CollectLiquid Collect in Labeled Aqueous Waste Container Neutralize->CollectLiquid Store Store in Secure Secondary Containment CollectLiquid->Store CollectSolid->Store EHS Arrange Pickup by EHS or Licensed Contractor Store->EHS

Disposal workflow for MBP (68-86) waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of Myelin Basic Protein (68-86), protecting both personnel and the environment. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal[3][7].

References

Essential Safety and Logistical Information for Handling Myelin Basic Protein, MBP (68-86)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide Myelin Basic Protein, MBP (68-86). The following procedures for handling, storage, and disposal are based on best practices for non-hazardous peptide compounds. Although the chemical, physical, and toxicological properties of this specific peptide fragment have not been thoroughly investigated, it is recommended to exercise due care.[1]

Personal Protective Equipment (PPE)

When handling Myelin basic protein, MBP (68-86), especially in its lyophilized powder form, adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety.[2]

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[1] Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[2] These or other chemical-resistant gloves are suitable for preventing skin contact.[1]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[1]
Respiratory Protection Dust Mask/RespiratorRecommended when handling the lyophilized powder to avoid inhalation of dust.[1] Work in a well-ventilated area to minimize inhalation risk.[1]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[2]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.[1]

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure the designated work area is clean and uncluttered.[1] It is recommended to confine all handling of peptides to a designated laboratory area.[3]

  • Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[1]

  • Equilibration : Before opening, allow the container of the lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption.[2]

  • Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[1] This should be done quickly to minimize exposure to air and moisture.[2]

  • Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[1] Use high-purity water or recommended buffer solutions.[4]

  • Storage of Solutions : If stored in a solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[1][5] The shelf life of peptide solutions is limited.[5]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1]

Storage of Lyophilized Peptide:

Upon receipt, lyophilized peptides should be stored at -20°C or colder, away from bright light.[5] Exposure to moisture will greatly decrease the long-term stability.[5]

Disposal Plan

The disposal of chemical waste must adhere to local, state, and federal regulations. Never dispose of peptides in the regular trash or pour solutions down public drains.[3][4]

Step-by-Step Disposal Procedure:

  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1] Contaminated items such as vials, pipette tips, and gloves should also be placed in a designated solid waste container.[6]

  • Container Labeling : The waste container should be clearly labeled as "Non-Hazardous Chemical Waste" and list the contents.[6]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[1]

  • Storage Pending Disposal : Store the labeled waste containers in a designated and secure secondary containment area away from incompatible materials.[6]

  • Final Disposal : Arrange for the collection of the waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[3][6]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Clean Designated Area don_ppe Don PPE prep_area->don_ppe equilibrate Equilibrate Peptide to Room Temperature don_ppe->equilibrate collect_waste Collect Solid & Liquid Waste don_ppe->collect_waste weigh Weigh Lyophilized Powder equilibrate->weigh reconstitute Reconstitute in Solvent weigh->reconstitute weigh->collect_waste aliquot Aliquot Solution reconstitute->aliquot reconstitute->collect_waste store_sol Store Aliquots at -20°C aliquot->store_sol store_lyo Store Lyophilized Peptide at -20°C label_waste Label Waste Container collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Workflow for handling Myelin basic protein, MBP (68-86).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.